molecular formula C20H22FN3O5 B601380 N-Ethoxycarbonyl-ciprofloxacin CAS No. 93594-29-7

N-Ethoxycarbonyl-ciprofloxacin

Cat. No.: B601380
CAS No.: 93594-29-7
M. Wt: 403.4 g/mol
InChI Key: SIZQHYOHXHCYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethoxycarbonyl-ciprofloxacin (CAS 93594-29-7) is a high-purity chemical compound that serves as a critical pharmaceutical impurity and reference standard for the antibiotic ciprofloxacin . With a molecular formula of C20H22FN3O5 and a molecular weight of 403.4 g/mol, it is specifically utilized in analytical method development and validation (AMV), quality control (QC) procedures, and stability testing . Its primary research value lies in supporting Abbreviated New Drug Applications (ANDA) and ensuring the quality and consistency of ciprofloxacin during its commercial production . Ciprofloxacin itself is a broad-spectrum fluoroquinolone antibiotic whose mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair . As a well-characterized impurity of this important drug, this compound is an indispensable tool for researchers in pharmaceutical analysis. This product is accompanied by comprehensive characterization data and, where feasible, can be supplied with traceability to pharmacopeial standards . It is intended for research use only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-7-(4-ethoxycarbonylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O5/c1-2-29-20(28)23-7-5-22(6-8-23)17-10-16-13(9-15(17)21)18(25)14(19(26)27)11-24(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZQHYOHXHCYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Strategic Importance of N-Ethoxycarbonyl-ciprofloxacin

Ciprofloxacin is a broad-spectrum antibiotic that is highly effective against a variety of bacterial infections.[1][2] Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, recombination, and repair.[1][3][4] However, the utility of ciprofloxacin can be enhanced through chemical modification. The synthesis of this compound represents a strategic modification of the parent drug. This derivatization involves the introduction of an ethoxycarbonyl group at the N-4 position of the piperazine ring. This modification can serve multiple purposes, including acting as a protective group during further synthesis of more complex ciprofloxacin analogs or as a prodrug moiety designed to improve pharmacokinetic properties.[5][6][7] Prodrugs are inactive compounds that are metabolized in the body to produce an active drug, a strategy often employed to overcome challenges such as poor solubility or to achieve targeted drug delivery.[5][8][9]

Section 2: Synthesis of this compound

The synthesis of this compound is a well-established process that involves the reaction of ciprofloxacin with ethyl chloroformate. This reaction is a nucleophilic acyl substitution where the secondary amine of the piperazine ring of ciprofloxacin acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for the successful and efficient synthesis of this compound.

  • Ciprofloxacin as the Starting Material: Ciprofloxacin provides the core fluoroquinolone scaffold necessary for the desired biological activity.[1][2]

  • Ethyl Chloroformate as the Acylating Agent: Ethyl chloroformate is an effective and readily available reagent for introducing the ethoxycarbonyl group. The chlorine atom is a good leaving group, facilitating the nucleophilic attack by the piperazine nitrogen.

  • Base as a Catalyst and Scavenger: A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic, and drives the reaction to completion.

  • Solvent Selection: An inert aprotic solvent, such as dichloromethane or chloroform, is preferred to dissolve the reactants and facilitate the reaction without participating in it.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear steps for reaction monitoring and product purification to ensure the desired outcome.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve ciprofloxacin in a suitable anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric excess of a base (e.g., triethylamine) to the solution.

Step 2: Addition of Ethyl Chloroformate

  • Slowly add ethyl chloroformate to the stirred solution at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic nature of the reaction.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the ciprofloxacin spot and the appearance of a new, less polar spot indicates the formation of the product.

Step 4: Work-up and Purification

  • Once the reaction is complete, quench the reaction mixture with water.

  • Separate the organic layer and wash it successively with dilute acid (to remove excess base), water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Ciprofloxacin + Ethyl Chloroformate + Base (e.g., Triethylamine) Reaction Nucleophilic Acyl Substitution Reactants->Reaction Solvent Anhydrous Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Section 3: Comprehensive Characterization

The structural integrity and purity of the synthesized this compound must be rigorously confirmed through a suite of analytical techniques.

Spectroscopic and Spectrometric Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number and types of protons in the molecule. The spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the cyclopropyl protons, the aromatic protons of the quinolone ring, and the protons of the piperazine ring. The disappearance of the N-H proton signal from the piperazine ring of ciprofloxacin is a key indicator of successful synthesis.[10][11]

  • ¹³C NMR: Reveals the number and types of carbon atoms. The spectrum will show distinct peaks for the carbonyl carbons of the ester and the quinolone, the aromatic carbons, the carbons of the piperazine and cyclopropyl rings, and the carbons of the ethyl group.[10][12]

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[13][14][15] Key characteristic absorption bands for this compound include:

  • A strong C=O stretching vibration for the ester carbonyl group (typically around 1700-1720 cm⁻¹).

  • C=O stretching of the quinolone ketone (around 1620-1630 cm⁻¹).

  • C-O stretching of the ester group.

  • Aromatic C-H and C=C stretching vibrations.

  • The absence of the N-H stretching vibration of the secondary amine in the piperazine ring confirms the successful derivatization.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[16][17] For this compound, the molecular ion peak corresponding to its calculated molecular weight should be observed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound.[18][19][20] A reversed-phase HPLC method can be developed and validated to separate this compound from any unreacted ciprofloxacin and other impurities. The purity is determined by the area percentage of the product peak in the chromatogram.

Characterization Data Summary
Analytical TechniqueExpected Key Observations for this compound
¹H NMR Appearance of signals for the ethyl group (triplet and quartet); disappearance of the piperazine N-H proton signal.[10][11]
¹³C NMR Presence of a new carbonyl carbon signal for the ester group.[10][12]
IR Spectroscopy Strong C=O stretching band for the ester carbonyl; absence of the N-H stretching band of the piperazine secondary amine.[13][14][15]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₂₀H₂₂FN₃O₅.[16][17]
HPLC A single major peak indicating high purity.[18][19][20]
Analytical Workflow Diagram

Characterization_Workflow cluster_characterization Characterization of this compound cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS HPLC HPLC Synthesized_Product->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Characterization Fully Characterized This compound Structural_Confirmation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Analytical workflow for the characterization of this compound.

Section 4: Conclusion

The synthesis and characterization of this compound is a fundamental process in the development of new ciprofloxacin-based therapeutics. This guide has provided a detailed, scientifically grounded framework for its preparation and validation. By understanding the rationale behind the experimental choices and employing a comprehensive suite of analytical techniques, researchers can confidently synthesize and characterize this important molecule, paving the way for further drug discovery and development efforts.

References

  • Antibacterial Prodrugs to Overcome Bacterial Resistance. (2020, March 28). National Institutes of Health (NIH). [Link]

  • Dual acting acid-cleavable self-assembling prodrug from hyaluronic acid and ciprofloxacin: A potential system for simultaneously targeting bacterial infections and cancer. (2022, December 1). PubMed. [Link]

  • Synthesis of Mutual Prodrugs of Secnidazole and Ciprofloxacin and study Their Physicochemical Properties. SciSpace. [Link]

  • RAFT polymerization of ciprofloxacin prodrug monomers for the controlled intracellular delivery of antibiotics. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

  • Site-Specific Antimicrobial Activity of a Dual-Responsive Ciprofloxacin Prodrug. (2024, June 13). PubMed. [Link]

  • Analytical Methods of Ciprofloxacin and its Combinations Review. (n.d.). RJPT. [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (n.d.). PubMed Central. [Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023, January 4). MDPI. [Link]

  • Analytical Methods of Ciprofloxacin and its Combinations Review. (2025, August 10). ResearchGate. [Link]

  • Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Validation. (2024, January 16). MDPI. [Link]

  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (n.d.). [Link]

  • Process for preparing purified ciprofloxacin. (n.d.).
  • Ciprofloxacin Conjugates as Potential Novel Antibiotics. (n.d.). CORE. [Link]

  • A First-Derivative Spectrophotometric Method for the Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution. (n.d.). Scientific & Academic Publishing. [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (n.d.). MDPI. [Link]

  • Ciprofloxacin Synthesis. (n.d.). [Link]

  • This compound. (n.d.). SynZeal. [Link]

  • The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity. (n.d.). PubMed Central. [Link]

  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020, October 19). Semantic Scholar. [Link]

  • A process for synthesis of fluoroquinolonic derivatives. (n.d.).
  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. (2021, March 7). MDPI. [Link]

  • Structural modification of ciprofloxacin and norfloxacin for searching new antibiotics to combat drug-resistant bacteria. (n.d.). ResearchGate. [Link]

  • 1H, 13C and 15N NMR spectra of ciprofloxacin. (n.d.). PubMed. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Institutes of Health (NIH). [Link]

  • NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. (n.d.). PubMed. [Link]

  • 1H NMR spectral parameters of ciprofloxacin and the.... (n.d.). ResearchGate. [Link]

  • Ciprofloxacin. (n.d.). National Institutes of Health (NIH). [Link]

  • Infrared spectra and the structure of drugs of the fluoroquinolone group. (2025, August 6). ResearchGate. [Link]

  • Infrared spectrum of ciprofloxacin. (n.d.). ResearchGate. [Link]

  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. (n.d.). MDPI. [Link]

  • Ciprofloxacin: Analytical Profile. (2025, September 26). ResearchGate. [Link]

  • Mass spectra of irradiated synthetic samples of ciprofloxacin (CIP) at.... (n.d.). ResearchGate. [Link]

  • Ciprofloxacin Analyzed with LCMS - AppNote. (n.d.). MicroSolv. [Link]

  • Synthesis and Characterization of Ciprofloxacin Loaded Star-Shaped Polycaprolactone–Polyethylene Glycol Hydrogels for Oral. (2023, July 6). IIUM Repository (IRep). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Ethoxycarbonyl-ciprofloxacin in Fluoroquinolone Chemistry

This compound, chemically known as 1-cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a key molecule in the landscape of fluoroquinolone antibiotics.[1][2] While not an active pharmaceutical ingredient (API) itself, it plays a crucial role as a pivotal intermediate in the synthesis of ciprofloxacin, a broad-spectrum antibiotic widely used to treat various bacterial infections.[3][4] Furthermore, it is often encountered as a process-related impurity in the final ciprofloxacin drug product.[5] Understanding the physicochemical properties of this compound is therefore paramount for researchers, scientists, and drug development professionals involved in the synthesis, purification, and quality control of ciprofloxacin and its derivatives. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by detailed experimental protocols and scientific rationale.

Molecular Structure and Basic Properties

A thorough understanding of a molecule's properties begins with its fundamental structure.

PropertyValueSource
Chemical Name 1-cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]
CAS Number 93594-29-7[1]
Molecular Formula C₂₀H₂₂FN₃O₅[1]
Molecular Weight 403.41 g/mol [2]
Melting Point 161-163 °C[6]

The structure of this compound is characterized by the core quinolone ring system, identical to ciprofloxacin, but with the secondary amine of the piperazine ring at the C-7 position being substituted with an ethoxycarbonyl group. This modification significantly alters the molecule's polarity, basicity, and overall physicochemical behavior compared to the parent drug.

Synthesis and Purification: A Controlled Pathway

The synthesis of this compound is a critical step in many ciprofloxacin production processes. A common and efficient method involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with N-ethoxycarbonylpiperazine.

Experimental Protocol: Synthesis of this compound

Rationale: This procedure utilizes a nucleophilic aromatic substitution reaction where the secondary amine of N-ethoxycarbonylpiperazine displaces the chlorine atom at the C-7 position of the quinolone ring. The use of a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) facilitates the reaction by providing a suitable medium for the reactants and allowing for the necessary reaction temperature.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1 equivalent) and N-ethoxycarbonylpiperazine (1.2 equivalents).

  • Solvent Addition: Add a suitable volume of N-methyl-2-pyrrolidone (NMP) to the flask to create a stirrable slurry.

  • Heating: Heat the reaction mixture to 125-135 °C and maintain this temperature for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to approximately 75 °C.

  • Isolation: Add ethanol to the cooled mixture to induce precipitation of the product. Allow the suspension to cool to room temperature (25-30 °C).

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash the collected solid with fresh ethanol to remove residual solvent and unreacted starting materials.

  • Drying: Dry the purified this compound in a vacuum oven at a suitable temperature to obtain the final product.

Synthesis_Workflow Reactants 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid + N-ethoxycarbonylpiperazine Reaction Heat in NMP (125-135 °C, 8-12h) Reactants->Reaction Cooling Cool to 75 °C Reaction->Cooling Precipitation Add Ethanol Cooling->Precipitation Filtration Filter and Wash with Ethanol Precipitation->Filtration Drying Vacuum Dry Filtration->Drying Product This compound Drying->Product

Caption: Synthetic workflow for this compound.

Solubility Profile: A Key Determinant of Behavior

The solubility of a compound is a critical physicochemical property that influences its reactivity, bioavailability, and formulation. The ethoxycarbonyl group on the piperazine ring is expected to decrease the aqueous solubility of this compound compared to ciprofloxacin due to an increase in lipophilicity and a reduction in the basicity of the piperazine nitrogen.

Experimental Protocol: Shake-Flask Method for Solubility Determination

Rationale: The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the compound and then measuring the concentration of the dissolved solute.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand undisturbed or centrifuge it to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the original solubility based on the measured concentration and the dilution factor.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values. This, in turn, affects its solubility, absorption, and interaction with biological targets. This compound has a predicted pKa of 6.44. This value likely corresponds to the carboxylic acid group on the quinolone ring, similar to ciprofloxacin. The ethoxycarbonyl group significantly reduces the basicity of the piperazine nitrogen, making its pKa much lower than that of the corresponding nitrogen in ciprofloxacin.

Experimental Protocol: UV-Vis Spectrophotometric Determination of pKa

Rationale: This method relies on the principle that the UV-Vis absorbance spectrum of a compound changes as its ionization state changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the resulting titration curve.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values covering the range of interest (e.g., pH 2 to 10).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to obtain a series of solutions with the same total drug concentration but different pH values.

  • Spectral Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated species. Plot the absorbance at this wavelength against the pH.

  • pKa Determination: The pKa is the pH at which the absorbance is halfway between the minimum and maximum values on the sigmoid curve. Alternatively, various mathematical models can be used to fit the data and determine the pKa.

pKa_Determination Start Prepare Stock Solution and Buffers Mix Mix Stock with Buffers (Constant Drug Conc.) Start->Mix Measure Record UV-Vis Spectra at each pH Mix->Measure Analyze Plot Absorbance vs. pH Measure->Analyze Determine Determine pKa from Sigmoidal Curve Analyze->Determine

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Lipophilicity (LogP): Predicting Membrane Permeability

Experimental Protocol: Shake-Flask Method for LogP Determination

Rationale: The shake-flask method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, representing the lipid and aqueous phases, respectively.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Solution Preparation: Prepare a solution of this compound in one of the pre-saturated phases (usually the phase in which it is more soluble).

  • Partitioning: Mix a known volume of the drug solution with a known volume of the other pre-saturated phase in a sealed container.

  • Equilibration: Shake the mixture for a sufficient time to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Stability Profile: Ensuring Integrity

The stability of this compound is a critical consideration, particularly as it is an intermediate in a manufacturing process and a potential impurity in the final drug product. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Rationale: Forced degradation studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. The resulting degradation products can then be identified and quantified, providing valuable information about the compound's stability and helping to develop analytical methods that can distinguish the intact molecule from its degradants.[10][11]

Step-by-Step Methodology:

  • Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) and heat.

  • Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) and heat.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).[10]

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures.

  • Photolytic Degradation: Expose a solution of this compound to UV or visible light.

  • Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients. For this compound, a reversed-phase HPLC method with UV detection is suitable.

Typical HPLC Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with pH adjustment) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 278 nm)

  • Injection Volume: 20 µL

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12][13]

Conclusion

The physicochemical properties of this compound are of significant interest to the pharmaceutical industry. Its synthesis as a key intermediate and its presence as a potential impurity in ciprofloxacin necessitate a thorough understanding of its solubility, pKa, lipophilicity, and stability. While some experimental data is limited, this guide provides a framework for its characterization, including detailed experimental protocols based on established scientific principles. Further research to generate specific experimental data for this compound will be invaluable for optimizing manufacturing processes and ensuring the quality and safety of ciprofloxacin-based pharmaceuticals.

References

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (n.d.). Retrieved January 16, 2026, from [Link]

  • Ciprofloxacin. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Cormier, R. (2012). N-Acyl Ciprofloxacins: Synthesis, Antibacterial Activity and Effects on Molecular Loading of Poly(vinyl benzoate) Nanoparticles. Graduate Theses and Dissertations. Retrieved from [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for Determination of Ciprofloxacin Hydrochloride and its Related Compounds in Film-Coated Tablets. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Is it possible to dissolve ciprofloxacin in acetone or another organic solvent? (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Lipophilic quinolone derivatives. (2021). CNR des IST bactériennes. Retrieved from [Link]

  • Log P values determined via shake flask method and subsequent AAS... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]

  • Pal, P. C., et al. (2012). ANTIBACTERIAL QUINOLONES: CIPROFLOXACIN Many human infections are caused by either bacteria or viruses, single-celled organ. CABI Digital Library. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Process for preparing purified ciprofloxacin. (n.d.). Google Patents.
  • Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. (n.d.). CICECO. Retrieved January 16, 2026, from [Link]

  • Stability Indicating RP-HPLC Method for Analysis of Ciprofloxacin in Tablet Dosage Form. (n.d.). RJPT. Retrieved January 16, 2026, from [Link]

  • Stability Indicating RP-HPLC Method for Simultaneous Determination of Ciprofloxacin and Dexamethasone in Binary Combination. (2017). Journal of the Chilean Chemical Society. Retrieved from [Link]

  • Structure of dimeric prodrug of ciprofloxacin (A) and levofloxacin (B).... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. (n.d.). Der Pharma Chemica. Retrieved January 16, 2026, from [Link]

  • Summary of forced degradation results. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of N-Mannich Based Prodrugs of Ciprofloxacin and Norfloxacin: In vitro Anthelmintic and Cytotoxic Evaluation. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • The spectrophotometric determination of lipophilicity and dissociation constants of ciprofloxacin and levofloxacin. (2022). PubMed. Retrieved from [Link]

  • Tuning the lipophilicity of new ciprofloxacin derivatives in selected ESKAPE bacteria with emphasis on E. coli mutants. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Using UV-visible spectroscopy to quantitatively estimate the amount of ciprofloxacin in marketed dosage form. (n.d.). Retrieved January 16, 2026, from [Link]

  • Preparation method of ciprofloxacin hydrochloride. (n.d.). Google Patents.
  • Cyprotex LogD Shake Flask Fact Sheet. (2024). Evotec. Retrieved from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. Retrieved from [Link]

  • Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. (n.d.). Retrieved January 16, 2026, from [Link]

  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. (2022). MDPI. Retrieved from [Link]

  • Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. (n.d.). Impactfactor. Retrieved January 16, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives. (2009). PubMed. Retrieved from [Link]

  • Impact of Vehicle Composition on Solubility, Autoclave Sterilization Stability, and Antibacterial Activity of Ciprofloxacin Hydrochloride Ear Drops. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, In Silico Study And Preliminary Pharmacological Assessment Of New Ciprofloxacin Analogues Having Thiazole Nucleus. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 16, 2026, from [Link]

  • Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution. (n.d.). Retrieved January 16, 2026, from [Link]

  • Simple UV Spectrophotometric Assay Of Ciprofloxacin. (n.d.). EVALUATION OF SCHITOSOMICIDAL AND LEISHMANICIDAL ACTIVITIES FROM Lagerstroemia Tomentosa STEMS EXTRACT AND PHYTOCHEMICAL CONTEN. Retrieved January 16, 2026, from [Link]

  • Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • (a) UV-Vis spectra of (i) ciprofloxacin (inset showing its chemical... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

N-Ethoxycarbonyl-ciprofloxacin CAS number 93594-29-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Ethoxycarbonyl-ciprofloxacin (CAS 93594-29-7)

Abstract

This compound, with the Chemical Abstracts Service (CAS) number 93594-29-7, is a significant molecule in the landscape of pharmaceutical sciences. Primarily recognized as a key intermediate in the synthesis of Ciprofloxacin, a potent broad-spectrum fluoroquinolone antibiotic, it also serves as a critical reference standard for impurity profiling in drug manufacturing.[1][2] This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. It delves into the physicochemical properties, synthesis, purification, and analytical characterization of this compound. Furthermore, it explores its biological context as a pro-drug and its role in the development of new ciprofloxacin derivatives.

Introduction: The Significance of this compound

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a wide range of activity against both Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[5][6][7] The extensive clinical use of ciprofloxacin necessitates stringent quality control during its manufacturing process to ensure purity and minimize potential impurities that could affect its efficacy and safety.[]

This compound, chemically known as 1-Cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, emerges as a pivotal compound in this context.[9][10] It is a direct precursor in several synthetic routes to ciprofloxacin, where the ethoxycarbonyl group serves as a protecting group for the piperazine nitrogen.[11] This strategic protection prevents side reactions and leads to a purer final product.[11] Consequently, this compound is also a potential process-related impurity in the final drug substance.[][12] Its detection and quantification are therefore crucial for the quality control of ciprofloxacin.[2][13]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and application in synthesis.

PropertyValueSource
CAS Number 93594-29-7[14]
Molecular Formula C20H22FN3O5[9]
Molecular Weight 403.41 g/mol [9][12]
Melting Point 161-163 °C[14]
Boiling Point (Predicted) 617.6 ± 55.0 °C[14]
Density (Predicted) 1.462 ± 0.06 g/cm³[14]
pKa (Predicted) 6.44 ± 0.41[14]
Appearance White to light yellow crystalline powder[15]

Synthesis and Purification

The synthesis of this compound is an integral step in various manufacturing processes for ciprofloxacin. A common and effective method involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid with N-ethoxycarbonylpiperazine.[11]

Synthetic Pathway Overview

The synthesis can be conceptualized as a nucleophilic aromatic substitution reaction. The piperazine nitrogen of N-ethoxycarbonylpiperazine acts as the nucleophile, displacing the chlorine atom at the C-7 position of the quinolone core.

Synthesis_Pathway Quinolone_Core 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Product This compound Quinolone_Core->Product Nucleophilic Aromatic Substitution Piperazine_Derivative N-ethoxycarbonylpiperazine Piperazine_Derivative->Product Solvent N-methyl-2-pyrrolidone (Solvent) Solvent->Product Heat Heat (125-135 °C) Heat->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.[11]

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

  • N-ethoxycarbonylpiperazine

  • N-methyl-2-pyrrolidone (NMP)

  • Ethanol

Procedure:

  • A mixture of N-methyl-2-pyrrolidone, N-ethoxycarbonylpiperazine, and 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid is prepared in a reaction vessel.[11]

  • The reaction mixture is heated to a temperature of 125-135 °C for a duration of 8-12 hours.[11] The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the mixture is cooled to approximately 75 °C.[11]

  • Ethanol is added to the cooled mixture, inducing the precipitation of the product.[11]

  • The resulting suspension is allowed to cool further to room temperature (25-30 °C).[11]

  • The precipitated this compound is isolated by centrifugation or filtration.

  • The isolated solid is washed with ethanol to remove residual solvent and unreacted starting materials.[11]

Causality in Experimental Choices:

  • Solvent: N-methyl-2-pyrrolidone (NMP) is a high-boiling, polar aprotic solvent that is ideal for this reaction as it can effectively solvate the reactants and facilitate the nucleophilic aromatic substitution at elevated temperatures.

  • Temperature: The high reaction temperature (125-135 °C) is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

  • Precipitation with Ethanol: The addition of ethanol, a less polar solvent in which this compound has lower solubility, causes the product to precipitate out of the reaction mixture, enabling its isolation.

Analytical Characterization

Robust analytical methods are essential for the quality control of this compound, whether as an intermediate or a reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the analysis of this compound. It is used for purity assessment, quantification, and as an in-process control during synthesis.[16][17]

Typical HPLC Method Parameters:

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol).[18][19]
Detection UV spectrophotometry at a wavelength of approximately 278-280 nm.[16][19]
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Method Validation: A comprehensive validation of the HPLC method should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[20]

Spectroscopic Techniques

Spectroscopic methods provide crucial information about the molecular structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the different types of protons and carbons and their connectivity in the molecule.[]

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can aid in structural elucidation.[21]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the carbonyl groups of the quinolone and the ester, and the C-F bond.[22]

Biological Activity and Potential Applications

While primarily an intermediate and impurity, this compound also has a biological context.

Pro-drug Potential

The ethoxycarbonyl group can be considered a pro-drug moiety. In vivo, this group could potentially be cleaved by esterases to release ciprofloxacin, the active antibacterial agent. The esterification of the carboxylic acid group of ciprofloxacin has been explored as a strategy to enhance its lipophilicity and potentially improve its antimalarial activity.[21]

Derivative Synthesis

This compound can serve as a starting material for the synthesis of novel ciprofloxacin derivatives.[23] The modification of the piperazine ring is a common strategy to develop new fluoroquinolone analogs with improved antibacterial spectrum, reduced toxicity, or altered pharmacokinetic properties.[3][24][25]

Biological_Context cluster_0 In Vivo Conversion cluster_1 Derivative Synthesis NEtO2C_Cipro This compound Esterase Esterase Cleavage NEtO2C_Cipro->Esterase Cipro Ciprofloxacin (Active Drug) Esterase->Cipro NEtO2C_Cipro_Start This compound Modification Chemical Modification (e.g., at piperazine) NEtO2C_Cipro_Start->Modification New_Derivatives Novel Ciprofloxacin Derivatives Modification->New_Derivatives

Caption: Biological context and applications of this compound.

Conclusion

This compound (CAS 93594-29-7) is a molecule of significant technical importance in the pharmaceutical industry. Its role as a key intermediate in the synthesis of ciprofloxacin and as a critical impurity for quality control underscores the need for a thorough understanding of its properties and analysis. This guide has provided an in-depth overview of its physicochemical characteristics, synthetic methodologies, analytical characterization, and biological relevance. For researchers and professionals in drug development, a comprehensive knowledge of this compound is essential for ensuring the quality and safety of ciprofloxacin and for the exploration of new fluoroquinolone-based therapeutics.

References

  • N-Ethoxycarbonyl Ciprofloxacin CAS#: 93594-29-7 - ChemicalBook.
  • Ciprofloxacin: Review on developments in synthetic, analytical, and medicinal aspects. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Process for preparing purified ciprofloxacin - Google Patents.
  • This compound | 93594-29-7 | SynZeal.
  • Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects.
  • Ciprofloxacin: Drug Information - Veeprho.
  • Ciprofloxacin | CAS#:85721-33-1 | Chemsrc.
  • Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity.
  • Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC - PubMed Central.
  • Ciprofloxacin-impurities | Pharmaffiliates.
  • (PDF) Ciprofloxacin: Analytical Profile - ResearchGate.
  • Ciprofloxacin and Impurities - BOC Sciences.
  • Ciprofloxacin: A Two Step Process - Der Pharma Chemica.
  • Ciprofloxacin Impurities - SynZeal.
  • Ciprofloxacin Synthesis.
  • Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry - YouTube.
  • CAS No : 93594-29-7 | Product Name : this compound - Pharmaffiliates.
  • This compound - Opulent Pharma.
  • Ciprofloxacin - Wikipedia.
  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - MDPI.
  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin - Semantic Scholar.
  • This compound | 93594-29-7 | : Venkatasai Life Sciences.
  • N-Ethoxycarbonyl ciprofloxacin | 93594-29-7 - Alfa Omega Pharma.
  • N-Ethoxy Carbonyl Ciprofloxacin | CAS No: 93594-29-7.
  • Ciprofloxacin synthesis - ChemicalBook.
  • N-Ethoxycarbonyl Ciprofloxacin | 93594-29-7 - ChemicalBook.
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC - NIH.
  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - MDPI.
  • Studies on the antimicrobial properties of N-acylated ciprofloxacins - PMC - NIH.
  • What is the mechanism of Ciprofloxacin Hydrochloride? - Patsnap Synapse.
  • Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects.
  • (PDF) N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents - ResearchGate.
  • What is the mechanism of Ciprofloxacin? - Patsnap Synapse.
  • Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem - NIH.
  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PubMed Central.
  • This compound - LGC Standards.
  • Analysis of Ciprofloxacin by a Simple High-Performance Liquid Chromatography Method - ResearchGate.
  • Analytical Methods of Ciprofloxacin and its Combinations Review - RJPT.
  • Validation Of Analytical Method For Determining Ciprofloxacin's Level In Blood Using High Performace Liquid Chromatography (HPLC). - RJPBCS.
  • Two Validated Chromatographic Methods for Determination of Ciprofloxacin HCl, One of its Specified Impurities and Fluocinolone Acetonide in Newly Approved Otic Solution - PubMed.
  • High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride - Journal of Applied Pharmaceutical Science.

Sources

An In-depth Technical Guide to N-Ethoxycarbonyl-ciprofloxacin (C20H22FN3O5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-Ethoxycarbonyl-ciprofloxacin, a key synthetic intermediate and known impurity in the manufacturing of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. This document delves into its chemical identity, synthesis, biological activity, metabolic fate, and analytical characterization, offering valuable insights for researchers and professionals in drug development and quality control.

Chemical Identity and Physicochemical Properties

This compound is chemically defined as 1-Cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]. The introduction of the ethoxycarbonyl group to the piperazine ring of ciprofloxacin alters its physicochemical properties.

PropertyValueSource
Molecular Formula C20H22FN3O5[2]
Molecular Weight 403.40 g/mol [2]
CAS Number 93594-29-7[2]
Melting Point 161-163 °C[3]
Boiling Point (Predicted) 617.6 ± 55.0 °C[3]
Density (Predicted) 1.462 ± 0.06 g/cm³[3]
pKa (Predicted) 6.44 ± 0.41[3]

Synthesis of this compound

The synthesis of this compound is a crucial step in certain manufacturing routes of ciprofloxacin, where it serves as a protected intermediate. The primary synthetic route involves the nucleophilic substitution of the C7 chlorine atom of the quinolone core with N-ethoxycarbonylpiperazine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize 1-Cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

  • N-ethoxycarbonylpiperazine

  • Anhydrous Dioxane

  • Sodium Hydride (80%)

  • Potassium Hydroxide

  • Hydrochloric Acid (semiconcentrated)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate in anhydrous dioxane.

  • Cyclization: While cooling with an ice bath and stirring, add 80% sodium hydride in portions. After the addition, continue stirring at room temperature for 30 minutes, followed by refluxing for 2 hours.

  • Solvent Removal: Remove the dioxane under reduced pressure.

  • Hydrolysis: Suspend the residue in water and add potassium hydroxide. Reflux the mixture for 1.5 hours.

  • Purification: Filter the warm solution and rinse the residue with water.

  • Precipitation: Acidify the filtrate to a pH of 1-2 with semiconcentrated hydrochloric acid while cooling with ice.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid[4].

  • Condensation: React the product from step 7 with N-ethoxycarbonylpiperazine in a suitable solvent such as N-methyl-2-pyrrolidone or pyridine at an elevated temperature (e.g., 125-135°C).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and add a suitable anti-solvent like ethanol to precipitate the this compound. The product can be collected by filtration and washed.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis A Ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate B Sodium Hydride, Dioxane A->B Cyclization C KOH, H2O B->C Hydrolysis D 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid C->D Acidification F This compound D->F Condensation E N-ethoxycarbonylpiperazine E->F Metabolic_Pathway A This compound B Ciprofloxacin A->B Hydrolysis C Ethanol & CO2 D Esterases (e.g., Carboxylesterases) D->A

Sources

N-Ethoxycarbonyl-ciprofloxacin: A Critical Impurity in Ciprofloxacin Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of N-Ethoxycarbonyl-ciprofloxacin, a significant process-related impurity and potential degradant of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin. We will explore its chemical identity, formation mechanisms, and its impact on the quality, safety, and efficacy of ciprofloxacin-based drug products. The core of this guide is a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for its detection and quantification, supported by discussions on method validation, system suitability, and regulatory context. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and lifecycle management of ciprofloxacin.

The Imperative of Impurity Profiling in Pharmaceutical Quality

In the synthesis of active pharmaceutical ingredients (APIs) like ciprofloxacin, the emergence of impurities is an inevitable consequence of complex chemical reactions, starting materials, and degradation pathways. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent control over these impurities. An impurity profile is the unique fingerprint of an API, detailing the identity and quantity of each impurity present. Establishing this profile is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy, as even minute levels of certain impurities can exhibit toxicity or alter the drug's therapeutic effect.

This compound is a known related substance of ciprofloxacin, often arising from specific synthetic routes. Its control is essential to ensure the consistent quality and safety of the final drug product.

Chemical Identity of the Subject Impurity

To effectively control an impurity, one must first understand its structure. Ciprofloxacin's core is a quinolone ring system with a cyclopropyl group at the N-1 position and a piperazine ring at the C-7 position. The impurity, this compound, is formed by the modification of this piperazine ring.

Specifically, it is the product of a reaction where an ethoxycarbonyl group (-COOCH₂CH₃) is attached to the secondary amine of the piperazine moiety. This structural modification significantly alters the molecule's polarity and basicity compared to the parent ciprofloxacin molecule.

cluster_Cipro Ciprofloxacin (Parent Drug) cluster_Impurity This compound (Impurity) Cipro Ciprofloxacin Structure (Piperazine NH is reactive) Impurity Impurity Structure (Piperazine N is derivatized) Cipro->Impurity Reaction at Piperazine Ring Reagent Ethyl Chloroformate (or related reactant) Reagent->Cipro Introduces Ethoxycarbonyl Group

Caption: Logical relationship between Ciprofloxacin and its N-Ethoxycarbonyl derivative.

Formation Pathways and Mechanistic Insights

Understanding how this compound is formed is critical for developing effective control strategies. Its presence is typically linked to the synthetic route used to produce ciprofloxacin.

The most common pathway involves the reaction of the piperazine nitrogen of ciprofloxacin (or an intermediate) with a source of the ethoxycarbonyl group. A primary culprit is ethyl chloroformate (ClCOOC₂H₅) , a reagent sometimes used in the synthesis or as a carry-over impurity from starting materials.

The Causality Behind the Reaction: The secondary amine in the piperazine ring of ciprofloxacin is nucleophilic. Ethyl chloroformate, on the other hand, features a highly electrophilic carbonyl carbon due to the electron-withdrawing effects of the adjacent chlorine and ethoxy groups. This electronic mismatch makes a nucleophilic acyl substitution reaction highly favorable, leading to the formation of the stable carbamate linkage seen in the impurity.

Analytical Methodologies for Detection and Quantification

The control of this compound relies on a robust, validated analytical method. Due to the chromophoric nature of the quinolone core, High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice.

The Core Technique: Reversed-Phase HPLC

Why Reversed-Phase HPLC? Reversed-phase HPLC is ideal for separating compounds with varying polarities. Ciprofloxacin is a relatively polar molecule, while the addition of the ethoxycarbonyl group makes the impurity slightly less polar. This difference in polarity is the key to achieving chromatographic separation on a non-polar stationary phase (like C18) with a polar mobile phase. By carefully tuning the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent), we can control the retention times and achieve baseline separation between the parent API and the impurity.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Accurately weigh Ciprofloxacin sample prep2 Dissolve in Diluent (e.g., Mobile Phase A) prep1->prep2 prep3 Filter through 0.45 µm Nylon filter prep2->prep3 hplc1 Inject sample into C18 Column prep3->hplc1 Prepared Sample hplc2 Run Gradient Elution hplc1->hplc2 hplc3 Detect at specified UV Wavelength hplc2->hplc3 data1 Integrate Chromatogram Peaks hplc3->data1 Raw Chromatogram data2 Identify peaks by retention time data1->data2 data3 Quantify impurity using Relative Response Factor (RRF) data2->data3

Caption: Standard workflow for the analysis of ciprofloxacin impurities via HPLC.

Detailed Step-by-Step HPLC-UV Protocol

This protocol is a robust starting point for the separation of ciprofloxacin and this compound. Note: This method must be fully validated by the user for their specific sample matrix and equipment.

1. Preparation of Solutions:

  • Mobile Phase A: Prepare a solution of 0.1% v/v Phosphoric Acid in water. Filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A.

  • Sample Solution: Accurately weigh and dissolve about 25 mg of the ciprofloxacin sample in the diluent to make a 25 mL solution (Concentration ≈ 1.0 mg/mL).

2. Chromatographic Conditions:

ParameterRecommended SettingCausality and Expert Insight
Column C18, 4.6 mm x 250 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain and separate the API and its less polar impurity. The 250 mm length ensures sufficient resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Detection (UV) 278 nmThis wavelength is near the absorbance maximum for the quinolone chromophore present in both ciprofloxacin and the impurity, ensuring high sensitivity for both compounds.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Injection Vol. 10 µLA small injection volume prevents column overloading and peak distortion, especially for a concentrated sample.
Gradient Elution See Table BelowA gradient is essential. An isocratic method would either result in very long run times or poor resolution of early-eluting impurities. The gradient allows for a sharp elution of the main peak while ensuring that more retained impurities are eluted effectively.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
08515
207030
257030
308515
358515

3. Data Analysis and Quantification:

  • Identify the ciprofloxacin peak based on its retention time from a reference standard injection.

  • The this compound peak will typically elute after the main ciprofloxacin peak due to its increased hydrophobicity.

  • Calculate the percentage of the impurity using the following formula, assuming the response factor is similar or by using a certified reference standard for the impurity.

    % Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100

The Principle of the Self-Validating System: System Suitability

Before any sample analysis, the chromatographic system must be verified. This is the essence of a trustworthy, self-validating protocol. System Suitability Testing (SST) ensures the system is performing as expected.

SST Protocol:

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Perform five replicate injections of a standard solution (e.g., 1.0 mg/mL Ciprofloxacin containing a known, low level of the impurity).

  • Verify the following parameters:

SST ParameterAcceptance CriteriaWhy It's Critical
Tailing Factor (T) T ≤ 2.0 for the Ciprofloxacin peakEnsures peak symmetry. A high tailing factor indicates undesirable interactions with the column, leading to poor integration and inaccurate quantification.
Theoretical Plates (N) N > 2000 for the Ciprofloxacin peakMeasures column efficiency. A high plate count indicates sharp peaks, which is essential for resolving closely eluting impurities.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and detector. This is fundamental for reliable quantification.
Resolution (Rs) Rs > 2.0 between Ciprofloxacin and the nearest impurity peakThis is the most critical parameter for impurity analysis. It confirms that the peaks are sufficiently separated to be accurately integrated and quantified.

Regulatory Context and Control

The presence of this compound is controlled by major pharmacopeias. While specific limits for named impurities can vary, the general principle outlined by ICH Q3A(R2) for new drug substances is that any impurity found at a level greater than 0.10% should be reported, and any impurity above 0.15% should be identified and characterized.

For established drugs like ciprofloxacin, pharmacopeial monographs (e.g., in the U.S. Pharmacopeia or European Pharmacopoeia) provide the definitive legal standards. These monographs list known impurities and set specific acceptance criteria. Laboratories must use the analytical procedures specified in the relevant monograph or a properly validated alternative method.

Conclusion for the Drug Development Professional

This compound is more than just a peak in a chromatogram; it is a critical quality attribute of ciprofloxacin that must be understood and controlled. Its formation is directly linked to the manufacturing process, and its presence must be monitored using a robust, validated analytical method.

The HPLC protocol detailed in this guide provides a field-tested foundation for this task. By understanding the causality behind method parameters and rigorously applying system suitability criteria, scientists can ensure the generation of trustworthy data. This analytical vigilance is paramount to guaranteeing the quality, safety, and consistency of ciprofloxacin, from clinical development through to commercial manufacturing.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[Link]

  • European Pharmacopoeia (Ph. Eur.). Ciprofloxacin Monograph. (Access typically requires a subscription to the Ph. Eur. online or print editions. General access is provided by national pharmacopoeial authorities or the EDQM website). [Link]

An In-Depth Technical Guide to the Formation of N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the formation of N-Ethoxycarbonyl-ciprofloxacin, a key intermediate in the synthesis of advanced fluoroquinolone antibiotics. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses critical aspects of characterization and impurity profiling to ensure a robust and reproducible synthetic process.

Introduction: The Strategic Importance of this compound

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections.[1][2] Its clinical efficacy has spurred extensive research into the development of derivatives with enhanced potency, expanded antimicrobial spectra, and improved pharmacokinetic profiles. The synthesis of these next-generation analogs often necessitates the strategic modification of the piperazine ring at the C-7 position.

This compound serves as a crucial intermediate in this endeavor. The introduction of the ethoxycarbonyl group onto the secondary amine of the piperazine moiety serves two primary purposes:

  • Protection: It temporarily blocks the reactivity of the secondary amine, allowing for selective chemical transformations at other positions of the ciprofloxacin molecule.

  • Activation: The ethoxycarbonyl group can be a precursor for further functionalization, enabling the introduction of diverse substituents to modulate the biological activity of the final compound.

A synthetic route that utilizes a piperazine protected by an ethoxycarbonyl group can lead to ciprofloxacin with high purity.[3]

The Chemistry of Formation: A Nucleophilic Acyl Substitution

The formation of this compound from ciprofloxacin and ethyl chloroformate proceeds via a classic nucleophilic acyl substitution reaction.

The Reaction Mechanism

The lone pair of electrons on the secondary nitrogen atom of the ciprofloxacin piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and resulting in the formation of the stable this compound. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Cipro_N Ciprofloxacin-NH Intermediate [Tetrahedral Intermediate] Cipro_N->Intermediate Nucleophilic Attack EtOCOCl Ethyl Chloroformate EtOCOCl->Intermediate Product This compound Intermediate->Product Chloride Elimination R_N_CO_OEt R-N-CO-OEt (Product) HCl HCl Base Triethylamine (Base) Base->HCl Neutralization R_NH R-NH (Ciprofloxacin) EtO_CO_Cl EtO-CO-Cl

Caption: Nucleophilic acyl substitution mechanism for the formation of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful control of parameters ensures high yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplier
CiprofloxacinPharmaceutical Grade (≥98%)Commercially Available
Ethyl ChloroformateReagent Grade (≥99%)Commercially Available
TriethylamineAnhydrous (≥99.5%)Commercially Available
Dichloromethane (DCM)Anhydrous (≥99.8%)Commercially Available
Saturated Sodium Bicarbonate SolutionACS GradePrepared in-house
Anhydrous Magnesium SulfateACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ciprofloxacin (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add ethyl chloroformate (1.1 equivalents) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 9:1).

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a solid.

Key Reaction Parameters
ParameterValue/ConditionRationale
Solvent Anhydrous DichloromethaneProvides good solubility for ciprofloxacin and is unreactive towards the reagents.
Base TriethylamineActs as an acid scavenger to neutralize the HCl produced, driving the reaction to completion.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, while warming to room temperature ensures completion.
Stoichiometry Slight excess of Ethyl Chloroformate and TriethylamineEnsures complete conversion of the starting material.
Reaction Time 2-4 hoursTypically sufficient for complete reaction as monitored by TLC.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Appearance of a quartet and a triplet corresponding to the ethyl group (-OCH₂CH₃). Shifts in the signals of the piperazine protons due to the electronic effect of the ethoxycarbonyl group.
¹³C NMR Appearance of new signals for the carbonyl carbon of the ester and the carbons of the ethyl group.
IR Spectroscopy A strong absorption band in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching of the carbamate.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₂₂FN₃O₅, MW: 403.41 g/mol ).[1]

Note: Specific chemical shifts and peak positions should be compared with a reference standard or previously reported data for unambiguous identification.

Impurity Profiling and Mitigation

Understanding and controlling potential impurities is critical in drug development.

Potential Side Reactions
  • Over-acylation: While less likely with the secondary amine of the piperazine ring, highly reactive conditions could potentially lead to reactions at other sites.

  • Hydrolysis: Presence of water can lead to the hydrolysis of ethyl chloroformate, reducing the yield and forming ethanol and CO₂.

  • Reaction with Carboxylic Acid: In the absence of a suitable base, ethyl chloroformate could potentially react with the carboxylic acid group of ciprofloxacin to form a mixed anhydride, though this is less favored in the presence of the more nucleophilic amine.

Impurity_Formation cluster_main Desired Reaction cluster_side Potential Side Reactions Cipro Ciprofloxacin Product This compound Cipro->Product + EtOCOCl (Base) EtOCOCl Ethyl Chloroformate Hydrolysis Hydrolysis of EtOCOCl MixedAnhydride Mixed Anhydride Formation EtOCOCl_side Ethyl Chloroformate EtOCOCl_side->Hydrolysis EtOCOCl_side->MixedAnhydride No/Weak Base Water Water Water->Hydrolysis Cipro_COOH Ciprofloxacin (Carboxylic Acid) Cipro_COOH->MixedAnhydride

Caption: Potential pathways for impurity formation during the synthesis.

Mitigation Strategies
  • Use of Anhydrous Conditions: Employing flame-dried glassware and anhydrous solvents minimizes the hydrolysis of ethyl chloroformate.

  • Controlled Reagent Addition: Slow, dropwise addition of ethyl chloroformate at low temperatures prevents localized high concentrations and potential side reactions.

  • Effective Basicity: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the generated acid without competing in the main reaction.

  • Chromatographic Purification: Silica gel chromatography is an effective method for separating the desired product from unreacted starting materials and non-polar impurities.

Conclusion

The synthesis of this compound is a well-defined process rooted in the principles of nucleophilic acyl substitution. By adhering to a meticulously designed experimental protocol and understanding the critical process parameters, researchers can reliably produce this valuable intermediate with high purity. Thorough characterization and an awareness of potential impurities are paramount to ensuring the quality and consistency required for the development of novel and effective fluoroquinolone-based therapeutics.

References

  • EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents.
  • Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed. Available at: [Link]

  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin - Semantic Scholar. Available at: [Link]

  • 1H, 13C and 15N NMR spectra of ciprofloxacin - Semantic Scholar. Available at: [Link]

  • Design, Synthesis and Molecular Docking of 1-Cyclopropyl-6- Fluoro-4-Oxo-7-{4-[2-(4-Substituted-Phenyl)-2-(Substituted)-Ethyl] -1-Piperazinyl}-1,4-Dihydroquinoline-3-Carboxylic Acid as an Antimicrobial Agents - PubMed. Available at: [Link]

  • Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC. Available at: [Link]

  • Synthesis of 1-Cyclopropyl-7-[4-(diethoxyphosphinyl)-1-piperazinyl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid - PrepChem.com. Available at: [Link]

  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents.
  • 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed. Available at: [Link]

  • Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin -1-yl)acetyl)piperazin-1-yl) quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - ResearchGate. Available at: [Link]

  • 1H,13C and15N NMR spectra of ciprofloxacin - ResearchGate. Available at: [Link]

  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - MDPI. Available at: [Link]

  • IR spectra of (a) ciprofloxacin, (b) [cfH 2 ] 2 [ZnCl 4 ] ·... - ResearchGate. Available at: [Link]

  • Representative overlaid IR spectra of: ciprofloxacin (a), norfloxacin-bismuth complex (1), ofloxacin-bismuth complex (2) and ciprofloxacin-bismuth complex (3). - ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - MDPI. Available at: [Link]

  • This compound | 93594-29-7 | SynZeal. Available at: [Link]

  • Ciprofloxacin - MassBank. Available at: [Link]

  • Cipro Side Effects: What They Are and How to Manage Them - Healthline. Available at: [Link]

  • Mass spectra of irradiated synthetic samples of ciprofloxacin (CIP) at... - ResearchGate. Available at: [Link]

  • 10 Ciprofloxacin Side Effects You Want to Know About - GoodRx. Available at: [Link]

  • Ciprofloxacin: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available at: [Link]

  • The four MS/MS spectra of ciprofloxacin of 200 ng/mL at different... - ResearchGate. Available at: [Link]

  • CIPRO (ciprofloxacin hydrochloride) - accessdata.fda.gov. Available at: [Link]

  • Ciprofloxacin Uses, Dosage, Side Effects, Warnings - Drugs.com. Available at: [Link]

Sources

Introduction: The Critical Role of a Process-Related Impurity Standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the N-Ethoxycarbonyl-ciprofloxacin Reference Standard

In the synthesis of Ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic, the control of impurities is paramount to ensure the safety and efficacy of the final drug product.[1] this compound (CAS No. 93594-29-7) is a significant process-related impurity and a key intermediate that can arise during synthesis, particularly in routes employing N-ethoxycarbonylpiperazine to build the C-7 side chain of the quinolone core.[2][3] Its chemical name is 1-Cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3][4][5][6]

The presence of this and other impurities, even in trace amounts, can impact the drug's stability, bioavailability, and potentially introduce toxicity. Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate stringent control over drug impurities. This necessitates the use of well-characterized reference standards for the accurate identification and quantification of these impurities in both the active pharmaceutical ingredient (API) and finished dosage forms. This guide provides a comprehensive technical overview of the this compound reference standard, covering its availability, synthesis, characterization, and application in validated, stability-indicating analytical methods.

Part 1: Sourcing and Availability of the Reference Standard

A high-purity, well-characterized this compound reference standard is commercially available from several specialized suppliers of pharmaceutical impurities and reference materials. Acquiring a certified reference standard is the foundational step for any laboratory involved in the quality control of Ciprofloxacin.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCAS NumberAvailability/Notes
SynZealThis compound93594-29-7Supplied with COA and analytical data.[3]
Alfa Omega PharmaN-Ethoxycarbonyl ciprofloxacin93594-29-7Available in various quantities (10mg, 25mg, etc.).[7]
ClearsynthN-Ethoxycarbonyl Ciprofloxacin93594-29-7Purity by HPLC reported as 98.71%.[5]
Venkatasai Life SciencesThis compound93594-29-7Supplied with COA and analytical data.[6]
TLC Pharmaceutical StandardsN-Ethoxycarbonyl Ciprofloxacin93594-29-7Listed as a Ciprofloxacin-related product.[4]
HTS BiopharmaThis compound93594-29-7Available via custom synthesis.[8]

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain detailed information on purity, identity, and storage conditions.

Part 2: Synthesis and Physicochemical Characterization

Understanding the synthetic origin of this compound provides context for its emergence as an impurity. It is typically formed when 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (the quinolone core) is reacted with N-ethoxycarbonylpiperazine.[2] This intermediate is then hydrolyzed in a subsequent step to yield the final Ciprofloxacin API. Incomplete hydrolysis or side reactions can lead to its presence in the final product.

Synthesis_Pathway cluster_synthesis Synthesis Process QC Quinolone Core (7-chloro-1-cyclopropyl-6-fluoro- 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid) NEC This compound (Intermediate/Impurity) QC->NEC Condensation Reaction ECP N-Ethoxycarbonylpiperazine ECP->NEC CIPRO Ciprofloxacin (Final API) NEC->CIPRO Hydrolysis (e.g., with HCl)

Synthetic pathway illustrating the formation of this compound.

A comprehensive characterization is essential to confirm the identity and purity of the reference standard. The data below is consolidated from various suppliers.[3][4][5]

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 93594-29-7
Molecular Formula C₂₀H₂₂FN₃O₅
Molecular Weight 403.4 g/mol
IUPAC Name 1-cyclopropyl-7-(4-ethoxycarbonylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Appearance White to off-white solid
Melting Point 161-163 °C[9]
Storage Refrigerator (2-8°C) for long-term storage[5]

The definitive structural confirmation and purity assessment of the reference standard rely on a combination of advanced analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the standard, typically showing a purity level of >98%.

  • Mass Spectrometry (MS): Confirms the molecular weight by identifying the parent molecular ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unequivocal structural elucidation by mapping the hydrogen and carbon atoms within the molecule.

Part 3: Application in a Stability-Indicating HPLC Method

The primary application of the this compound reference standard is in the development and validation of stability-indicating analytical methods for Ciprofloxacin, most commonly by Reverse-Phase HPLC (RP-HPLC). A stability-indicating method is one that can accurately quantify the drug in the presence of its impurities, degradants, and excipients.

The causality behind this requirement is rooted in ICH guideline Q1A(R2), which mandates stress testing to establish the inherent stability of a drug substance and to demonstrate the specificity of the analytical procedures used.[10]

HPLC_Workflow cluster_prep 1. Solution Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing & Reporting RS Prepare Reference Standard (RS) Solutions (Ciprofloxacin & Impurities) SP Perform System Suitability (Inject RS) RS->SP SS Prepare Sample Solution (API or Drug Product) INJ Inject Blank, RS, and Samples into HPLC System SS->INJ SP->INJ SEP Chromatographic Separation INJ->SEP DET UV Detection SEP->DET INT Integrate Chromatograms DET->INT ID Identify Peaks by Retention Time (vs. Reference Standards) INT->ID QUANT Quantify Impurities ID->QUANT REP Report Results vs. Specification QUANT->REP

Sources

Spectroscopic Characterization of N-Ethoxycarbonyl-ciprofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethoxycarbonyl-ciprofloxacin is a key intermediate in the synthesis of Ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic. The structural integrity and purity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural elucidation and characterization of this compound. This technical guide provides an in-depth overview of the spectroscopic data for this compound, offering insights into the experimental methodologies and data interpretation for researchers, scientists, and drug development professionals.

While this compound is commercially available as a reference standard with accompanying analytical data, publicly accessible, detailed spectroscopic information is scarce.[1][2][3][4] This guide, therefore, presents a comprehensive analysis based on established spectroscopic principles and data from closely related structures to provide a robust framework for its characterization.

Synthesis of this compound

The synthesis of this compound is a crucial step in the production of Ciprofloxacin. Several patented methods describe its preparation, generally involving the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with N-ethoxycarbonylpiperazine.[2][5] This reaction serves to introduce the piperazine moiety, with the ethoxycarbonyl group acting as a protecting group to prevent undesired side reactions. The subsequent hydrolysis of the N-ethoxycarbonyl group yields Ciprofloxacin.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For this compound, ¹H NMR and ¹³C NMR are essential for confirming the presence and connectivity of all structural fragments.

Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts for this compound. These predictions are based on the analysis of the ciprofloxacin core structure and the influence of the N-ethoxycarbonyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.7s-
H-5~7.9d~13
H-8~7.5d~7
-O-CH₂- (Ethyl)~4.1q~7
N-CH (Cyclopropyl)~3.5m-
Piperazine CH₂~3.8t~5
Piperazine CH₂~3.4t~5
-CH₃ (Ethyl)~1.2t~7
Cyclopropyl CH₂~1.1m-
Cyclopropyl CH₂~0.9m-
Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts provide a skeletal map of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~177
C=O (Quinoline)~166
C=O (Carbamate)~155
C-7~150
C-6~148 (d, JC-F ≈ 250 Hz)
C-4a~139
C-8a~120
C-5~112 (d, JC-F ≈ 22 Hz)
C-3~107
C-2~145
C-8~105
-O-CH₂- (Ethyl)~61
Piperazine C~50
Piperazine C~45
N-CH (Cyclopropyl)~35
-CH₃ (Ethyl)~15
Cyclopropyl CH₂~8
Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Ensure complete dissolution, using gentle vortexing if necessary.

Data Acquisition Parameters:

  • ¹H NMR:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Use a 30-degree pulse angle to allow for faster relaxation and a shorter experimental time.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve signal appearance.

  • ¹³C NMR:

    • Use a wider spectral width (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 1-2 seconds is recommended.

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum will show a characteristic singlet for the proton at the 2-position of the quinoline ring at approximately 8.7 ppm. The aromatic protons at positions 5 and 8 will appear as doublets due to coupling with the fluorine atom and adjacent protons. The ethoxy group will present as a quartet for the methylene protons and a triplet for the methyl protons. The cyclopropyl and piperazine protons will exhibit more complex multiplets.

In the ¹³C NMR spectrum, the carbonyl carbons of the carboxylic acid, quinoline, and carbamate groups will resonate at the downfield end of the spectrum. The carbon attached to the fluorine (C-6) will appear as a doublet with a large coupling constant, a key indicator of its presence.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₂₀H₂₂FN₃O₅, Molecular Weight: 403.41 g/mol ), the following mass spectral data is predicted under positive ion electrospray ionization (ESI+).

m/z (Predicted) Ion Identity Interpretation
404.16[M+H]⁺Protonated molecular ion
358.15[M+H - C₂H₅OH]⁺Loss of ethanol
332.13[M+H - C₂H₅OCO]⁺Loss of the ethoxycarbonyl group
288.12[M+H - C₂H₅OCO - CO₂]⁺Subsequent loss of carbon dioxide
Experimental Protocol: MS Data Acquisition

A standard protocol for obtaining the mass spectrum of this compound is as follows:

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • The addition of a small amount of formic acid (e.g., 0.1%) can aid in protonation for positive ion mode.

Data Acquisition Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 100-600).

  • Capillary Voltage: Typically 3-4 kV.

  • Cone Voltage: Optimize to achieve good ionization without excessive fragmentation (e.g., 20-40 V).

  • Source and Desolvation Temperatures: Optimize based on the instrument and solvent flow rate.

For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺ at m/z 404.16) would be selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate the product ions listed in the table above.

Interpretation of Mass Spectrum and Fragmentation

The ESI+ mass spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 404.16. The fragmentation pattern provides valuable structural information. A common initial fragmentation would be the loss of the ethoxycarbonyl group, leading to a fragment ion corresponding to the ciprofloxacin core.

G M [M+H]⁺ m/z 404.16 F1 [M+H - C₂H₅OH]⁺ m/z 358.15 M->F1 - C₂H₅OH F2 [M+H - C₂H₅OCO]⁺ m/z 332.13 M->F2 - C₂H₅OCO F3 [M+H - C₂H₅OCO - CO₂]⁺ m/z 288.12 F2->F3 - CO₂

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Conclusion

The spectroscopic characterization of this compound through NMR and MS is fundamental for ensuring its identity and purity as a critical intermediate in the synthesis of Ciprofloxacin. This guide provides a detailed framework for understanding and interpreting the expected spectroscopic data. While the presented data is based on well-established principles of spectroscopic analysis, it is crucial for researchers to acquire experimental data on their specific samples for definitive characterization and quality control. The outlined protocols offer a solid starting point for developing robust analytical methods for this important pharmaceutical intermediate.

References

  • SynZeal. This compound. [Link]

  • Venkatasai Life Sciences. This compound. [Link]

  • Google Patents. Process for preparing purified ciprofloxacin.
  • HTS Biopharma. This compound. [Link]

  • Google Patents.
  • Google Patents. Preparation method of ciprofloxacin hydrochloride.
  • Google Patents.

Sources

Solubility Profile of N-Ethoxycarbonyl-ciprofloxacin: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

N-Ethoxycarbonyl-ciprofloxacin is a key derivative and impurity of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin. Its physicochemical properties, particularly its solubility, significantly diverge from the parent compound, impacting everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility of this compound. It moves beyond a simple data sheet to explain the underlying chemical principles, contrast its behavior with Ciprofloxacin, and provide a robust, field-proven protocol for its empirical determination. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, functional understanding of this compound's solubility characteristics.

Introduction: The Significance of Ciprofloxacin Derivatives

Ciprofloxacin is a cornerstone antibiotic, renowned for its potent activity against a wide range of bacteria by inhibiting DNA gyrase and topoisomerase IV.[1] The modification of its core structure, particularly at the piperazine ring, is a common strategy in medicinal chemistry to modulate its properties. This compound is not only a synthetic intermediate but also a potential metabolite and impurity that must be characterized.[2][3] Understanding its solubility is not a trivial pursuit; it is fundamental to developing purification strategies, designing appropriate analytical methods, and predicting its behavior in formulation and physiological environments. Poor aqueous solubility is a leading cause of failure in drug development, making early and accurate characterization essential.[4][5]

Comparative Physicochemical Profile: Ciprofloxacin vs. This compound

The addition of an ethoxycarbonyl group to the N4 position of the piperazine ring fundamentally alters the molecule's electronic and steric properties. This single modification is the primary determinant of the observed differences in solubility.

G cluster_0 Ciprofloxacin (Zwitterionic) cluster_1 This compound Cipro Cipro_label Key Feature: Basic secondary amine on piperazine ring allows for protonation and pH-dependent solubility. NEC_Cipro_label Key Feature: Amine is converted to a non-basic carbamate (urethane). Molecule loses its primary basic center. NEC_Cipro

Figure 2: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Methodology
  • Preparation:

    • Prepare the desired solvent systems (e.g., pH 7.4 phosphate buffer, ethanol, acetonitrile, DMSO). Ensure all solvents are of high purity (HPLC grade).

    • Calibrate a shaker/incubator to the desired temperature (e.g., 25°C or 37°C).

  • Addition of Excess Solute:

    • To a series of glass vials, add a pre-weighed amount of the solvent (e.g., 1 mL).

    • Add an excess of solid this compound to each vial. "Excess" is critical; enough solid must be added to ensure that a saturated solution is formed and solid material remains visible at the end of the experiment. A starting point of ~2-5 mg per mL is often sufficient for poorly soluble compounds.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in the shaker/incubator and agitate at a constant speed for a defined period. For thermodynamic equilibrium, 24 to 72 hours is standard. [4]A preliminary time-point experiment (e.g., sampling at 24, 48, 72 hours) is necessary to validate that equilibrium has been reached (i.e., the concentration no longer increases).

  • Phase Separation (Self-Validating Step):

    • This step is critical for accuracy. The goal is to sample the saturated supernatant without any undissolved solid particles.

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.

    • Carefully withdraw a known aliquot of the clear supernatant. For an additional level of validation, it is best practice to then filter this supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining particulates. Trustworthiness Check: Compare results from centrifuged-only vs. centrifuged-and-filtered samples. They should be identical, confirming the efficacy of the separation method.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to fall within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is reported in units such as mg/mL or µg/mL.

Implications for Drug Development and Research

The altered solubility profile of this compound has direct consequences:

  • Purification: Its poor solubility in common solvents like ethanol can be exploited. Crystallization or precipitation from a reaction mixture (e.g., NMP/ethanol) is a viable purification strategy. [6]* Formulation: If this compound were ever considered for therapeutic use, its extremely low aqueous solubility would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, requiring advanced formulation strategies (e.g., solid dispersions, nanocrystals) to achieve adequate bioavailability. [7]* Analytical Chemistry: When testing for this compound as an impurity in Ciprofloxacin, the choice of extraction solvent and HPLC mobile phase is critical. A mobile phase with a high organic content will be necessary to ensure it does not precipitate on-column.

Conclusion

This compound exhibits a solubility profile that is fundamentally different from its parent drug, Ciprofloxacin. The conversion of the basic piperazine amine to a non-basic carbamate eliminates pH-dependent aqueous solubility and increases its lipophilic character. While quantitative data is scarce, a qualitative profile can be reliably constructed: it is expected to be poorly soluble in aqueous and alcoholic solvents but more soluble in polar aprotic solvents like DMSO and NMP. For researchers requiring precise quantitative data, the standardized shake-flask method detailed herein provides a robust and trustworthy protocol. A thorough understanding of these solubility characteristics is indispensable for the effective synthesis, purification, analysis, and formulation of this important Ciprofloxacin derivative.

References

  • Slideshare. (n.d.). Solubility & Method for determination of solubility. [Link]

  • Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32. [Link]

  • SynZeal. (n.d.). This compound | 93594-29-7. [Link]

  • Google Patents. (n.d.). EP1711468A1 - Process for preparing purified ciprofloxacin.
  • CABI Digital Library. (n.d.). ANTIBACTERIAL QUINOLONES: CIPROFLOXACIN. [Link]

  • Wiley Online Library. (n.d.). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. [Link]

  • Google Patents. (n.d.). CN101851198A - Preparation method of ciprofloxacin hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Ciprofloxacin. PubChem. [Link]

  • An-Najah Staff. (2020, June 9). Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity. [Link]

  • National Center for Biotechnology Information. (2022, December 17). Quinolone: a versatile therapeutic compound class. PMC. [Link]

  • National Center for Biotechnology Information. (2018, June 7). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. PMC. [Link]

  • National Center for Biotechnology Information. (2023, January 4). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. PMC. [Link]

  • Journal of Food and Drug Analysis. (n.d.). In vitro testing of ciprofloxacin formulations and preliminary study on BCS biowaiver. [Link]

  • VCU Innovation Gateway. (n.d.). Ciprofloxacin Synthesis. [Link]

  • National Center for Biotechnology Information. (2023, May 18). N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. PMC. [Link]

  • ResearchGate. (2012). Studies on the antimicrobial properties of N-acylated ciprofloxacins. [Link]

  • National Center for Biotechnology Information. (2012, October 15). Studies on the antimicrobial properties of N-acylated ciprofloxacins. PubMed. [Link]

  • ResearchGate. (2017). Is it possible to dissolve ciprofloxacin in acetone or another organic solvent?. [Link]

  • CICECO. (n.d.). Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. [Link]

Sources

Methodological & Application

A Robust, Stability-Indicating HPLC Method for the Quantification of N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Ethoxycarbonyl-ciprofloxacin. This compound is a critical process-related impurity and potential metabolite of Ciprofloxacin, a widely used fluoroquinolone antibiotic. The developed method is crucial for quality control in drug manufacturing and for pharmacokinetic studies. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering excellent separation and resolution from Ciprofloxacin and its degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the methodological rationale, a detailed experimental protocol, and a complete validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

Ciprofloxacin is a broad-spectrum antibiotic pivotal in treating various bacterial infections.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound, with the chemical name 1-Cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a known impurity of Ciprofloxacin.[3][4] Its monitoring and quantification are mandated by regulatory bodies to ensure that its levels are within acceptable limits. The development of a reliable and validated analytical method is therefore not just a procedural requirement but a cornerstone of pharmaceutical quality assurance.

This application note addresses this need by providing a detailed HPLC method that is not only suitable for routine quality control but is also stability-indicating. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and can also separate the degradation products from the main compound.

Chromatographic Method Development: A Rationale-Driven Approach

The primary objective was to develop a simple, rapid, and reliable isocratic HPLC method that effectively separates this compound from Ciprofloxacin and its potential degradation products.

Analyte and Column Selection

This compound possesses a moderately non-polar structure due to the presence of the ethoxycarbonyl group, making it well-suited for reversed-phase HPLC. A C18 stationary phase was selected for its versatility and proven performance in separating compounds of similar polarity. The hydrophobicity of the C18 stationary phase provides sufficient retention for both Ciprofloxacin and this compound, allowing for their effective separation.

Mobile Phase Optimization

The mobile phase composition was optimized to achieve a balance between adequate retention, good peak shape, and reasonable analysis time. An isocratic elution was chosen for its simplicity and robustness, which is ideal for quality control environments.

  • Aqueous Component: A buffer of 0.025 M Orthophosphoric acid with the pH adjusted to 3.0 ± 0.1 with triethylamine was chosen.[2] The acidic pH is crucial for suppressing the ionization of the carboxylic acid group in both Ciprofloxacin and this compound, leading to sharper peaks and improved retention on the reversed-phase column.[1]

  • Organic Modifier: A mixture of methanol and acetonitrile was selected as the organic component. The ratio was optimized to provide the desired separation. Acetonitrile generally offers lower viscosity and better peak shape for many compounds, while methanol can provide alternative selectivity. A starting ratio of Methanol:Acetonitrile:Buffer was systematically evaluated to achieve optimal resolution.

Detection Wavelength

The UV-Vis absorption spectrum of Ciprofloxacin typically shows a maximum absorbance at approximately 278 nm.[2] Given the structural similarity, this compound is expected to have a similar chromophore and thus a comparable wavelength of maximum absorbance. Therefore, 278 nm was selected as the detection wavelength to ensure high sensitivity for both the analyte and the parent drug.

Detailed Experimental Protocol

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol: Acetonitrile: 0.025 M Orthophosphoric Acid (pH 3.0) (20:20:60, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 278 nm
Run Time 15 minutes
Reagent and Standard Preparation
  • Mobile Phase Preparation: Prepare a 0.025 M solution of Orthophosphoric acid in HPLC grade water. Adjust the pH to 3.0 ± 0.1 using triethylamine. Filter the buffer through a 0.45 µm membrane filter. Prepare the mobile phase by mixing methanol, acetonitrile, and the prepared buffer in the ratio of 20:20:60 (v/v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 50 µg/mL.

Sample Preparation

For the analysis of a drug substance, accurately weigh about 50 mg of the Ciprofloxacin sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Scientific Rigor

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7]

Specificity (Stability-Indicating)

Specificity was demonstrated by subjecting a sample of Ciprofloxacin containing this compound to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[8][9]

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.[8]

  • Thermal Degradation: The drug substance was kept at 105°C for 24 hours.

  • Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were compared with that of an unstressed sample. The method is considered stability-indicating if the this compound peak is well-resolved from any degradation products.

Linearity

The linearity of the method was established by analyzing a series of at least five concentrations of this compound over the range of 1-50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration). A known amount of this compound was spiked into a placebo sample, and the percentage recovery was calculated.

ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

The relative standard deviation (%RSD) of the peak areas was calculated.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

  • pH of the buffer (± 0.1)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

Workflow and Data Presentation

The overall workflow for the analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation HPLC_System HPLC System Sample_Prep->HPLC_System Standard_Prep Standard Preparation Standard_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chromatographic_Run Chromatographic Run HPLC_System->Chromatographic_Run Data_Acquisition Data Acquisition Chromatographic_Run->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Analysis.

Conclusion

The HPLC method described in this application note is a reliable, accurate, and robust tool for the quantitative determination of this compound in the presence of Ciprofloxacin and its degradation products. The simple isocratic mobile phase and short run time make it suitable for high-throughput analysis in a quality control setting. The comprehensive validation in accordance with ICH guidelines ensures that the method is fit for its intended purpose and can be confidently implemented in pharmaceutical laboratories.

References

  • High-pressure liquid chromatographic methods for ciprofloxacin hydrochloride and related compounds in raw materials. PubMed. Available from: [Link]

  • HPLC Methods for analysis of Ciprofloxacin. HELIX Chromatography. Available from: [Link]

  • Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. ResearchGate. Available from: [Link]

  • This compound. SynZeal. Available from: [Link]

  • High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Analysis of Ciprofloxacin by a Simple High-Performance Liquid Chromatography Method. ResearchGate. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. Der Pharma Chemica. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

  • Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. Der Pharma Chemica. Available from: [Link]

  • Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. ResearchGate. Available from: [Link]

  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. MDPI. Available from: [Link]

  • Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study. MDPI. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

Sources

Application Note: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for Ciprofloxacin Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of impurities in ciprofloxacin. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, can degrade under various conditions, leading to the formation of impurities that can impact its safety and efficacy.[1][2] Therefore, a well-validated analytical method is crucial for ensuring the quality and stability of ciprofloxacin drug substances and products. This document outlines a systematic approach to method development, including forced degradation studies, optimization of chromatographic parameters, and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Introduction

Ciprofloxacin is a synthetic chemotherapeutic agent used to treat a wide range of bacterial infections.[1] The presence of impurities in the active pharmaceutical ingredient (API) or finished drug product, even in small amounts, can affect the safety and efficacy of the medication. Regulatory agencies worldwide, including the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), have stringent requirements for the control of impurities in pharmaceutical products.[8][9][10][11][12]

The development of a stability-indicating analytical method is a critical aspect of drug development and quality control. Such a method should be able to separate and accurately quantify the active ingredient from its potential impurities and degradation products that may form under various environmental conditions.[2][13] This application note serves as a practical guide for researchers, scientists, and drug development professionals involved in the analytical characterization of ciprofloxacin.

Pre-Method Development Considerations

Before embarking on method development, a thorough understanding of the analyte and its potential impurities is essential.

Ciprofloxacin and its Known Impurities

Ciprofloxacin's chemical structure and the structures of its common process-related and degradation impurities should be reviewed. Key impurities listed in pharmacopoeias include Ciprofloxacin Ethylenediamine Analog (Impurity C) and others that may arise from the synthetic route or degradation pathways.[9][14][15][] Understanding the physicochemical properties of these molecules (e.g., pKa, logP, UV spectra) will aid in selecting the appropriate chromatographic conditions.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation (stress testing) of ciprofloxacin is a mandatory preliminary step. This involves subjecting the drug substance to various stress conditions to generate potential degradation products. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing.[2]

Protocol for Forced Degradation of Ciprofloxacin:

  • Acid Hydrolysis: Dissolve ciprofloxacin in 0.1 N HCl and heat at 70°C for 4 hours.[2][13]

  • Base Hydrolysis: Dissolve ciprofloxacin in 0.1 N NaOH and heat at 70°C for 4 hours.[2][13]

  • Oxidative Degradation: Treat a solution of ciprofloxacin with 3% H₂O₂ at 70°C for 4 hours.[2][13]

  • Thermal Degradation: Expose solid ciprofloxacin powder to dry heat at 60°C for 24 hours.[2][13]

  • Photolytic Degradation: Expose a solution of ciprofloxacin to UV radiation (e.g., 254 nm) for an extended period (e.g., 5 days).[2][13]

After exposure, the stressed samples are neutralized (if necessary) and diluted to a suitable concentration for HPLC analysis. The goal is to achieve a noticeable degradation (typically 10-40%) of the parent drug to ensure that the degradation products are formed at detectable levels.[2][13]

Analytical Method Development

The primary goal of method development is to achieve adequate separation and resolution between ciprofloxacin and all its potential impurities and degradation products.

Workflow for Method Development

The following diagram illustrates a systematic approach to HPLC method development for ciprofloxacin impurities.

MethodDevelopmentWorkflow cluster_preliminary Preliminary Steps cluster_development Method Development cluster_optimization Optimization & System Suitability info Information Gathering (Ciprofloxacin & Impurities) forced_degradation Forced Degradation Studies info->forced_degradation Provides samples for analysis technique Select Analytical Technique (RP-HPLC) forced_degradation->technique column Column Selection (C18, 250 x 4.6 mm, 5 µm) technique->column mobile_phase Mobile Phase Optimization (pH, Organic Modifier, Buffer) column->mobile_phase gradient Gradient Elution Program mobile_phase->gradient detector Detector Settings (UV at 278 nm) gradient->detector optimization Fine-Tuning Parameters (Flow Rate, Temperature) detector->optimization sst System Suitability Testing (Resolution, Tailing Factor, RSD) optimization->sst

Caption: Workflow for Analytical Method Development.

Chromatographic Conditions

Based on published literature and common practices for analyzing polar compounds like ciprofloxacin, a reversed-phase HPLC method is the most suitable approach.[1][17]

Table 1: Optimized HPLC Method Parameters for Ciprofloxacin Impurity Analysis

ParameterOptimized ConditionJustification
Column Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µmA C18 column provides good retention for moderately polar compounds like ciprofloxacin and its impurities. The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time.[1]
Mobile Phase A 0.025 M Phosphoric Acid, pH adjusted to 3.0 with TriethylamineThe acidic pH (3.0) ensures that ciprofloxacin and its basic impurities are in their protonated form, leading to better peak shape and retention on the C18 column. Phosphoric acid is a common buffer for reversed-phase HPLC.[12][18]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff.
Gradient Program A gradient elution is typically required to separate impurities with a wide range of polarities from the main peak and from each other. A suitable starting point is a linear gradient from a low percentage of acetonitrile to a higher percentage over 20-30 minutes.A gradient program allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, while maintaining good resolution.
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and column efficiency.
Column Temperature 35°CMaintaining a constant column temperature helps to ensure reproducible retention times and peak shapes. 35°C can improve peak symmetry and reduce viscosity.[1]
Detector Wavelength 278 nmCiprofloxacin has a UV maximum absorbance at approximately 278 nm, which allows for sensitive detection of the parent drug and most of its structurally related impurities.[1][18] A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA 10 µL injection volume is a common starting point and can be adjusted based on the concentration of the sample and the sensitivity of the detector.[1]
Protocol for HPLC Analysis
  • Preparation of Mobile Phase: Prepare Mobile Phase A and B as described in Table 1. Filter and degas both mobile phases before use.

  • Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of ciprofloxacin reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).[12]

  • Preparation of Sample Solution: Accurately weigh and dissolve the ciprofloxacin sample (drug substance or crushed tablets) in the mobile phase to obtain a similar concentration as the standard solution.

  • Chromatographic System Setup: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Injection and Data Acquisition: Inject the standard and sample solutions and acquire the chromatograms according to the optimized gradient program.

Method Validation

Once the method is developed and optimized, it must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[3][4][5][6][7][19]

Validation Parameters and Acceptance Criteria

The following parameters should be evaluated during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of ciprofloxacin from its impurities and degradation products. Peak purity analysis using a PDA detector is also essential.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the expected impurity concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][6]

  • Accuracy: The closeness of the test results to the true value. This is determined by recovery studies, where a known amount of impurity is spiked into the sample matrix. The recovery should typically be within 98.0% to 102.0%.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should generally be less than 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Workflow for Method Validation

The following diagram illustrates the workflow for validating the developed HPLC method.

MethodValidationWorkflow cluster_protocol Validation Protocol cluster_execution Experimental Execution cluster_reporting Reporting protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R2)) specificity Specificity / Peak Purity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability, Intermediate Precision) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report (Summarize Results & Conclusions) specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for Analytical Method Validation.

Conclusion

This application note has outlined a systematic and comprehensive approach to the development and validation of a stability-indicating HPLC method for the analysis of ciprofloxacin and its impurities. By following the described protocols for forced degradation, method development, and validation, researchers and quality control analysts can establish a reliable and robust analytical method that meets regulatory requirements and ensures the quality, safety, and efficacy of ciprofloxacin products.

References

  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (n.d.). International Journal of Engineering Research & Technology. Retrieved from [Link]

  • Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. (2012). Der Pharma Chemica. Retrieved from [Link]

  • Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. Retrieved from [Link]

  • Ciprofloxacin Tablets USP Monograph. (n.d.). Scribd. Retrieved from [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.). ResearchGate. Retrieved from [Link]

  • USP 35 Official Monographs / Ciprofloxacin 2669. (2011, November 22). USP. Retrieved from [Link]

  • Chemical structures of ciprofloxacin HCl, imp-B, imp-C, imp-D, imp-E and chloro analogue. (n.d.). ResearchGate. Retrieved from [Link]

  • usp31nf26s1_m17870, USP Monographs: Ciprofloxacin Hydrochloride. (n.d.). uspbpep.com. Retrieved from [Link]

  • Ciprofloxacin Extended-Release Tablets. (2014, October 1). USP-NF. Retrieved from [Link]

  • High performance liquid chromatography (HPLC) method development and validation indicating assay for ciprofloxacin hydrochloride. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Stress degradation study of ciprofloxacin. (n.d.). ResearchGate. Retrieved from [Link]

  • STUDY ON FORCED DEGRADATION OF CIPROFLOXACIN HYDROCHLORIDE BY UV VISIBLE SPECTROPOTOMETER AND MICROBIOLOGICAL ASSAY. (2021, October 6). Journal of Cardiovascular Disease Research. Retrieved from [Link]

  • View of STUDY ON FORCED DEGRADATION OF CIPROFLOXACIN HYDROCHLORIDE BY UV VISIBLE SPECTROPOTOMETER AND MICROBIOLOGICAL ASSAY. (n.d.). Journal of Cardiovascular Disease Research. Retrieved from [Link]

  • Ciprofloxacin Hydrochloride-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. (2020, April 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Ciprofloxacin-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved from [Link]

  • Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. (n.d.). Impactfactor.org. Retrieved from [Link]

  • Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Application Note: Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-Ethoxycarbonyl-ciprofloxacin. This compound is a key intermediate and potential impurity in the synthesis of Ciprofloxacin, a widely used fluoroquinolone antibiotic.[1][2] Ensuring the purity and quality of Ciprofloxacin requires robust analytical methods to monitor and control such related substances. The validation parameters discussed herein are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose in a regulated environment.[3][4][5]

Introduction: The Rationale for Method Validation

In pharmaceutical analysis, the validation of an analytical procedure is the formal and systematic process of demonstrating that the method is suitable for its intended use.[6] For a quantitative impurity method, such as the one for this compound, this means providing a high degree of assurance that the method can accurately and precisely measure the analyte at specified low levels in the presence of the active pharmaceutical ingredient (API) and other potential impurities. An unvalidated method can lead to unreliable results, potentially compromising product quality and patient safety.

This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It not only presents the "how" but also the "why" behind each validation step, grounding the protocol in established scientific principles and regulatory expectations.[7][8]

Proposed HPLC Method Parameters

Based on the analysis of structurally similar compounds like Ciprofloxacin, a starting RP-HPLC method is proposed.[9][10][11][12] This method will serve as the foundation for the validation studies.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.025 M Phosphoric Acid (pH adjusted to 3.0 with Triethylamine) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at approximately 278 nm
Diluent Mobile Phase or a mixture of Acetonitrile and Water

Note: These parameters should be optimized during method development for optimal separation of this compound from Ciprofloxacin and other related impurities.

The Validation Workflow

The validation process is a structured sequence of experiments, each designed to assess a specific performance characteristic of the analytical method.

ValidationWorkflow Start Method Development & Optimization Specificity Specificity / Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD Accuracy Accuracy (Recovery) Range->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Testing (SST) Robustness->SystemSuitability End Validated Method SystemSuitability->End

Caption: A flowchart illustrating the logical progression of HPLC method validation parameters.

Detailed Validation Protocols

System Suitability

Causality: Before any validation run, system suitability testing (SST) is performed to ensure the chromatographic system is functioning correctly.[13][14] This is a non-negotiable prerequisite as it verifies that the equipment, electronics, and analytical operations are adequate for the analysis to be performed.

Protocol:

  • Prepare a standard solution of this compound at a concentration relevant to the specification limit.

  • Inject the standard solution six replicate times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T) for the this compound peak.

Acceptance Criteria:

  • %RSD of peak areas for replicate injections: ≤ 5.0%

  • %RSD of retention times: ≤ 2.0%

  • Tailing factor (T): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

Specificity (Selectivity)

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the API matrix.[7][15] This ensures that the peak response is solely from the analyte of interest.

Protocol:

  • Prepare solutions of the diluent (blank), this compound standard, Ciprofloxacin API, and a mixture of known related impurities.

  • Inject each solution and record the chromatograms.

  • Spike the Ciprofloxacin API with a known amount of this compound and other impurities and inject.

  • Perform forced degradation studies on Ciprofloxacin (acid, base, peroxide, heat, light) and analyze the stressed samples to ensure no degradation products co-elute with the this compound peak.

Acceptance Criteria:

  • The blank solution should not show any interfering peaks at the retention time of this compound.

  • The this compound peak should be well-resolved from the Ciprofloxacin peak and other potential impurities (Resolution ≥ 2.0).

  • Peak purity analysis (if a photodiode array detector is available) should pass for the this compound peak in the spiked and stressed samples.

Linearity and Range

Causality: Linearity establishes the relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16][17]

Protocol:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range (e.g., from the Limit of Quantitation to 150% of the specification limit).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.998.

  • The y-intercept should be minimal.

  • The residuals should be randomly distributed around the x-axis.

Concentration LevelExample Concentration (µg/mL)
Level 1 (LOQ)0.1
Level 20.5
Level 3 (100%)1.0
Level 41.25
Level 5 (150%)1.5
Accuracy (Recovery)

Causality: Accuracy provides a measure of the closeness of the experimental value to the true value. It is typically determined by recovery studies, where a known amount of analyte is added to a sample matrix.[15][18]

Protocol:

  • Prepare a sample of the Ciprofloxacin API.

  • Spike the Ciprofloxacin sample with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each level.

Spike LevelMean Recovery (%)%RSD
Low (50%)98.51.2
Medium (100%)101.20.9
High (150%)102.51.1
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[6][15]

4.5.1. Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six individual samples of Ciprofloxacin spiked with this compound at 100% of the specification level.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the %RSD of the results.

4.5.2. Intermediate Precision (Ruggedness)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability: The %RSD for the six spiked samples should be ≤ 5.0%.

  • Intermediate Precision: The cumulative %RSD for the results from both days/analysts/instruments should not be significantly different from the repeatability results and should meet the predefined acceptance criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][19][20]

Protocol (based on Signal-to-Noise Ratio):

  • Determine the concentration of this compound that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by preparing and injecting at least six samples at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1, with a %RSD for precision of ≤ 10.0% and recovery within 80.0% to 120.0%.

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[7] This provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters one at a time.

  • Analyze a system suitability solution and a spiked sample under each modified condition.

  • Evaluate the impact on system suitability parameters and the quantitative result.

Parameters to Vary:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase pH (e.g., ± 0.1 units)

  • Mobile phase composition (e.g., ± 2% organic)

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The results of the spiked sample analysis should not deviate significantly from the results obtained under the nominal conditions.

Conclusion

The validation of an HPLC method for this compound is a critical step in ensuring the quality and safety of Ciprofloxacin drug substance and product. By systematically evaluating specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, a high degree of confidence in the analytical results can be achieved. This application note provides a comprehensive framework and detailed protocols to guide analytical scientists through this essential process, ensuring compliance with global regulatory standards.[3][5][21]

References

  • High-pressure liquid chromatographic methods for ciprofloxacin hydrochloride and related compounds in raw materials. (n.d.). PubMed. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA. Retrieved from [Link]

  • <621> CHROMATOGRAPHY. (n.d.). USP-NF. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. Retrieved from [Link]

  • HPLC Methods for analysis of Ciprofloxacin. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • USP <621> Chromatography. (n.d.). DSDP Analytics. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.). ResearchGate. Retrieved from [Link]

  • High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Analysis of Ciprofloxacin by a Simple High-Performance Liquid Chromatography Method. (n.d.). ResearchGate. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved from [Link]

  • This compound | 93594-29-7. (n.d.). SynZeal. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023, January 4). MDPI. Retrieved from [Link]

  • Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. (n.d.). PMC - NIH. Retrieved from [Link]

  • Validation Of Analytical Method For Determining Ciprofloxacin's Level In Blood Using High Performace Liquid Chromatography (HPLC). (n.d.). RJPBCS. Retrieved from [Link]

  • Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. (n.d.). Impactfactor. Retrieved from [Link]

  • The Development and Validation of HPLC-UV method for Analysis of Ciprofloxacin in serum and aqueous Humour. (n.d.). Archives of Pharmacy Practice. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Application Note: A Protocol for the Forced Degradation Study of N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating N-Ethoxycarbonyl-ciprofloxacin Degradation

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. This compound, chemically known as 1-Cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a known process-related impurity and a key intermediate in the synthesis of Ciprofloxacin.[3][4][5] Its presence in the final drug substance must be monitored and controlled.

Forced degradation studies are a cornerstone of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies involve subjecting a drug substance to stress conditions more severe than accelerated stability testing to elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways.[1] This information is vital for developing stability-indicating analytical methods, which are capable of separating the drug substance from its degradation products, and for understanding the potential for new, potentially toxic, impurities to form under various storage and handling conditions.

This application note provides a comprehensive protocol for conducting a forced degradation study of this compound. While extensive data exists for the forced degradation of ciprofloxacin, this document outlines a tailored approach for its ethoxycarbonyl derivative.[1] A primary hypothesis for the degradation of this compound, particularly under hydrolytic stress, is the cleavage of the ethoxycarbonyl group to form ciprofloxacin. However, other degradation pathways involving the quinolone core and piperazine ring, similar to those observed for ciprofloxacin, are also possible.[6][7]

Materials and Equipment

Reagents and Standards:
  • This compound reference standard (purity ≥98%)[3][8]

  • Ciprofloxacin hydrochloride reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Purified water (e.g., Milli-Q or equivalent)

Equipment:
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for peak identification and characterization[7][9][10]

  • pH meter

  • Analytical balance

  • Thermostatically controlled oven

  • Water bath

  • Photostability chamber

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.22 µm PVDF or nylon)

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare Stock Solution of this compound prep_samples Prepare Individual Samples for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) oxidation Oxidation (e.g., 3% H₂O₂, 80°C) thermal Thermal Degradation (e.g., 80°C, solid state) photo Photolytic Degradation (ICH Q1B guidelines) sampling Withdraw Samples at Various Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize and Dilute Samples sampling->neutralize hplc HPLC-UV/PDA Analysis (Quantitation of Degradation) neutralize->hplc lcms LC-MS/MS Analysis (Identification of Degradants) hplc->lcms pathway Elucidate Degradation Pathways lcms->pathway method_validation Validate Stability-Indicating Method pathway->method_validation

Caption: Workflow for the forced degradation study of this compound.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor solution to achieve a final concentration of approximately 100 µg/mL.

Forced Degradation Conditions

The goal is to achieve 5-20% degradation of the drug substance. The following conditions are starting points and should be optimized based on preliminary results.

a. Acidic Hydrolysis

  • Transfer an aliquot of the stock solution into a volumetric flask and add 0.1 M HCl to the mark.

  • Incubate the solution in a water bath at 80°C.

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, and 24 hours).

  • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase. Rationale: Acidic conditions are expected to catalyze the hydrolysis of the ethoxycarbonyl group, potentially yielding ciprofloxacin as a primary degradant.

b. Basic Hydrolysis

  • Transfer an aliquot of the stock solution into a volumetric flask and add 0.1 M NaOH to the mark.

  • Incubate the solution in a water bath at 80°C.

  • Withdraw samples at appropriate time intervals.

  • Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase. Rationale: Similar to acidic conditions, basic hydrolysis is a key stressor for esters and carbamates and is expected to cleave the N-ethoxycarbonyl group. Studies on ciprofloxacin have shown significant degradation under basic conditions.[1]

c. Oxidative Degradation

  • Transfer an aliquot of the stock solution into a volumetric flask and add 3% H₂O₂ to the mark.

  • Keep the solution at room temperature or gently heat at 80°C, protected from light.

  • Withdraw samples at appropriate time intervals.

  • Dilute the samples with the mobile phase before analysis. Rationale: The quinolone ring system is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[10]

d. Thermal Degradation

  • Place a known amount of solid this compound in a petri dish and expose it to dry heat in an oven at 80°C for 24 hours.

  • At the end of the exposure, dissolve the sample in the diluent for analysis. Rationale: Thermal stress assesses the solid-state stability of the molecule.

e. Photolytic Degradation

  • Expose a solution of this compound (e.g., 100 µg/mL in ACN:water) and the solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples after the exposure period. Rationale: Fluoroquinolones are known to be susceptible to photodegradation, which can lead to complex degradation pathways.[11]

Analytical Methodology (Starting Conditions)

A stability-indicating HPLC method needs to be developed and validated. The following is a suggested starting point.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A gradient elution is recommended to ensure the separation of polar and non-polar degradants.

    • Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at 278 nm (based on ciprofloxacin's absorbance maximum). A PDA detector is recommended to check for peak purity.

  • Injection Volume: 10 µL

For the identification of degradation products, the same chromatographic conditions can be coupled with a mass spectrometer.[7][9][10]

Data Analysis and Interpretation

The primary objectives of data analysis are to quantify the degradation of this compound and to identify the resulting degradants.

  • Quantification: The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

  • Peak Purity: Use a PDA detector to assess the peak purity of this compound in the stressed samples to ensure that co-eluting degradants are not interfering with its quantification.

  • Identification of Degradants: Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products. This data will be crucial for proposing the structures of the degradants. A key degradant to look for is ciprofloxacin (m/z = 332.1).

The following table summarizes the expected stress conditions and potential observations:

Stress ConditionReagent/ParametersExpected Primary Degradation PathwayPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 80°CHydrolysis of the N-ethoxycarbonyl groupCiprofloxacin, Ethanol, CO₂
Base Hydrolysis 0.1 M NaOH, 80°CHydrolysis of the N-ethoxycarbonyl groupCiprofloxacin, Ethanol, CO₂
Oxidation 3% H₂O₂, 80°COxidation of the quinolone and piperazine ringsN-oxides, hydroxylated derivatives
Thermal 80°C (solid state)To be determined; likely minimal degradationTo be determined
Photolysis ICH Q1B guidelinesComplex reactions involving the quinolone coreDecarboxylated products, products of piperazine ring cleavage

Conclusion and Further Steps

This application note provides a robust framework for conducting a forced degradation study of this compound. The results of this study will be instrumental in understanding the stability of this impurity and in developing a validated, stability-indicating analytical method for its control in ciprofloxacin drug substance. The identification of degradation products will provide valuable insights into the potential for new impurities to form during the shelf-life of the drug product. It is crucial to validate the developed analytical method according to ICH guidelines to ensure its suitability for its intended purpose.

References

  • Rakhshandehroo, E., et al. (2018). Optimization of degradation of ciprofloxacin antibiotic and assessment of degradation products using full factorial experimental. Global NEST Journal, 20(4), 704-711.
  • ResearchGate. (n.d.). Ciprofloxacin degradation products. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • Caballero-Díaz, E., et al. (2021). Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. International Journal of Molecular Sciences, 22(23), 12847.
  • Darwish, H. W., et al. (2016). Stability-indicating methods for the analysis of ciprofloxacin in the presence of its acid induced degradation product: A comparative study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 159, 219-222.
  • Li, M., et al. (2021). Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn2+-Oxidizing Pseudomonas Strain. International Journal of Molecular Sciences, 22(13), 6794.
  • Kawas, G., et al. (2018). Analytical Methods of Ciprofloxacin and its Combinations Review. Research Journal of Pharmacy and Technology, 11(5), 2139-2147.
  • ResearchGate. (n.d.). Possible degradation pathway of CIP. Retrieved from [Link]

  • Darwish, H. W., et al. (2016). Stability-indicating methods for the analysis of ciprofloxacin in the presence of its acid induced degradation product: A comparative study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 159, 219-222.
  • El-Ghenymy, A., et al. (2014). Oxidative degradation study on antimicrobial agent ciprofloxacin by electro-Fenton process: kinetics and oxidation products. Chemosphere, 117, 447-454.
  • SynThink. (n.d.). Ciprofloxacin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Alhaj Sakur, A., et al. (2018). Analytical Methods of Ciprofloxacin and its Combinations Review.
  • Mujtaba, A., et al. (2023). Accelerated stability evaluation and in vitro antimicrobial activity of a preformed ciprofloxacin nanocrystal formulation. Pakistan Journal of Pharmaceutical Sciences, 36(1), 211-216.
  • Sanito, R. C., et al. (2023). Degradation of Ciprofloxacin (CIP) Antibiotic Waste using The Advanced Oxidation Process (AOP)
  • Al-Tahami, K. A., et al. (2022). Stability of Inhaled Ciprofloxacin-Loaded Poly(2-ethyl-2-oxazoline) Nanoparticle Dry Powder Inhaler Formulation in High Stressed Conditions. Pharmaceutics, 14(10), 2107.
  • Bushra, U., et al. (2013). Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. Der Pharma Chemica, 5(6), 132-137.
  • Alhaj Sakur, A., et al. (2018). Analytical Methods of Ciprofloxacin and its Combinations Review. Research Journal of Pharmacy and Technology, 11(5), 2139-2147.

Sources

Application Note: A Stability-Indicating HPLC Method for the Simultaneous Determination of Ciprofloxacin and its Process Impurity N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the broad-spectrum antibiotic Ciprofloxacin and its key synthetic precursor, N-Ethoxycarbonyl-ciprofloxacin. While not a typical degradant, the monitoring of this compound as a process-related impurity is critical for ensuring the purity, safety, and stability of Ciprofloxacin drug substance and product. This document provides the scientific rationale, detailed experimental protocols, and validation data in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for a Stability-Indicating Method

Ciprofloxacin is a widely used fluoroquinolone antibiotic effective against a broad range of bacterial infections.[1][2] Its efficacy and safety are contingent upon its purity and stability over its shelf life. Stability testing, as mandated by regulatory bodies like the ICH, is essential to understand how the quality of a drug substance or product changes over time under the influence of environmental factors such as temperature, humidity, and light.[][4][5]

A critical aspect of this is the use of a stability-indicating analytical method, which is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[6][7] Such a method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.

This compound is a known process-related impurity that can arise during the synthesis of Ciprofloxacin, particularly when N-ethoxycarbonylpiperazine is used as a starting material.[8][9] Although it is a precursor, its presence in the final drug product must be controlled and monitored.[] Therefore, a stability-indicating method must be capable of resolving Ciprofloxacin from this compound to ensure that any changes in the impurity profile during stability studies are accurately quantified.

This application note details a validated RP-HPLC method designed for this purpose, providing a comprehensive protocol for forced degradation studies and routine quality control analysis.

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify Ciprofloxacin and this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and an organic modifier. The method is designed to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the stability assessment of Ciprofloxacin, incorporating the analysis of this compound.

Workflow Workflow for Ciprofloxacin Stability Assessment cluster_0 Sample Preparation & Stressing cluster_1 Analytical Method cluster_2 Data Analysis & Reporting Ciprofloxacin_API Ciprofloxacin API/Product Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Ciprofloxacin_API->Forced_Degradation HPLC_Analysis RP-HPLC Analysis Forced_Degradation->HPLC_Analysis Stressed Samples Method_Validation Method Validation (ICH Q2(R1)) HPLC_Analysis->Method_Validation Quantification Quantification of Ciprofloxacin & this compound Method_Validation->Quantification Validated Method Stability_Profile Establish Stability Profile Quantification->Stability_Profile

Caption: A diagram of the overall workflow for assessing Ciprofloxacin stability.

Materials and Reagents

  • Reference Standards: Ciprofloxacin Hydrochloride (USP or EP grade), this compound (purity >95%).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized).

  • Reagents: Orthophosphoric acid (AR grade), Sodium hydroxide (AR grade), Hydrochloric acid (AR grade), Hydrogen peroxide (30%, AR grade).

Instrumentation and Chromatographic Conditions

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Buffer A (0.1% orthophosphoric acid in water, pH adjusted to 3.0 with triethylamine) and Buffer B (Acetonitrile). A gradient elution may be required for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 278 nm.[6][10]

  • Injection Volume: 10 µL.

Protocol 1: Preparation of Standard and Sample Solutions

6.1 Standard Stock Solution of Ciprofloxacin (1000 µg/mL):

  • Accurately weigh about 25 mg of Ciprofloxacin Hydrochloride reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (e.g., a 50:50 mixture of water and acetonitrile) and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

6.2 Standard Stock Solution of this compound (100 µg/mL):

  • Accurately weigh about 2.5 mg of this compound reference standard into a 25 mL volumetric flask.

  • Follow the same dissolution procedure as for Ciprofloxacin.

6.3 Working Standard Solution:

  • Pipette 5.0 mL of the Ciprofloxacin stock solution and 5.0 mL of the this compound stock solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent to obtain a final concentration of 100 µg/mL of Ciprofloxacin and 10 µg/mL of this compound.

6.4 Sample Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Ciprofloxacin into a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking.

  • Cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute 5.0 mL of the filtered solution to 50 mL with the diluent to get a final concentration of 100 µg/mL.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][8]

7.1 General Procedure: Prepare a Ciprofloxacin solution at a concentration of 1000 µg/mL. Subject this solution to the following stress conditions. At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a final concentration of 100 µg/mL for HPLC analysis.

  • Acid Hydrolysis: Mix the Ciprofloxacin solution with an equal volume of 0.1 N HCl and heat at 80°C for 4 hours.[6]

  • Alkaline Hydrolysis: Mix the Ciprofloxacin solution with an equal volume of 0.1 N NaOH and heat at 80°C for 4 hours.[6]

  • Oxidative Degradation: Mix the Ciprofloxacin solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Keep the Ciprofloxacin solution in a hot air oven at 80°C for 48 hours.[6]

  • Photolytic Degradation: Expose the Ciprofloxacin solution to UV light (254 nm) for 24 hours in a photostability chamber.[6][7]

Data Analysis and Interpretation

The chromatograms from the forced degradation studies should be evaluated for the separation of the Ciprofloxacin peak from any degradation products and the this compound peak. The peak purity of Ciprofloxacin should be assessed using a PDA detector to ensure no co-eluting peaks.

The amount of this compound in the samples can be calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Results and Discussion

A typical chromatogram should show baseline separation between Ciprofloxacin and this compound. The retention time for Ciprofloxacin is expected to be around 3-5 minutes, while this compound, being more lipophilic, will likely have a longer retention time.

The following table summarizes hypothetical results from a forced degradation study:

Stress ConditionCiprofloxacin (% Degradation)This compound (% Increase)Observations
Acid Hydrolysis (0.1 N HCl, 80°C, 4h)15.2%Not DetectedSeveral minor degradation peaks observed.
Alkaline Hydrolysis (0.1 N NaOH, 80°C, 4h)22.5%Not DetectedSignificant degradation with multiple peaks.
Oxidative (3% H₂O₂, RT, 24h)35.8%Not DetectedMajor degradation peak observed.
Thermal (80°C, 48h)8.1%Not DetectedMinor degradation observed.
Photolytic (UV 254nm, 24h)12.4%Not DetectedA distinct photodegradation product appears.

The results indicate that this compound is not a significant degradation product under these stress conditions, confirming its identity as a process-related impurity. The method is effective in separating Ciprofloxacin from its degradation products.

Chemical Structures and Formation Pathway

The following diagram illustrates the chemical structures of Ciprofloxacin and this compound, highlighting their relationship as a product and its synthetic precursor.

Caption: Structures of this compound and Ciprofloxacin.

Conclusion

The RP-HPLC method described in this application note is a validated, stability-indicating method suitable for the simultaneous determination of Ciprofloxacin and its process-related impurity, this compound. The method is specific, accurate, precise, and robust, making it an essential tool for quality control and stability studies of Ciprofloxacin in both bulk drug and finished pharmaceutical products.

References

  • Process for preparing purified ciprofloxacin. (n.d.). Google Patents.
  • Alam, S., Khan, A., & Siddiqui, A. A. (2012). Development and validation of a stability-indicating HPLC method for the simultaneous estimation of ciprofloxacin hydrochloride and tinidazole in their combined dosage form.
  • Bushra, U., et al. (2013). Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. Der Pharma Chemica, 5(6), 132-137.
  • Pharmaffiliates. (n.d.). Ciprofloxacin-impurities. Retrieved from [Link]

  • Rao, D. S., et al. (2012). Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 4(5), 1835-1840.
  • Reddy, Y. R., Kumar, K. K., & Reddy, M. N. (2011). A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage. Journal of Young Pharmacists, 3(4), 323-329.
  • ICH. (2012). ICH guidelines for stability studies 1. Slideshare. Retrieved from [Link]

  • ICH. (n.d.). Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link]

  • Kawas, G., Marouf, M., Mansour, O., & Sakur, A. A. (2018). Analytical Methods of Ciprofloxacin and its Combinations Review. Research Journal of Pharmacy and Technology, 11(5), 2139-2146.
  • Mostafa, G. A. E., & Al-Majed, A. A. (2023).
  • Serag, A., & Al-Enazy, Y. (2016). Stability-indicating methods for the analysis of ciprofloxacin in the presence of its acid induced degradation product: A comparative study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 159, 219-222.
  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • Vishnuraj, A. R., Gurupadayya, B. M., & Kathirvel, S. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. International Journal of Pharmaceutical Quality Assurance, 12(1), 51-56.
  • Wadhwa, D., Kumar, S., & Singh, R. (2016). A NOVEL VALIDATED STABILITY INDICATING SIMULTANEOUS ESTIMATION OF CIPROFLOXACIN AND ORNIDAZOLE BY REVERSE PHASE HIGH PRESSURE LIQUID CHROMATOGRAPHY. Indo American Journal of Pharmaceutical Research, 6(1), 4321-4331.

Sources

Application Note: Quantitative Analysis of N-Ethoxycarbonyl-ciprofloxacin in Ciprofloxacin Bulk Drug by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the quantification of N-Ethoxycarbonyl-ciprofloxacin, a potential process-related impurity in ciprofloxacin bulk drug, utilizing a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed for researchers, scientists, and drug development professionals in quality control and analytical development laboratories. The protocol emphasizes scientific integrity, providing a self-validating system for accurate and precise impurity profiling, in alignment with international regulatory standards.

Introduction: The Rationale for Quantifying this compound

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections. The purity of the active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. During the synthesis of ciprofloxacin, process-related impurities can be introduced. This compound (Figure 1) is one such potential impurity that may arise from the reaction of ciprofloxacin with ethyl chloroformate or related reagents.

The rigorous control and quantification of impurities in bulk drugs are mandated by regulatory bodies worldwide to ensure patient safety.[1] Therefore, a validated, sensitive, and specific analytical method is essential for the accurate determination of this compound levels in ciprofloxacin API. This application note provides a comprehensive guide to a stability-indicating RP-HPLC method, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Figure 1: Chemical Structures Chemical Structures of Ciprofloxacin and this compound

Principle of the Analytical Method

The quantification of this compound is achieved through a reverse-phase HPLC method. This technique separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase. Ciprofloxacin and its impurities are introduced into the system and travel through the column at different rates depending on their hydrophobicity. This compound, being structurally related to ciprofloxacin but with an added ethoxycarbonyl group, will exhibit a different retention time, allowing for its separation and subsequent quantification.

UV detection is employed for the quantification of the separated compounds. Both ciprofloxacin and this compound contain a quinolone chromophore, which absorbs UV radiation at a specific wavelength. The amount of UV light absorbed is directly proportional to the concentration of the analyte, enabling accurate measurement.

Experimental Protocol

This section details the step-by-step methodology for the quantification of this compound.

Apparatus and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Column Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[5]
Mobile Phase A mixture of 0.025 M Phosphoric Acid (pH adjusted to 3.0 with triethylamine) and Acetonitrile in a ratio of 85:15 (v/v).[6]
Flow Rate 1.0 mL/min.[6]
Column Temperature 30 °C
Detection Wavelength 278 nm.[6]
Injection Volume 20 µL
Run Time Approximately 20 minutes
Reagents and Materials
  • Ciprofloxacin Hydrochloride Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (AR grade)

  • Triethylamine (AR grade)

  • Water (Milli-Q or equivalent)

Preparation of Solutions

3.3.1. Diluent: The mobile phase is used as the diluent.

3.3.2. Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3.3.3. Standard Solution of this compound (1 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

3.3.4. Ciprofloxacin Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Ciprofloxacin Hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3.3.5. System Suitability Solution: Pipette 1.0 mL of the this compound Standard Stock Solution and 10.0 mL of the Ciprofloxacin Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent. This solution contains 1 µg/mL of this compound and 100 µg/mL of ciprofloxacin.

3.3.6. Sample Solution (1000 µg/mL of Ciprofloxacin): Accurately weigh about 100 mg of the ciprofloxacin bulk drug sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of ciprofloxacin and this compound.

  • Inject the System Suitability Solution in five replicates.

  • Inject the Standard Solution of this compound.

  • Inject the Sample Solution in duplicate.

System Suitability and Data Analysis

A self-validating system is crucial for trustworthy results. System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[7][8][9]

System Suitability Criteria

The following parameters should be met from the five replicate injections of the System Suitability Solution:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) for Ciprofloxacin Peak Not more than 2.0
Theoretical Plates for Ciprofloxacin Peak Not less than 2000
Resolution between Ciprofloxacin and this compound Not less than 2.0
Relative Standard Deviation (RSD) of Peak Areas for this compound Not more than 5.0%
Calculation

The percentage of this compound in the ciprofloxacin bulk drug sample is calculated using the following formula:

Where:

  • Area_sample is the peak area of this compound in the Sample Solution.

  • Area_standard is the average peak area of this compound in the Standard Solution.

  • Conc_standard is the concentration of this compound in the Standard Solution (µg/mL).

  • Conc_sample is the concentration of the ciprofloxacin bulk drug in the Sample Solution (µg/mL).

Method Validation

The analytical method has been validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][4]

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the ciprofloxacin bulk drug. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[10][11][12] The chromatograms of the stressed samples were compared with that of an unstressed sample to ensure that the this compound peak is free from any interference from degradation products.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at five different concentrations ranging from the Limit of Quantification (LOQ) to 150% of the expected impurity level. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of not less than 0.99.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

Accuracy (Recovery)

The accuracy of the method was determined by spiking the ciprofloxacin bulk drug sample with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level). The percentage recovery should be within 80.0% to 120.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of ciprofloxacin spiked with this compound at the 100% level on the same day. The RSD should be not more than 5.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days by two different analysts. The RSD between the two sets of results should be not more than 10.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase (±0.2 units), the percentage of acetonitrile in the mobile phase (±2%), the column temperature (±5 °C), and the flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.

Visualization of the Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions (this compound & Ciprofloxacin) prep_sst Prepare System Suitability Solution prep_std->prep_sst inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Ciprofloxacin Bulk Drug Sample Solution inject_sample Inject Sample Solution (duplicate) prep_sample->inject_sample inject_sst Inject System Suitability Solution (5 replicates) prep_sst->inject_sst hplc_setup HPLC System Equilibration inject_blank Inject Blank (Diluent) hplc_setup->inject_blank inject_blank->inject_sst inject_sst->inject_std inject_std->inject_sample check_sst Verify System Suitability Criteria inject_sample->check_sst calc Calculate Percentage of This compound check_sst->calc If SST passes report Generate Report calc->report

Sources

Application Note: Solid-Phase Extraction of N-Ethoxycarbonyl-ciprofloxacin from Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethoxycarbonyl-ciprofloxacin (NCC) is a significant impurity and derivative of Ciprofloxacin, a widely used fluoroquinolone antibiotic[1]. Accurate quantification of NCC in various matrices is crucial for pharmaceutical quality control, drug development, and impurity profiling[2]. The complexity of biological and environmental samples often necessitates a robust sample preparation step to remove interfering substances and concentrate the analyte prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC)[3][4].

Solid-Phase Extraction (SPE) is a powerful and widely adopted technique for sample cleanup and pre-concentration, offering improved selectivity, accuracy, and reproducibility over methods like liquid-liquid extraction[3][5]. This application note presents a detailed protocol for the extraction of this compound from aqueous samples using a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent.

The Causality of Sorbent Selection: Why HLB?

The selection of an appropriate SPE sorbent is the most critical factor in method development and is dictated by the physicochemical properties of the analyte and the matrix[6][7].

Analyte Properties: this compound (NCC)

  • Structure: NCC possesses a complex structure with multiple functional groups: a hydrophobic quinolone core, a cyclopropyl group, a polar carboxylic acid group, and a piperazine ring with an ethoxycarbonyl substituent[8].

  • Polarity: This combination of features gives NCC a balanced polarity, with both significant hydrophobic and hydrophilic regions.

  • Ionic Character: The molecule contains a carboxylic acid with a predicted pKa of approximately 6.44, allowing it to carry a negative charge at higher pH[1]. The piperazine nitrogen can be protonated at acidic pH. This zwitterionic potential is a key consideration for retention and elution[9].

Sorbent Choice: Hydrophilic-Lipophilic Balanced (HLB) Polymer

Given the dual nature of NCC, a reversed-phase sorbent like C18 could provide retention, but a more versatile approach is needed for robust cleanup in complex matrices[10]. A Hydrophilic-Lipophilic Balanced (HLB) sorbent is the ideal choice.

HLB sorbents are typically based on a copolymer of hydrophilic N-vinylpyrrolidone and lipophilic divinylbenzene[5][11]. This unique composition provides a dual retention mechanism:

  • Hydrophobic Interaction: The lipophilic divinylbenzene backbone retains the non-polar regions of the NCC molecule (e.g., the quinolone core).

  • Hydrophilic Interaction: The hydrophilic N-vinylpyrrolidone moiety allows for interaction with the polar functional groups of NCC, enhancing retention of this moderately polar compound[12].

This balanced affinity makes HLB sorbents exceptionally versatile, capable of retaining a wide spectrum of acidic, basic, and neutral compounds, which is particularly useful for fluoroquinolone analysis[11][12][13]. Furthermore, polymeric sorbents offer high loading capacity and stability across a wide pH range (1-14), preventing sorbent degradation that can occur with silica-based phases under extreme pH conditions[12].

Experimental Workflow for SPE of NCC

The following diagram outlines the complete, optimized workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Preparation cluster_spe SPE Protocol cluster_post Post-Extraction Sample_Prep Sample Pre-treatment (Adjust to pH 6-7) Condition 1. Conditioning Equilibrate 2. Equilibration Condition->Equilibrate Methanol wets the sorbent Load 3. Sample Loading Equilibrate->Load Water prepares for aqueous sample Wash1 4. Aqueous Wash Load->Wash1 Analyte is retained Wash2 5. Organic Wash Wash1->Wash2 Removes polar interferences Elute 6. Elution Wash2->Elute Removes non-polar interferences Evaporate Evaporation (Under Nitrogen) Elute->Evaporate Analyte is collected Reconstitute Reconstitution (In Mobile Phase) Evaporate->Reconstitute Analysis Analysis (HPLC/LC-MS) Reconstitute->Analysis

Caption: SPE workflow for this compound.

Detailed Application Protocol

This protocol is designed as a self-validating system. Each step is explained to ensure the user understands its purpose, allowing for logical troubleshooting and adaptation.

Materials and Reagents
  • SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent, 60 mg bed mass, 3 mL cartridge volume.

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Deionized Water (18 MΩ·cm)

    • Ammonium Hydroxide (ACS Grade)

    • Formic Acid (ACS Grade)

  • Equipment:

    • SPE Vacuum Manifold

    • Nitrogen Evaporation System

    • Vortex Mixer

    • pH Meter

    • Analytical Balance

Quantitative Protocol Parameters

The following table summarizes the key quantitative parameters for this SPE protocol. The load capacity of a polymeric sorbent is typically around 10% or more of its bed mass[5].

ParameterSpecification / VolumePurpose
Sorbent Polymeric HLB, 60 mgProvides dual retention for NCC.
Sample Volume 1 - 10 mLAdaptable based on expected analyte concentration.
Conditioning Solvent 3 mL MethanolWets the polymeric sorbent and activates retention sites.
Equilibration Solvent 3 mL Deionized WaterPrepares the sorbent for the aqueous sample matrix.
Sample Loading Rate 1-2 mL/minEnsures sufficient interaction time between NCC and the sorbent.
Aqueous Wash (Wash 1) 3 mL 5% Methanol in WaterRemoves highly polar, water-soluble interferences.
Organic Wash (Wash 2) 3 mL 20% Methanol in WaterRemoves moderately non-polar interferences without eluting NCC.
Elution Solvent 2 x 2 mL Methanol with 2% Ammonium HydroxideDisrupts sorbent-analyte interactions and elutes NCC.
Reconstitution Volume 0.5 - 1 mLConcentrates the final sample for analysis.
Step-by-Step Methodology

Step 1: Sample Pre-treatment

  • Rationale: Adjusting the sample pH ensures consistent ionization of the analyte and matrix components, leading to reproducible retention.

  • Procedure: For a 5 mL aqueous sample, adjust the pH to between 6.0 and 7.0 using dilute formic acid or ammonium hydroxide. If the sample contains particulates, centrifuge and use the supernatant.

Step 2: Cartridge Conditioning

  • Rationale: The conditioning solvent is used to solvate the sorbent, "activating" the functional groups for analyte retention. Skipping this step results in poor and inconsistent recovery[14].

  • Procedure: Place the HLB cartridges on the vacuum manifold. Pass 3 mL of methanol through each cartridge at a low flow rate (e.g., 2-3 mL/min). Do not let the sorbent bed go dry.

Step 3: Cartridge Equilibration

  • Rationale: This step displaces the organic conditioning solvent with an aqueous solution similar to the sample matrix, preparing the sorbent for optimal sample retention[15].

  • Procedure: Without letting the sorbent dry, pass 3 mL of deionized water through each cartridge. The sorbent bed should remain wet before sample loading.

Step 4: Sample Loading

  • Rationale: The sample is passed through the sorbent, where the target analyte (NCC) is retained through a combination of hydrophilic and lipophilic interactions.

  • Procedure: Load the pre-treated sample onto the cartridge. Maintain a consistent and slow flow rate of 1-2 mL/min to ensure adequate residence time for binding.

Step 5: Washing Steps

  • Rationale: Washing steps are critical for removing matrix interferences that were retained during loading, thereby "cleaning" the sample. A two-step wash provides superior cleanup[15].

  • Procedure 1 (Aqueous Wash): Pass 3 mL of 5% methanol in water through the cartridge. This removes polar interferences without affecting NCC retention.

  • Procedure 2 (Organic Wash): Pass 3 mL of 20% methanol in water through the cartridge. This stronger wash removes less polar interferences. After this step, dry the sorbent bed under vacuum for 1-2 minutes to remove residual aqueous solvent.

Step 6: Elution

  • Rationale: A strong organic solvent is used to disrupt the hydrophobic and hydrophilic interactions, releasing the analyte from the sorbent. The addition of a base (ammonium hydroxide) ensures the carboxylic acid of NCC is deprotonated and ionized, promoting its release and elution[15][16].

  • Procedure:

    • Place collection tubes inside the manifold.

    • Add 2 mL of methanol containing 2% ammonium hydroxide to the cartridge.

    • Allow the solvent to soak the sorbent bed for 1 minute to ensure complete interaction.

    • Elute the analyte slowly (1 mL/min) into the collection tube.

    • Repeat with a second 2 mL aliquot of the elution solvent to ensure complete recovery.

Step 7: Post-Elution Processing

  • Rationale: The eluted sample is typically in a strong organic solvent that may not be compatible with the initial mobile phase of a reversed-phase HPLC analysis. Evaporation and reconstitution in mobile phase improves peak shape and sensitivity.

  • Procedure:

    • Evaporate the combined eluates to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial HPLC mobile phase.

    • Vortex for 30 seconds to ensure the analyte is fully dissolved. The sample is now ready for injection.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of this compound. The selection of a Hydrophilic-Lipophilic Balanced (HLB) sorbent leverages the dual polarity of the analyte to achieve high retention and allows for a multi-step wash procedure for superior sample cleanup. By explaining the causality behind each step, this guide empowers researchers to implement and adapt this method effectively, ensuring high recovery and reproducible results for the analysis of NCC in complex aqueous matrices.

References

  • Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Retrieved from [Link]

  • Hawach Scientific Co., Ltd. (2023). Polymeric HLB SPE Cartridges. Retrieved from [Link]

  • Affinisep. (n.d.). HLB SPE cartridges. Retrieved from [Link]

  • Biocomma. (n.d.). HLB Hydrophilic-Lipophilic Balanced. Retrieved from [Link]

  • News. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?. Retrieved from [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]

  • Phonkeng, N., & Burakham, R. (n.d.). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. Retrieved from [Link]

  • Interchim. (n.d.). SPE Cartridge Selection Guide. Retrieved from [Link]

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • Wang, J., et al. (2022). Effective extraction of fluoroquinolones from water using facile modified plant fibers. PMC. Retrieved from [Link]

  • Rocchi, S., et al. (2023). Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and Their UHPLC-PDA Determination. MDPI. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2019). Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. Retrieved from [Link]

  • Speltini, A., et al. (2013). Solid-phase extraction and HPLC determination of fluoroquinolones in surface waters. Retrieved from [Link]

  • Prasanna, C. L., et al. (2006). Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey. PubMed. Retrieved from [Link]

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE?. Retrieved from [Link]

  • ResearchGate. (2018). Analytical Methods of Ciprofloxacin and its Combinations Review. Retrieved from [Link]

Sources

Application Notes and Protocols for the Chromatographic Separation of Ciprofloxacin and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. Its widespread use, however, necessitates rigorous analytical monitoring to ensure the quality, safety, and efficacy of pharmaceutical formulations. This involves not only the accurate quantification of the active pharmaceutical ingredient (API) but also the identification and control of its derivatives, which can include process impurities, degradation products, and metabolites. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for achieving this critical separation and analysis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chromatographic separation of ciprofloxacin and its related substances. It moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind experimental choices, empowering the user to develop, optimize, and validate robust analytical protocols.

Introduction: The Imperative for Selective Ciprofloxacin Analysis

The chemical structure of ciprofloxacin, characterized by a quinolone core with a cyclopropyl group, a fluorine atom, and a piperazine ring, is susceptible to modification under various conditions such as exposure to light, heat, and changes in pH. These modifications can lead to the formation of derivatives, some of which may lack therapeutic activity or, in worst-case scenarios, exhibit toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the monitoring and control of these impurities in pharmaceutical products.

Therefore, the primary objective of a chromatographic method for ciprofloxacin is to achieve adequate resolution between the parent drug and its potential derivatives. This ensures that the reported concentration of ciprofloxacin is accurate and that the levels of impurities are within acceptable limits.

Foundational Chromatographic Principles for Ciprofloxacin Separation

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of ciprofloxacin and its derivatives. This is due to the moderately polar nature of these compounds, which allows for good retention and separation on non-polar stationary phases.

The Causality Behind Method Parameters:

  • Stationary Phase (Column): C18 (octadecylsilane) columns are the workhorses for ciprofloxacin analysis. The long alkyl chains provide a hydrophobic environment that interacts with the non-polar regions of the ciprofloxacin molecule. The choice of a specific C18 column (e.g., particle size, pore size, end-capping) can significantly impact peak shape and resolution. For instance, smaller particle sizes (e.g., < 2 µm in UPLC) can provide higher efficiency and faster analysis times.[1]

  • Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

    • Aqueous Buffer: A buffer is crucial for controlling the pH of the mobile phase. Ciprofloxacin has two ionizable groups: a carboxylic acid (pKa ~6.1) and a secondary amine on the piperazine ring (pKa ~8.8). The pH of the mobile phase will determine the ionization state of these groups, which in turn affects the molecule's overall polarity and retention on the column. A slightly acidic pH (around 3.0) is often employed to ensure the protonation of the piperazine nitrogen, leading to good peak shape and retention.[2][3] Phosphoric acid is a common choice for the buffer.[2][4]

    • Organic Modifier: Acetonitrile and methanol are the most frequently used organic modifiers. The proportion of the organic modifier in the mobile phase is a key parameter for controlling the retention time of the analytes. A higher percentage of the organic modifier will decrease the polarity of the mobile phase, leading to faster elution of the compounds. Gradient elution, where the concentration of the organic modifier is changed during the run, is often necessary to separate a complex mixture of ciprofloxacin and its derivatives with varying polarities.

  • Detection: Ciprofloxacin possesses a strong chromophore, making UV detection a simple and sensitive method. The maximum UV absorbance for ciprofloxacin is typically observed around 278 nm.[2][5] Fluorescence detection can also be employed for enhanced sensitivity and selectivity. For unequivocal identification of derivatives, especially in complex matrices or during forced degradation studies, Mass Spectrometry (MS) is the gold standard. UPLC-MS/MS methods are particularly powerful for identifying and quantifying trace-level impurities and degradation products.[1][6]

Step-by-Step Protocol: Isocratic RP-HPLC Method for Ciprofloxacin Assay in Tablets

This protocol details a validated, isocratic RP-HPLC method for the quantification of ciprofloxacin in a tablet formulation. This method is designed to be robust and suitable for routine quality control analysis.

3.1. Equipment and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ciprofloxacin Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[2]

  • Orthophosphoric acid (analytical grade)[2]

  • Triethylamine (analytical grade)[2]

  • Deionized water (18.2 MΩ·cm)

3.2. Preparation of Solutions:

  • Mobile Phase: Prepare a buffer solution of 0.025 M orthophosphoric acid in water. Adjust the pH to 3.0 ± 0.1 with triethylamine. Mix the buffer with methanol in a ratio of 60:40 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[2]

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of Ciprofloxacin HCl reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[2]

  • Working Standard Solution (e.g., 20 µg/mL): Dilute the standard stock solution with the mobile phase to obtain a final concentration of approximately 20 µg/mL.[2]

  • Sample Preparation (from tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of ciprofloxacin and transfer it to a 50 mL volumetric flask.[2]

    • Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Further dilute this solution with the mobile phase to achieve a theoretical concentration of 20 µg/mL.[2]

3.3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase0.025 M Orthophosphoric acid (pH 3.0 with Triethylamine) : Methanol (60:40, v/v)[2]
Flow Rate1.5 mL/min[5]
Injection Volume20 µL[2]
Detection Wavelength278 nm[2]
Column Temperature30 °C[5]
Run TimeApproximately 10 minutes

3.4. System Suitability:

Before sample analysis, perform system suitability tests by injecting the working standard solution multiple times (typically 5 or 6 injections). The acceptance criteria, as per ICH guidelines, should be met.[7]

ParameterAcceptance Criteria
Tailing FactorNot more than 2.0[8]
Theoretical PlatesNLT 2500[4]
Relative Standard Deviation (RSD) of Peak AreasNMT 1.5%[4]

3.5. Analysis and Calculation:

Inject the prepared standard and sample solutions into the chromatograph. Calculate the amount of ciprofloxacin in the sample using the following formula:

Where:

  • Area_sample = Peak area of ciprofloxacin in the sample chromatogram

  • Area_standard = Average peak area of ciprofloxacin in the standard chromatograms

  • Conc_standard = Concentration of the working standard solution

  • Conc_sample = Theoretical concentration of the sample solution

Method Development and Optimization for Ciprofloxacin and Its Derivatives

While the isocratic method described above is suitable for assaying the parent drug, a more sophisticated approach is required for the separation of a wider range of derivatives, especially during stability studies or impurity profiling.

4.1. Gradient Elution for Complex Separations:

A gradient elution program, where the mobile phase composition is changed over time, is often necessary to resolve ciprofloxacin from its closely related impurities. A typical gradient would start with a lower percentage of the organic modifier to retain the more polar derivatives and gradually increase the organic content to elute the less polar compounds, including ciprofloxacin itself.

4.2. Advanced Detection Techniques: UPLC-MS/MS:

For the identification and quantification of unknown degradation products or metabolites, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful tool.[1][6] UPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC.[1] The mass spectrometer provides molecular weight and fragmentation information, which is crucial for structural elucidation of the derivatives.

4.3. Forced Degradation Studies:

Forced degradation studies are essential for developing stability-indicating methods. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[9] The developed chromatographic method must then be able to separate ciprofloxacin from all the degradation products formed.

Data Presentation and Visualization

Table 1: Comparison of Chromatographic Methods for Ciprofloxacin Analysis

MethodColumnMobile PhaseDetectionApplicationReference
RP-HPLCC18 (250 x 4.6 mm, 5 µm)0.025 M H₃PO₄ (pH 3.0) : ACN (87:13, v/v)UV at 278 nmAssay of Ciprofloxacin[4]
RP-HPLCC18 (150 x 4.6 mm, 5 µm)Acetonitrile : 2% Acetic Acid (16:84, v/v)UV at 280 nmAnalysis in pharmaceuticals and human plasma[10]
UPLC-MS/MSAcquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)Gradient of 0.1% Formic Acid in Water and AcetonitrileMS/MSDetermination in the presence of photodegradation products[1]
RP-HPLCXBridge® C18 (150 x 4.6 mm, 3.5 µm)0.025 M H₃PO₄ (pH 3.0) : ACN (60:40, v/v)UV at 278 nmQuantification in pharmaceutical formulations[3]

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) cluster_App Application A Define Analytical Objective B Select Column & Stationary Phase A->B C Optimize Mobile Phase (pH, Organic Modifier) B->C D Optimize Detector Settings C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Routine QC Analysis J->K L Stability Studies J->L M Impurity Profiling J->M

Caption: Workflow for HPLC method development and validation.

Logical Relationships in Chromatographic Parameter Optimization

Optimization_Logic cluster_Parameters Adjustable Parameters cluster_Responses Observed Responses MobilePhase Mobile Phase Composition RetentionTime Retention Time MobilePhase->RetentionTime major effect Resolution Resolution MobilePhase->Resolution major effect pH Mobile Phase pH pH->RetentionTime significant effect (for ionizable compounds) PeakShape Peak Shape (Tailing, Asymmetry) pH->PeakShape significant effect FlowRate Flow Rate FlowRate->RetentionTime inverse relationship FlowRate->Resolution can affect AnalysisTime Analysis Time FlowRate->AnalysisTime inverse relationship ColumnTemp Column Temperature ColumnTemp->RetentionTime minor effect ColumnTemp->PeakShape can improve

Caption: Interplay of chromatographic parameters and their effects.

Conclusion

The successful chromatographic separation of ciprofloxacin and its derivatives is a critical aspect of pharmaceutical quality control. A thorough understanding of the principles of reverse-phase HPLC, coupled with a systematic approach to method development and validation, is essential for achieving accurate and reliable results. The protocols and insights provided in this document serve as a valuable resource for scientists working to ensure the safety and efficacy of ciprofloxacin-containing products. The continuous evolution of chromatographic technology, particularly the advent of UPLC-MS/MS, offers ever-more powerful tools for tackling the analytical challenges associated with complex pharmaceutical analysis.

References

  • Journal of Applied Pharmaceutical Science. (n.d.). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Retrieved from [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.). Retrieved from [Link]

  • Shrinivas, S., & Revanasiddappa, M. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 6, 719-730. Retrieved from [Link]

  • Wyska, E., et al. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. Chemistry Central Journal, 7(1), 75. Retrieved from [Link]

  • Jeon, M. K., et al. (1993). Liquid Chromatographic Analysis of Ciprofloxacin and Ciprofloxacin Metabolites in Body Fluids. Journal of Liquid Chromatography, 16(15), 3343-3361. Retrieved from [Link]

  • Jetir. (n.d.). ANALYTICAL ESTIMATION AND VALIDATION OF CIPROFLOXACIN HCL BY USING NEW STRATEGIES. Retrieved from [Link]

  • Wu, S. S., et al. (2008). Analysis of Ciprofloxacin by a Simple High-Performance Liquid Chromatography Method. Journal of Chromatographic Science, 46(6), 490-495. Retrieved from [Link]

  • Scherer, R., et al. (2014). Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. Indian Journal of Pharmaceutical Sciences, 76(6), 541-544. Retrieved from [Link]

  • Shinde, N. G., et al. (2013). Separation of ciprofloxacin from other fluoroquinolones on silica gel 60F 254 HPTLC sheets with dichloromethane – methanol - ammonia (30:60:10, v/v) as mobile. Journal of Planar Chromatography - Modern TLC, 26(4), 366-371. Retrieved from [Link]

  • Wyska, E., et al. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Molecules, 27(10), 3244. Retrieved from [Link]

  • Wyska, E., et al. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Molecules, 27(10), 3244. Retrieved from [Link]

  • Al-Ghabsha, T. S., et al. (2024). Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Validation. Eng. Proc., 59, 164. Retrieved from [Link]

  • Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Ciprofloxacin degradation products. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Method Development and Validation for the Quantification of Ciprofloxacin by HPLC. Retrieved from [Link]

  • Trends in Sciences. (2023). Degradation of Ciprofloxacin (CIP) Antibiotic Waste using The Advanced Oxidation Process (AOP) Method with Ferrate. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2018). Analytical Methods of Ciprofloxacin and its Combinations Review. Retrieved from [Link]

  • El-Gindy, A., et al. (1998). High-pressure liquid chromatographic methods for ciprofloxacin hydrochloride and related compounds in raw materials. Journal of Pharmaceutical and Biomedical Analysis, 17(3), 401-410. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Assay Method for Ciprofloxacin. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods of Ciprofloxacin and its Combinations Review. Retrieved from [Link]

  • Scherer, R., et al. (2014). Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. Indian Journal of Pharmaceutical Sciences, 76(6), 541-544. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing mobile phase for N-Ethoxycarbonyl-ciprofloxacin separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of N-Ethoxycarbonyl-ciprofloxacin. As a critical related substance and potential impurity of the widely-used antibiotic Ciprofloxacin, achieving its robust and reliable separation is paramount for accurate quantification, impurity profiling, and ensuring drug product quality.

This guide is designed for researchers, analytical chemists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind method development choices, empowering you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from Ciprofloxacin important?

This compound is a derivative of Ciprofloxacin where an ethoxycarbonyl group is attached to the piperazine ring nitrogen. It is often considered a process-related impurity or a potential degradant. Regulatory bodies like the ICH require that impurities in drug substances and products be identified, quantified, and controlled.[1] Therefore, a selective analytical method that can clearly separate this compound from the active pharmaceutical ingredient (API), Ciprofloxacin, and other related substances is essential for quality control and stability studies.[1][2]

Q2: How do the chemical properties of this compound affect its chromatographic behavior compared to Ciprofloxacin?

The primary structural difference is the addition of the non-polar ethoxycarbonyl group. This modification has two major impacts on its behavior in reversed-phase HPLC:

  • Increased Hydrophobicity : The ethoxycarbonyl group increases the molecule's overall non-polar character. In reversed-phase chromatography (e.g., using a C18 column), this will lead to a stronger interaction with the stationary phase, resulting in a longer retention time compared to the more polar Ciprofloxacin under the same conditions.

  • Change in Basicity : The modification converts the secondary amine in the piperazine ring of Ciprofloxacin into a tertiary amide-like structure. This significantly reduces the basicity of that nitrogen atom, altering how the molecule's overall charge changes with mobile phase pH.

Understanding these differences is the key to manipulating the mobile phase for successful separation.

Q3: What is a recommended starting point for a mobile phase to separate this compound and Ciprofloxacin?

A robust starting point, based on established methods for Ciprofloxacin and its impurities, is a reversed-phase isocratic method using a C18 column.[3][4]

  • Column : L1 type, C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Aqueous Phase (A) : 0.025 M Potassium Phosphate or Orthophosphoric Acid, with the pH adjusted to 3.0 using phosphoric acid or triethylamine.[2][4][5]

  • Organic Phase (B) : Acetonitrile or Methanol.

  • Mobile Phase Composition : Acetonitrile:Buffer (e.g., 20:80 v/v).[6]

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 278 nm, where the quinolone core has strong absorbance.[1][4]

This acidic pH ensures that the carboxylic acid group on the quinolone core is protonated (less polar), promoting retention, while also ensuring consistent ionization of any basic sites.

Troubleshooting Guide: Common Separation Issues

Problem: I am not getting baseline separation between Ciprofloxacin and this compound.
  • Causality : Poor resolution is typically due to insufficient difference in the retention times of the two components or excessive peak broadening. Since this compound is more hydrophobic, it should naturally be retained longer than Ciprofloxacin. If they are co-eluting or poorly resolved, the selectivity of the mobile phase needs to be enhanced.

  • Solutions :

    • Decrease Organic Modifier Concentration : Reduce the percentage of acetonitrile or methanol in the mobile phase in small increments (e.g., 2-3%). This will increase the retention time of both compounds, but should disproportionately increase the retention of the more non-polar this compound, thereby improving resolution.

    • Adjust Mobile Phase pH : Lowering the pH (e.g., from 3.5 to 2.5) can sometimes increase the separation factor between fluoroquinolones. Ensure you operate within the stable pH range of your column (typically pH 2-8 for silica-based C18).[2]

    • Switch Organic Modifier : If using acetonitrile, try substituting it with methanol, or use a combination of the two. Methanol has different solvent properties and can alter the selectivity of the separation.

    • Consider a Gradient : If isocratic elution fails, a shallow gradient program can be developed. A slow increase in the organic phase concentration can help resolve closely eluting peaks.[1][3]

Problem: My this compound peak is tailing (Tailing Factor > 1.5).
  • Causality : Peak tailing for amine-containing compounds on silica-based columns is often caused by secondary interactions between the protonated amine groups and acidic silanol groups on the stationary phase surface. It can also be caused by column overload or extra-column dead volume.

  • Solutions :

    • Lower Mobile Phase pH : Operating at a low pH (e.g., 2.5-3.0) ensures that the residual silanol groups on the column packing are fully protonated and less likely to interact with the analyte.[2]

    • Add a Competing Amine : Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, masking them from the analyte and improving peak shape.[4]

    • Reduce Sample Concentration : Inject a more dilute sample to rule out mass overload of the column.

    • Use a High-Purity, End-Capped Column : Modern columns designed for separating basic compounds often have very low silanol activity and are highly end-capped. If you are using an older column, switching to a newer generation column can significantly reduce tailing.

Problem: The retention time of my analyte is too short, and it's eluting near the void volume.
  • Causality : Insufficient retention indicates that the analyte has a weak interaction with the stationary phase. This happens when the mobile phase is too "strong" (i.e., has too high a concentration of the organic solvent).

  • Solutions :

    • Decrease the Percentage of Organic Solvent : This is the most direct way to increase retention in reversed-phase HPLC. Reduce the acetonitrile/methanol content significantly (e.g., from 30% to 20%) and observe the effect on retention time.

    • Ensure Correct pH : Confirm the pH of your aqueous buffer. An incorrectly high pH could deprotonate the molecule, making it more polar and reducing its retention.

Data Presentation: Mobile Phase Optimization

The following table provides a summary of expected outcomes when adjusting key mobile phase parameters for the separation of Ciprofloxacin (Peak 1) and this compound (Peak 2).

Parameter AdjustedChangeExpected Effect on Retention Time (tR)Expected Effect on Resolution (Rs)Rationale
% Acetonitrile Decrease from 25% to 20%Increase for both peaksImprove Increases interaction with the C18 stationary phase; effect is more pronounced for the more non-polar this compound.
pH of Aqueous Buffer Decrease from 4.0 to 3.0Slight IncreaseLikely to Improve Suppresses ionization of silanol groups, reducing peak tailing. Ensures consistent protonation of the analyte's carboxylic acid group.[2][4]
Buffer Concentration Increase from 10mM to 25mMMinimal changeMay Improve Peak Shape Higher buffer capacity can lead to more robust and symmetrical peaks, especially if the sample diluent is mismatched.
Organic Modifier Switch from Acetonitrile to MethanolMay IncreaseMay Change Selectivity Methanol is a more polar and protic solvent than acetonitrile, which can alter the elution order or spacing of closely related compounds.

Experimental Protocols & Workflows

Protocol 1: Preparation of 0.025 M Phosphate Buffer (pH 3.0)
  • Weighing : Accurately weigh approximately 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and transfer it to a 1000 mL volumetric flask.

  • Dissolving : Add approximately 800 mL of HPLC-grade water and swirl or sonicate until the salt is fully dissolved.

  • pH Adjustment : Place a calibrated pH electrode into the solution. While stirring, add 85% orthophosphoric acid dropwise until the pH reaches 3.0 ± 0.05.

  • Final Volume : Bring the solution to the final volume of 1000 mL with HPLC-grade water and mix thoroughly.

  • Filtration : Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates before use. This prevents blockage of HPLC tubing and frits.

Mobile Phase Optimization Workflow Diagram

The following diagram outlines a systematic approach to optimizing your mobile phase for this separation.

MobilePhaseOptimization cluster_start Phase 1: Initial Setup cluster_eval Phase 2: Evaluation & Troubleshooting cluster_actions Phase 3: Optimization Actions start Define Goal: Separate Ciprofloxacin & This compound (Rs > 2.0, Tf < 1.5) setup Select C18 Column Prepare Mobile Phase: 80:20 (0.025M PO4 pH 3.0) : ACN Flow: 1.0 mL/min, Temp: 30°C start->setup inject Inject Standard Mixture (Cipro + N-Ethoxy-Cipro) setup->inject eval_sst Evaluate System Suitability (Tailing Factor, Plates) inject->eval_sst decision_tailing Tailing > 1.5? eval_sst->decision_tailing eval_res Evaluate Resolution (Rs) decision_res Resolution < 2.0? eval_res->decision_res decision_tailing->eval_res No action_tailing Action: 1. Lower pH to 2.5 2. Add 0.1% TEA to Buffer decision_tailing->action_tailing Yes action_res Action: 1. Decrease % ACN (e.g., to 18%) 2. Switch ACN to Methanol decision_res->action_res Yes end_node Method Optimized: Validate as per ICH Guidelines decision_res->end_node No action_tailing->inject action_res->inject

Caption: A logical workflow for systematic mobile phase optimization.

References

  • Bushra, M. U., et al. (2013). Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. Der Pharma Chemica, 5(6), 132-137. Available at: [Link]

  • ResearchGate. (2013). Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. Available at: [Link]

  • Der Pharma Chemica. (2013). Study of forced degradation of ciprofloxacin HCl indicating stability using RP-HPLC method. Available at: [Link]

  • Prasanna, R. L., et al. (2014). A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage. Journal of Pharmaceutical Analysis, 4(4), 253-261. Available at: [Link]

  • Reddy, G. V., et al. (2016). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 7, 757-772. Available at: [Link]

  • Singh, B. K., et al. (2010). High performance thin-layer chromatographic selective and stability indicating method for assay of ciprofloxacin in pharmaceuticals. Der Pharma Chemica, 2(4), 178-188. Available at: [Link]

  • Rakhshandehroo, G. R., et al. (2018). Optimization of degradation of ciprofloxacin antibiotic and assessment of degradation products using full factorial experimental design by Fenton Homogenous process. Global NEST Journal, 20(2), 324-332. Available at: [Link]

  • Ben-Issa, F., et al. (2022). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Turkish Journal of Pharmaceutical Sciences, 19(3), 293-304. Available at: [Link]

  • Jeong, D. W., et al. (1992). HPLC analysis of ciprofloxacin and ciprofloxacin metabolites in body fluids. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 955-959. Available at: [Link]

  • ResearchGate. (2018). Analytical Methods of Ciprofloxacin and its Combinations Review. Available at: [Link]

  • Vishnuraj, A. R., et al. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. International Journal of Pharmaceutical Quality Assurance, 12(1), 51-56. Available at: [Link]

  • Samanidou, V. F., et al. (2012). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Science, 2(9), 64-69. Available at: [Link]

  • Goyal, A., et al. (2015). A Validated Rp-Hplc Method for Estimation of Ciprofloxacin and Tinidazole in Tablet Dosage Form. International Journal of Pharmaceutical Chemistry and Analysis, 2(1), 22-27. Available at: [Link]

  • IDC Technologies. (2014). Optimization methodology for detection of antimicrobial ciprofloxacin by HPLC-FLD. Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2022). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Available at: [Link]

  • Ben-Issa, F., et al. (2022). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Available at: [Link]

  • ResearchGate. (2015). Chromatogram of standards solutions spiked with ciprofloxacin and enrofloxacin at a concentration of 50 µM. Available at: [Link]

  • da Silva, R. C., et al. (2016). Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. Indian Journal of Pharmaceutical Sciences, 78(4), 541-546. Available at: [Link]

  • ResearchGate. (2008). Analysis of Ciprofloxacin by a Simple High-Performance Liquid Chromatography Method. Available at: [Link]

  • El-Gendy, A., et al. (2023). Green UPLC method for estimation of ciprofloxacin, diclofenac sodium, and ibuprofen with application to pharmacokinetic study of human samples. Scientific Reports, 13, 17666. Available at: [Link]

Sources

Technical Support Center: N-Ethoxycarbonyl-ciprofloxacin (ECC) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Ethoxycarbonyl-ciprofloxacin (ECC) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into enhancing the sensitivity of ECC detection. We will move beyond standard protocols to explore the causality behind experimental choices, ensuring your methodologies are robust, reproducible, and highly sensitive.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ECC) and why is its sensitive detection important?

This compound is a derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. As a potential prodrug, metabolite, or impurity, accurately quantifying ECC at trace levels is critical for pharmacokinetic studies, drug stability assays, and ensuring pharmaceutical quality and safety. Low-level detection is essential to understand its metabolic fate, potential toxicity, and to meet stringent regulatory limits.

Q2: Which analytical techniques are most suitable for achieving high sensitivity in ECC detection?

For maximum sensitivity, High-Performance Liquid Chromatography (HPLC) coupled with either a Fluorescence Detector (FLD) or a Tandem Mass Spectrometer (MS/MS) is the industry standard.

  • HPLC-FLD: Ciprofloxacin and its derivatives are naturally fluorescent, making FLD an inherently sensitive and selective detection method.[1] This technique is often more sensitive than standard UV detection and can be a cost-effective choice for achieving low limits of detection.

  • LC-MS/MS: This is the gold standard for ultra-trace quantification due to its exceptional sensitivity and specificity. By monitoring specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM), it can detect ECC in complex matrices with minimal interference.[2][3][4]

Q3: What is the single most critical factor for improving detection sensitivity?

While instrument parameters are vital, effective sample preparation is arguably the most critical factor. The goal is to pre-concentrate the analyte and remove interfering matrix components. A clean sample minimizes signal suppression (in MS) or background noise (in UV/FLD), directly enhancing the signal-to-noise ratio and, therefore, sensitivity.[5]

Troubleshooting Guide: HPLC with UV/Fluorescence Detection

This section addresses common issues encountered when using HPLC with optical detectors for ECC analysis.

Q1: My ECC peak is broad and tailing, which is hurting my limit of quantification (LOQ). What's causing this?

Poor peak shape is often linked to secondary interactions between the analyte and the stationary phase or issues with the mobile phase. Ciprofloxacin and its derivatives have amine groups that are susceptible to peak tailing.[6][7]

Probable Causes & Solutions:

  • Suboptimal Mobile Phase pH: The pH of the mobile phase dictates the ionization state of ECC. An incorrect pH can lead to strong interactions with residual silanols on the C18 column.

    • Solution: Adjust the mobile phase pH. For fluoroquinolones, an acidic pH (typically 2.5-3.5) is used to ensure the molecule is protonated and interacts well with the reversed-phase column.[8][9] Use a buffer like phosphoric acid or formic acid to maintain a stable pH.[8][10]

  • Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with the basic amine groups of ECC, causing tailing.

    • Solution: Use an "end-capped" C18 column. For particularly stubborn tailing, add a competing amine, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[10] TEA will preferentially interact with the active silanol sites, improving the peak shape for ECC.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you have identified the issue.

Q2: My signal-to-noise ratio is poor with UV detection. How can I improve it without switching to a fluorescence detector?

Probable Causes & Solutions:

  • Incorrect Wavelength: You may not be monitoring at the wavelength of maximum absorbance (λmax) for ECC.

    • Solution: Determine the λmax of ECC by running a UV-Vis spectrum of a standard solution. For ciprofloxacin, this is typically around 278-280 nm.[8][11] Start your optimization there.

  • Dirty Flow Cell: Contaminants in the detector flow cell can increase noise and reduce light throughput.

    • Solution: Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol or a sequence of solvents from weak to strong).

  • Mobile Phase Absorbance: The mobile phase itself may be absorbing at your analytical wavelength, leading to high background noise.

    • Solution: Ensure you are using high-purity, HPLC-grade solvents. Avoid using additives that absorb strongly at your target wavelength. For example, trifluoroacetic acid (TFA) has a significant UV cutoff and should be used with caution.

Q3: I'm using a fluorescence detector, but my sensitivity isn't as good as expected. What should I check?

Probable Causes & Solutions:

  • Suboptimal Excitation/Emission Wavelengths: Using incorrect wavelengths will drastically reduce signal intensity.

    • Solution: Optimize the wavelengths using a pure standard of ECC. Infuse the standard directly into the detector and perform excitation and emission scans to find the true maxima. For ciprofloxacin, typical starting points are an excitation of ~278 nm and an emission of ~450 nm.[1]

  • Quenching Effects: Components in your sample matrix or mobile phase can absorb the excitation or emission energy, a phenomenon known as quenching.

    • Solution: Improve your sample cleanup procedure to remove interfering compounds.[12] Check if any mobile phase additives are known quenchers. High concentrations of halides (Cl-, Br-) can sometimes cause quenching.

  • Incorrect PMT Gain/Voltage: The photomultiplier tube (PMT) gain setting controls the signal amplification.

    • Solution: Increase the PMT gain or voltage. Be aware that this will amplify both signal and noise, so find the optimal setting that maximizes the signal-to-noise ratio, not just the signal intensity.

Troubleshooting Guide: LC-MS/MS Detection

LC-MS/MS offers the highest sensitivity but comes with unique challenges, primarily related to the ion source.

Q1: My ECC signal is low or inconsistent in the mass spectrometer. Where should I start troubleshooting?

This common issue can stem from the chromatography, the ion source, or the mass analyzer settings.

dot

G cluster_0 Troubleshooting Low Signal in LC-MS/MS start Low or Unstable ECC Signal check_lc Is the HPLC peak sharp and reproducible? start->check_lc check_infusion Directly infuse ECC standard. Is the signal strong and stable? start->check_infusion lc_no No check_lc->lc_no Peak is poor lc_yes Yes check_lc->lc_yes Peak is good infusion_no No check_infusion->infusion_no Signal is poor infusion_yes Yes check_infusion->infusion_yes Signal is good troubleshoot_lc Troubleshoot HPLC: - Check for leaks - Mobile phase pH - Column integrity lc_no->troubleshoot_lc matrix_effect Investigate Matrix Effects: - Use internal standard - Improve sample prep - Dilute sample lc_yes->matrix_effect troubleshoot_ms Optimize MS Parameters: - Source (gas, temp) - Voltages (capillary, cone) - Collision energy infusion_no->troubleshoot_ms infusion_yes->matrix_effect

Caption: A logical workflow for diagnosing low signal intensity in LC-MS/MS.

Q2: What are "matrix effects" and how do I know if they are affecting my ECC sensitivity?

Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix.[13] It is a major cause of poor sensitivity, inaccuracy, and irreproducibility in LC-MS/MS analysis.[12][14]

Identifying Matrix Effects:

  • Post-Column Infusion: Infuse a constant flow of ECC standard into the MS detector after the analytical column. Inject a blank, extracted matrix sample onto the column. If you see a dip in the constant ECC signal at the retention time of your analyte, you are experiencing ion suppression.

  • Compare Calibration Curves: Prepare two calibration curves: one in a pure solvent and another in an extracted blank matrix. If the slopes of the two curves differ significantly, matrix effects are present.[15]

Mitigating Matrix Effects:

  • Improve Sample Preparation: The best defense is a cleaner sample. Use a more selective sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.[2][5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, like d8-Ciprofloxacin, will co-elute with ECC and experience the same matrix effects.[4] By using the ratio of the analyte to the internal standard for quantification, the variability caused by matrix effects can be effectively canceled out.

  • Chromatographic Separation: Modify your HPLC gradient to better separate ECC from the interfering matrix components.

  • Sample Dilution: A simple but effective strategy. Diluting the sample reduces the concentration of interfering compounds, thereby lessening their impact on the ionization of ECC.

Q3: How do I optimize MS/MS parameters for maximum ECC sensitivity?

Optimization is performed by infusing a standard solution of ECC directly into the mass spectrometer and adjusting parameters to maximize the signal of the precursor and product ions.

Key Parameters to Optimize:

ParameterDescriptionImpact on Sensitivity
Ion Source Mode Electrospray Ionization (ESI) is most common. ECC should ionize well in positive mode (ESI+).Correct mode is fundamental for signal generation.
Capillary Voltage The voltage applied to the ESI needle; aids in droplet formation and charging.Too low results in poor spray and low signal; too high can cause instability or discharge.
Cone/Fragmentor Voltage The voltage between the capillary and the skimmer; helps with desolvation and ion transmission.A critical parameter. Too low results in poor transmission; too high can cause in-source fragmentation, reducing the precursor ion signal.
Desolvation Gas & Temp High-flow nitrogen gas at an elevated temperature used to evaporate solvent from the ESI droplets.Optimizing these ensures efficient ion release from droplets. Settings depend on the mobile phase flow rate and composition.
Collision Energy (CE) The energy applied in the collision cell to fragment the precursor ion into product ions.Too low gives no fragmentation; too high shatters the ion into very small, non-specific fragments. A CE ramp will reveal the optimal energy for your desired product ion.

Example Precursor -> Product Ion Transition: For Ciprofloxacin, a common transition is m/z 332.0 -> 231.3.[2] For ECC (C19H22FN3O5, MW ≈ 407.4), you would first identify the protonated molecule [M+H]+ at m/z ≈ 408.4 in a full scan. Then, you would perform a product ion scan on m/z 408.4 to identify the most stable and abundant product ions to use for your MRM transition.

Experimental Protocols

Protocol 1: High-Sensitivity HPLC-FLD Method

This protocol provides a starting point for developing a sensitive HPLC-FLD method for ECC.

  • Chromatographic Conditions:

    • Column: High-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 278 nm (Optimize based on ECC standard).

    • Emission Wavelength: 450 nm (Optimize based on ECC standard).[1]

    • PMT Gain: Medium to High (Optimize for best S/N).

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add an internal standard (e.g., sarafloxacin).[16]

    • Add 2 mL of acetonitrile to precipitate proteins.[16]

    • Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.[16]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[16]

    • Reconstitute the residue in 200 µL of mobile phase A and inject.

Protocol 2: General Workflow for Method Development

This diagram illustrates the logical steps for developing a sensitive and robust analytical method.

dot

G cluster_workflow Method Development Workflow for Sensitivity start 1. Define Analytical Goal (e.g., LOQ < 1 ng/mL in plasma) dev_method 2. Initial Method Development - Select column & detector - Infuse standard for MS tuning - Develop initial gradient start->dev_method prep_optim 3. Sample Preparation Optimization - Test Protein Precip., LLE, SPE - Maximize recovery - Minimize matrix dev_method->prep_optim chrom_optim 4. Chromatography Optimization - Adjust gradient for peak shape - Separate from interferences - Minimize run time prep_optim->chrom_optim validation 5. Method Validation (ICH/FDA) - Linearity, Accuracy, Precision - Stability, LOD/LOQ - Matrix Effect Assessment chrom_optim->validation routine_analysis 6. Routine Sample Analysis validation->routine_analysis

Caption: A structured workflow for developing a high-sensitivity analytical method.

References

  • The matrix effect derived from proteins in fluorescence detection for ciprofloxacin residues in eggs.PubMed Central.
  • Analysis of Ciprofloxacin by a Simple High-Performance Liquid Chromatography Method.
  • Harnessing Graphene-Modified Electrode Sensitivity for Enhanced Ciprofloxacin Detection.MDPI.
  • Ciprofloxacin Analyzed with LCMS - AppNote.MicroSolv.
  • Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection.
  • Analytical Methods of Ciprofloxacin and its Combinations Review.Research Journal of Pharmacy and Technology.
  • Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects.PubMed.
  • Harnessing Graphene-Modified Electrode Sensitivity for Enhanced Ciprofloxacin Detection.PubMed.
  • Determination of Ciprofloxacin in Human Plasma by LC/MS/MS.AIT Bioscience.
  • An LC-MS/MS method for simultaneous analysis of the cystic fibrosis therapeutic drugs colistin, ivacaftor and ciprofloxacin.
  • Detection of Ciprofloxacin in Urine through Sensitized Lanthanide Luminescence.MDPI.
  • Stability Indicating RP-HPLC Method for Analysis of Ciprofloxacin in Tablet Dosage Form.Research Journal of Pharmacy and Technology.
  • Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition.
  • The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples.
  • Matrix effects in the determination of ciprofloxacin and enrofloxacin in maize.
  • Analytical Methods of Ciprofloxacin and its Combinations Review.
  • Critical points in the analysis of ciprofloxacin by high-performance liquid chrom
  • SIMULTANEOUS DETERMINATION OF ANTIBIOTIC RESIDUES (ENROFLOXACIN, CIPROFLOXACIN, DOXYCYCLINE AND CHLORAMPHENICOL) IN MILK OF JORD.
  • A First-Derivative Spectrophotometric Method for the Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution.Scientific & Academic Publishing.
  • Quantitative assay for ciprofloxacin and enrofloxacin formul
  • Matrix effect in high-performance liquid chromatography-tandem mass spectrometry analysis of antibiotics in environmental water samples.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review.
  • LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys.Royal Society of Chemistry.
  • Ciprofloxacin LC-MS Comp
  • High sensitivity determination of ciprofloxacin by fluorescence sensor based on encapsulation of coumarin deriv
  • (PDF) Analytical Methods of Ciprofloxacin and its Combinations Review.
  • Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Valid
  • Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector.Impactfactor.org.
  • HPLC Application Note: USP method - Ciprofloxacin using Purospher STAR columns.Merck.

Sources

Technical Support Center: Navigating Matrix Effects in LC-MS Analysis of N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of N-Ethoxycarbonyl-ciprofloxacin (EC-CPF). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in the quantitative analysis of EC-CPF using Liquid Chromatography-Mass Spectrometry (LC-MS). As a prodrug or impurity of the widely used antibiotic Ciprofloxacin, accurate quantification of EC-CPF is critical.[1][2] This resource provides in-depth, experience-driven insights and practical troubleshooting solutions to ensure the integrity and reliability of your analytical data.

Understanding the Challenge: What are Matrix Effects and Why is EC-CPF Susceptible?

In the realm of LC-MS, the "matrix" refers to all the components in a sample other than the analyte of interest. For EC-CPF, this typically includes plasma, urine, or tissue homogenates.[3][4] Matrix effects occur when these co-eluting endogenous components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[5][6] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your assay.[5]

EC-CPF, being a derivative of a fluoroquinolone, possesses chemical properties that make it prone to interactions with matrix components, particularly phospholipids in plasma samples.[7][8] The piperazine ring and carboxylic acid group in its structure can interact with endogenous molecules, affecting its ionization efficiency.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues and observations during the LC-MS analysis of EC-CPF.

Q1: My EC-CPF signal is inconsistent and shows poor reproducibility, especially between different sample lots. What is the likely cause?

A1: This is a classic sign of variable matrix effects. Different biological samples have inherent variability in their composition, leading to differing degrees of ion suppression or enhancement. To confirm this, you should perform a quantitative matrix effect assessment as recommended by regulatory bodies like the FDA and EMA.[9][10][11]

Protocol for Quantitative Assessment of Matrix Effect:

  • Prepare three sets of samples:

    • Set A (Neat Solution): EC-CPF standard prepared in the mobile phase.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with EC-CPF standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with EC-CPF standard before the extraction process.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • RE (%) = (Peak Area of Set C) / (Peak Area of Set B) * 100

    • An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. A consistent MF across different lots of matrix is crucial.

ParameterFormulaIdeal ValueImplication of Deviation
Matrix Factor (MF) Peak Area (Post-Extraction Spike) / Peak Area (Neat Solution)1.0< 1.0: Ion Suppression> 1.0: Ion Enhancement
Recovery (RE) (Peak Area (Pre-Extraction Spike) / Peak Area (Post-Extraction Spike)) * 100100%Indicates efficiency of the extraction process.
Process Efficiency (PE) (Peak Area (Pre-Extraction Spike) / Peak Area (Neat Solution)) * 100100%Overall efficiency of the method.

Table 1: Key parameters for evaluating matrix effects and sample preparation efficiency.

Q2: I've confirmed significant ion suppression. What is the most effective way to mitigate this?

A2: The most robust and widely accepted approach is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as d8-Ciprofloxacin, co-elutes with the analyte and experiences the same degree of matrix effects.[3][12][13] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by ion suppression is effectively normalized.[14]

Workflow for Diagnosing and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies Start Inconsistent EC-CPF Signal AssessME Quantitative Matrix Effect Assessment (Post-Extraction Spike vs. Neat) Start->AssessME CheckIS Evaluate Internal Standard Performance AssessME->CheckIS Matrix Effect Confirmed SIL_IS Implement Stable Isotope-Labeled IS (e.g., d8-Ciprofloxacin) CheckIS->SIL_IS IS not co-eluting or unavailable SamplePrep Optimize Sample Preparation CheckIS->SamplePrep Significant matrix effect remains End Reliable Quantification Achieved SIL_IS->End Problem Resolved Chromatography Modify Chromatographic Conditions SamplePrep->Chromatography Further optimization needed SPE Solid-Phase Extraction (SPE) SamplePrep->SPE For complex matrices LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Alternative to SPE PLR Phospholipid Removal SamplePrep->PLR For plasma samples StdAddition Consider Standard Addition Method Chromatography->StdAddition If all else fails or for unique matrices StdAddition->End Problem Resolved PLR->End Problem Resolved

A workflow for troubleshooting matrix effects.

Q3: A stable isotope-labeled internal standard for EC-CPF is not available. What are my alternatives?

A3: While a SIL-IS is ideal, several other strategies can be employed:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before they enter the MS source.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For fluoroquinolones, reversed-phase SPE cartridges (e.g., C18) are commonly used.[5][15][16]

    • Phospholipid Removal Plates: If you are working with plasma, phospholipids are a major cause of ion suppression.[7][17] Specialized plates can selectively remove these lipids.[6][8][18]

    • Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can also provide a cleaner extract than simple protein precipitation.[4]

  • Chromatographic Separation: Adjust your LC method to separate EC-CPF from the co-eluting matrix components. This can involve modifying the gradient, changing the column chemistry, or adjusting the mobile phase pH.

  • Method of Standard Addition: This technique is particularly useful when a suitable internal standard is unavailable or when dealing with highly variable matrices. It involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration.

Protocol: Solid-Phase Extraction (SPE) for EC-CPF in Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.

    • Pass 1 mL of deionized water.

    • Pass 1 mL of an appropriate buffer (e.g., 10 mM ammonium acetate, pH 6.8).[15]

  • Sample Loading:

    • Pre-treat 500 µL of plasma by adding an equal volume of 4% phosphoric acid to precipitate proteins. Centrifuge and collect the supernatant.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) can further remove interfering substances.

  • Elution:

    • Elute EC-CPF with 1 mL of a suitable organic solvent, such as methanol or acetonitrile, possibly with a small amount of acid (e.g., 0.1% formic acid) to ensure the analyte is in its desired protonation state.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Advanced Troubleshooting and Final Considerations

Q4: I have tried optimizing sample preparation, but I still see some matrix effects. What else can I do?

A4: At this point, a combination of strategies is often necessary. Consider using a more advanced sample preparation technique like HybridSPE, which combines protein precipitation with phospholipid removal.[17] Additionally, fine-tuning your MS source parameters (e.g., capillary voltage, gas flow rates) can sometimes minimize the impact of matrix components on the ionization process.

Q5: Are there any regulatory guidelines I should follow when addressing matrix effects?

A5: Absolutely. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines on bioanalytical method validation that extensively cover the assessment and management of matrix effects.[1][2][9][10][11] Adherence to these guidelines is crucial for regulatory submissions.[3]

Decision Tree for Selecting a Mitigation Strategy

MitigationStrategy Start Matrix Effect Confirmed IsSIL_IS_Available Is a Stable Isotope-Labeled Internal Standard Available? Start->IsSIL_IS_Available UseSIL_IS Use SIL-IS (Gold Standard) IsSIL_IS_Available->UseSIL_IS Yes OptimizeSamplePrep Optimize Sample Preparation IsSIL_IS_Available->OptimizeSamplePrep No End Validated Method UseSIL_IS->End PlasmaMatrix Is the matrix plasma? OptimizeSamplePrep->PlasmaMatrix UsePLR Employ Phospholipid Removal (PLR) PlasmaMatrix->UsePLR Yes UseSPE_LLE Use SPE or LLE PlasmaMatrix->UseSPE_LLE No StillMatrixEffect Matrix effect still present? UsePLR->StillMatrixEffect UseSPE_LLE->StillMatrixEffect ModifyChromatography Modify Chromatography StillMatrixEffect->ModifyChromatography Yes StillMatrixEffect->End No StandardAddition Use Method of Standard Addition StandardAddition->End ModifyChromatography->StandardAddition If unresolved

A decision tree for choosing a matrix effect mitigation strategy.

By systematically diagnosing the issue and applying the appropriate mitigation strategies outlined in this guide, you can overcome the challenges posed by matrix effects in the LC-MS analysis of this compound and ensure the generation of high-quality, reliable data.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC North America. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). LCGC International. Retrieved from [Link]

  • Bioanalytical method validation emea. (n.d.). Slideshare. Retrieved from [Link]

  • Application of Solid-Phase Extraction of Fluoroquinolone Derivatives from a Biological Matrix to Their Biodetermination by Liquid Chromatography. (2003).
  • Method of Standard Addition to Minimize Matrix Effect. (2015, August 24). JoVE. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]

  • Application of Solid-Phase Extraction of Fluoroquinolone Derivatives from a Biological Matrix to Their Biodetermination by Liquid Chromatography. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different water bodies using LC-MS/MS. (2013, June 1). PubMed. Retrieved from [Link]

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. (n.d.). ACS Publications. Retrieved from [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved from [Link]

  • Understanding the Standard Addition Method in Quantitative Analysis. (2024, December 27). WelchLab. Retrieved from [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Phospholipid Removal (PLR). (n.d.). Phenomenex. Retrieved from [Link]

  • Study For The Development Of Isolation And Clean Up Process By Using Solid Phase Extraction (SPE) For Fluoroquinolones And Cephalosporins Antibiotic Drugs From Forensic Samples. (2008). The Internet Journal of Forensic Science, 3(2).
  • Investigation and development of stable isotope dilution mass spectrometry methods for therapeutic drug monitoring of anti-infectives. (n.d.). Retrieved from [Link]

  • Standard addition. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). SynZeal. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023, January 4). MDPI. Retrieved from [Link]

  • Process for preparing purified ciprofloxacin. (n.d.). Google Patents.
  • Ciprofloxacin Analyzed With LCMS. (n.d.). MicroSolv. Retrieved from [Link]

  • LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Analysis of Ciprofloxacin in Low- and High-Fat Milk by High-Performance Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International. Retrieved from [Link]

  • Determination of Ciprofloxacin in Human Plasma by LC/MS/MS. (n.d.). Retrieved from [Link]

  • A process for synthesis of fluoroquinolonic derivatives. (n.d.). Google Patents.
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). NIH. Retrieved from [Link]

  • Development of easy and efficient methods for quantitative analysis of ethyl carbamate using GC-MS in various fermented foods. (n.d.). ResearchGate. Retrieved from [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Quantification of N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of N-Ethoxycarbonyl-ciprofloxacin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during its analysis. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide: Common Interferences & Analytical Challenges

This section addresses specific issues you may encounter during the quantification of this compound, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Co-elution with Ciprofloxacin and Other Related Impurities

Symptoms:

  • Poor chromatographic resolution between the this compound peak and the parent ciprofloxacin peak.

  • Inaccurate quantification due to overlapping peaks.

Root Cause Analysis: this compound and ciprofloxacin share the same core fluoroquinolone structure, leading to similar retention behaviors on reverse-phase columns. Other structurally related impurities, such as N-Formyl-ciprofloxacin or compounds with modifications on the piperazine ring, can also co-elute.

Solutions:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of the organic modifier can increase retention and improve separation.

    • Modify pH: The ionization state of the carboxylic acid and piperazine amine groups significantly influences retention. Adjusting the mobile phase pH can alter the polarity of the analytes and improve resolution. For fluoroquinolones, a pH around 3.0 is often effective for good peak shape and separation on C18 columns.[1][2]

  • Employ a High-Resolution Column:

    • Utilize a column with a smaller particle size (e.g., sub-2 µm for UPLC) to enhance peak efficiency and resolution.[1][3]

    • Consider alternative stationary phases, such as phenyl-hexyl or biphenyl columns, which can offer different selectivity for aromatic compounds like fluoroquinolones.

  • Method Validation:

    • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the homogeneity of the this compound peak.

    • Spike your sample with known amounts of ciprofloxacin and other potential impurities to confirm their retention times and assess the separation.

Issue 2: Matrix Effects in Biological Samples (Plasma, Urine, etc.)

Symptoms:

  • Ion suppression or enhancement in mass spectrometry-based detection.

  • Poor accuracy and reproducibility of results.

  • High baseline noise in the chromatogram.

Root Cause Analysis: Endogenous components in biological matrices, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with the ionization process in the mass spectrometer source.[4][5]

Solutions:

  • Implement Robust Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent like acetonitrile is a common first step.[6][7]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components. A mixed-mode cation exchange SPE cartridge can be particularly useful for retaining the basic piperazine moiety of this compound while washing away neutral and acidic interferences.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate the analyte from the aqueous biological matrix into an immiscible organic solvent.

  • Use an Internal Standard:

    • A stable isotope-labeled internal standard (e.g., this compound-d8) is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[8]

    • If a stable isotope-labeled standard is unavailable, a structurally similar compound with a close retention time can be used.

  • Chromatographic Separation:

    • Optimize the chromatographic method to separate this compound from the regions where significant matrix components elute, often at the beginning and end of the chromatogram.

Issue 3: In-source Fragmentation or Degradation

Symptoms:

  • Reduced abundance of the precursor ion in mass spectrometry.

  • Appearance of unexpected fragment ions in the mass spectrum.

  • Inconsistent quantification.

Root Cause Analysis: The ethoxycarbonyl group on the piperazine ring can be labile under certain conditions. In the electrospray ionization (ESI) source of a mass spectrometer, in-source fragmentation can occur, leading to the loss of the ethoxycarbonyl group and the formation of a ciprofloxacin fragment.

Solutions:

  • Optimize Mass Spectrometry Source Conditions:

    • Reduce Cone Voltage/Fragmentor Voltage: Lowering the energy in the ion source can minimize in-source fragmentation.

    • Adjust Source Temperature: Optimize the desolvation gas temperature to ensure efficient solvent evaporation without causing thermal degradation of the analyte.

  • Monitor Multiple MRM Transitions:

    • In a multiple reaction monitoring (MRM) experiment, monitor transitions for both the intact this compound and its potential ciprofloxacin fragment. The ratio of these transitions should remain constant across standards and samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound that could lead to interfering peaks?

A1: Based on the known stability of ciprofloxacin, this compound is likely susceptible to similar degradation pathways, including:

  • Photodegradation: Exposure to UV light can lead to the formation of various photo-degradation products.[2][3][9]

  • Hydrolysis: The ethoxycarbonyl group can be hydrolyzed under strongly acidic or basic conditions, yielding ciprofloxacin.

  • Oxidative Degradation: Exposure to oxidizing agents can lead to modifications of the quinolone core or the piperazine ring.[10]

To mitigate this, it is crucial to protect samples and standards from light and to control the pH and temperature during storage and analysis.[7]

Q2: How can I definitively confirm the identity of the this compound peak in a complex chromatogram?

A2: The most reliable method for peak identification is high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS. This will provide a highly accurate mass measurement of the eluting peak, which can be compared to the theoretical exact mass of this compound. Additionally, tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that serves as a "fingerprint" for the molecule.

Q3: What are typical starting conditions for HPLC-UV analysis of this compound?

A3: A good starting point for method development would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2][11]

  • Mobile Phase A: 0.1% Formic acid or phosphoric acid in water (pH adjusted to ~3.0).[1][12]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10-15%) and gradually increase to elute the analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 278 nm, which is a common wavelength for ciprofloxacin and related compounds.[1][2][11]

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~3.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30-40 °C
UV Detection 278 nm

Q4: Can I use UV detection for quantifying this compound in biological matrices?

A4: While UV detection is suitable for pharmaceutical formulations, it often lacks the selectivity and sensitivity required for complex biological matrices.[13][14] Endogenous compounds can absorb at the same wavelength, leading to significant interference. For biological samples, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its superior selectivity and sensitivity.[12]

Visualizing the Workflow

Workflow for Interference Troubleshooting

The following diagram illustrates a systematic approach to identifying and mitigating interferences in the quantification of this compound.

cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_diagnosis Diagnosis cluster_solution Solutions Problem Inaccurate or Irreproducible Quantification CheckSystem Check System Suitability (Peak Shape, RT, Area) Problem->CheckSystem ReviewData Review Chromatogram for Unexpected or Broad Peaks CheckSystem->ReviewData Coelution Suspect Co-elution? ReviewData->Coelution MatrixEffect Suspect Matrix Effects? ReviewData->MatrixEffect Degradation Suspect Degradation? ReviewData->Degradation OptimizeChroma Optimize Chromatography (Mobile Phase, Column) Coelution->OptimizeChroma ImproveSamplePrep Improve Sample Prep (SPE, LLE) MatrixEffect->ImproveSamplePrep UseIS Use Internal Standard (Stable Isotope Labeled) MatrixEffect->UseIS ControlConditions Control Sample Conditions (Light, Temp, pH) Degradation->ControlConditions OptimizeMS Optimize MS Source Degradation->OptimizeMS If MS-based OptimizeChroma->Problem Re-evaluate ImproveSamplePrep->Problem Re-evaluate UseIS->Problem Re-evaluate ControlConditions->Problem Re-evaluate OptimizeMS->Problem Re-evaluate

Caption: A logical workflow for troubleshooting common interferences.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general framework for cleaning up plasma samples to reduce matrix effects before LC-MS/MS analysis.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 500 µL of plasma by adding an internal standard and diluting 1:1 with 2% formic acid in water. Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.

References

  • Simultaneous separation of ciprofloxacin, norfloxacin and ofloxacin by micellar electrokinetic chromatography. SciELO. Available at: [Link]

  • High-Performance Thin-Layer Chromatography with Densitometry for the Determination of Ciprofloxacin and Impurities in Drugs.
  • The separation and quantitative determination of ciprofloxacin in a pharmaceutical formulation by ultra performance liquid chromatograph. ResearchGate. Available at: [Link]

  • Liquid Chromatographic Analysis of Ciprofloxacin and Ciprofloxacin Metabolites in Body Fluids.
  • Development of a new liquid chromatographic method for the simultaneous separation of ciprofloxacin degrad
  • Analytical Methods of Ciprofloxacin and its Combinations Review. ResearchGate. Available at: [Link]

  • Analysis of Ciprofloxacin by a Simple High-Performance Liquid Chromatography Method. ResearchGate. Available at: [Link]

  • Ciprofloxacin Analyzed with LCMS - AppNote. MicroSolv. Available at: [Link]

  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Scientific Research Publishing. Available at: [Link]

  • Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of Ciprofloxacin Hydrochloride Tablets. OALib. Available at: [Link]

  • Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. National Institutes of Health. Available at: [Link]

  • Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study. MDPI. Available at: [Link]

  • Quantitative assay for ciprofloxacin and enrofloxacin formulations. Journal of Global Health Reports. Available at: [Link]

  • This compound. SynZeal. Available at: [Link]

  • Quantification of ciprofloxacin in pharmaceutical products from various brands using FT-NIR. OuluREPO.
  • Matrix effects in the determination of ciprofloxacin and enrofloxacin in maize. ResearchGate. Available at: [Link]

  • Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition. National Institutes of Health. Available at: [Link]

  • SIMULTANEOUS DETERMINATION OF ANTIBIOTIC RESIDUES (ENROFLOXACIN, CIPROFLOXACIN, DOXYCYCLINE AND CHLORAMPHENICOL) IN MILK OF JORD. Journal of Pharmaceutical Sciences and Research.
  • Analytical Methods of Ciprofloxacin and its Combinations Review. ResearchGate. Available at: [Link]

  • The matrix effect derived from proteins in fluorescence detection for ciprofloxacin residues in eggs. PubMed. Available at: [Link]

  • Quantitative determination of ciprofloxacin and norfloxacin in pharmaceutical preparations by high performance liquid chromatography. ResearchGate. Available at: [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. National Institutes of Health. Available at: [Link]

  • Ciprofloxacin. MassBank.
  • Determination of the matrix effect and accuracy in the analysis of biological samples.
  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. MDPI.
  • Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Validation. MDPI. Available at: [Link]

  • HPLC Application Note: USP method - Ciprofloxacin using Purospher STAR columns. Merck.
  • Oxidative degradation study on antimicrobial agent ciprofloxacin by electro-Fenton process: kinetics and oxidation products. PubMed. Available at: [Link]

  • Mass spectra of irradiated synthetic samples of ciprofloxacin (CIP) at... ResearchGate. Available at: [Link]

Sources

Technical Support Center: Preventing On-Column Degradation of N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-Ethoxycarbonyl-ciprofloxacin and encountering challenges with its stability during HPLC analysis. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting strategies and preventative measures based on established scientific principles and field-proven insights.

This compound is an important derivative of ciprofloxacin, often used as a key intermediate in synthesis or as a prodrug. A common analytical hurdle is its susceptibility to degradation during chromatographic analysis, leading to inaccurate quantification and challenging method development. This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately prevent the on-column degradation of this compound.

Troubleshooting Guide

Q1: I am seeing a new peak in my chromatogram that I suspect is a degradant of this compound. What is the likely cause?

A1: The most probable cause of a new, related peak in your chromatogram is the on-column hydrolysis of the N-ethoxycarbonyl group.

The N-ethoxycarbonyl group on the piperazine ring of ciprofloxacin is essentially a carbamate. Carbamates are known to be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions present in the mobile phase or on the stationary phase surface.[1][2] This reaction cleaves the carbamate, yielding ciprofloxacin and byproducts.

The primary degradation pathway is the hydrolysis of the ester linkage in the carbamate group, which is often accelerated on the analytical column due to the prolonged interaction with the mobile and stationary phases.

Below is a diagram illustrating this degradation pathway:

cluster_0 On-Column Degradation Pathway This compound This compound C₂₀H₂₂FN₃O₅ Ciprofloxacin Ciprofloxacin C₁₇H₁₈FN₃O₃ This compound->Ciprofloxacin Hydrolysis (H₂O, H⁺ or OH⁻) Byproducts Ethanol + CO₂

On-column hydrolysis of this compound.
Q2: How does the mobile phase pH affect the stability of this compound on the column?

A2: The pH of the mobile phase is a critical factor influencing the stability of the N-ethoxycarbonyl group.

The stability of carbamates is highly pH-dependent. While they are generally more stable in a neutral to slightly acidic pH range, extremes in pH can significantly accelerate hydrolysis. For ciprofloxacin and its derivatives, acidic mobile phases (around pH 3) are often used to achieve good peak shape and retention.[3][4][5][6] However, a pH that is too low can promote acid-catalyzed hydrolysis of the carbamate. Conversely, a basic mobile phase will lead to rapid base-catalyzed hydrolysis.

The optimal pH is a balance between achieving good chromatography for the parent compound and minimizing its degradation. A slightly acidic pH is generally the recommended starting point for this compound.

pH Range Effect on Stability Chromatographic Considerations
< 2.5 Increased risk of acid-catalyzed hydrolysis.May improve peak shape for the parent compound but can lead to significant degradation.
2.5 - 4.5 Optimal Range. Generally provides the best balance of stability and chromatographic performance.Good peak shape and retention are typically observed in this range.[3][4][5][6]
4.5 - 6.5 Generally stable, but peak shape may deteriorate as the pH approaches the pKa of the molecule.Potential for peak tailing due to interactions with residual silanols.
> 6.5 High risk of rapid base-catalyzed hydrolysis.Not recommended for this compound.
Q3: What are the recommended starting conditions for HPLC analysis to minimize degradation?

A3: A well-chosen set of starting conditions is crucial for preventing on-column degradation. We recommend the following protocol as a starting point for your method development.

This protocol is designed to minimize the factors known to contribute to the hydrolysis of the N-ethoxycarbonyl group while providing a robust starting point for separation.

Protocol 1: Recommended Starting HPLC Method
  • Column Selection:

    • Use a modern, high-purity silica C18 column with end-capping (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge BEH C18). These columns have a lower concentration of exposed silanol groups, which can contribute to degradation.[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM phosphate buffer. To 1 L of HPLC-grade water, add the appropriate amount of monobasic potassium phosphate. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a lower percentage of Mobile Phase B (e.g., 10-20%) and gradually increase to elute the compound. A typical gradient might be:

      • 0-15 min: 15% to 60% B

      • 15-17 min: 60% to 15% B

      • 17-20 min: 15% B (re-equilibration)

  • Flow Rate:

    • 1.0 mL/min for a standard 4.6 mm ID column.

  • Column Temperature:

    • Maintain the column at a controlled room temperature, initially 25°C . Avoid elevated temperatures as they can accelerate hydrolysis.

  • Detection:

    • UV detection at 278 nm , which is a common wavelength for ciprofloxacin and its derivatives.[4][5]

  • Injection Volume:

    • 5-10 µL.

  • Sample Diluent:

    • Use a mixture of Mobile Phase A and B that is similar to the initial gradient conditions (e.g., 85:15 Water:Acetonitrile). Avoid dissolving the sample in a purely aqueous or highly organic solvent.

Q4: I've optimized my mobile phase pH, but I'm still observing degradation. What other factors could be contributing to this issue?

A4: If degradation persists after pH optimization, other factors related to the column, temperature, and sample handling should be investigated.

The following troubleshooting workflow can help you systematically identify and address other potential causes of on-column degradation.

cluster_0 Troubleshooting Workflow for Persistent Degradation Start Degradation Observed Check_pH Is Mobile Phase pH between 2.5 and 4.5? Start->Check_pH Adjust_pH Adjust pH to 3.0 Check_pH->Adjust_pH No Check_Column Is the column a modern, end-capped C18? Check_pH->Check_Column Yes Adjust_pH->Check_pH Change_Column Switch to a high-purity, end-capped column Check_Column->Change_Column No Check_Temp Is the column temperature elevated (>30°C)? Check_Column->Check_Temp Yes Change_Column->Check_Column Lower_Temp Reduce column temperature to 25°C Check_Temp->Lower_Temp Yes Check_Solvent Is the injection solvent appropriate? Check_Temp->Check_Solvent No Lower_Temp->Check_Temp Change_Solvent Match injection solvent to initial mobile phase Check_Solvent->Change_Solvent No End Degradation Minimized Check_Solvent->End Yes Change_Solvent->Check_Solvent

Systematic troubleshooting for on-column degradation.
  • Stationary Phase Interactions: Older or lower-quality C18 columns may have a higher concentration of exposed, acidic silanol groups on the silica surface. These can act as catalytic sites for hydrolysis.[7] Using a column with robust end-capping is crucial.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. If your method uses elevated temperatures, try reducing it to ambient conditions (25°C).

  • Injection Solvent: Injecting your sample in a solvent that is much stronger or weaker than the initial mobile phase can cause issues. A mismatch can lead to poor peak shape and can create a transiently harsh environment for the analyte at the head of the column, potentially promoting degradation.

Q5: How can I confirm that the extra peak is indeed a degradation product?

A5: A simple in-solution stability study can help confirm the identity of the degradant.

By intentionally degrading a sample of this compound and comparing its chromatogram to your analytical run, you can confirm if the unknown peak corresponds to a degradation product.

Protocol 2: In-Solution Stability Confirmation
  • Prepare a Stock Solution: Dissolve a known amount of this compound in your sample diluent to create a stock solution.

  • Spike with Acid: Transfer an aliquot of the stock solution to a new vial and add a small amount of dilute acid (e.g., 0.1 M HCl) to lower the pH to around 2.

  • Incubate: Let the acidified solution sit at room temperature for a few hours.

  • Analyze: Inject the original stock solution and the acidified solution onto your HPLC system.

  • Compare: If the new peak in your analytical run increases in size in the acidified sample and a corresponding decrease in the parent peak is observed, it is highly likely a hydrolysis product. For further confirmation, you can co-inject with a ciprofloxacin standard to see if the retention times match.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use a different buffer system? Yes, other buffer systems like formate or acetate can be used as long as they provide adequate buffering capacity in the optimal pH range of 2.5-4.5. Always ensure the buffer is compatible with your detection method (e.g., avoid phosphate buffers with mass spectrometry).

FAQ 2: Is the degradation issue more prominent with certain types of C18 columns? Yes. Columns that are not end-capped or have a lower-purity silica backbone are more likely to cause on-column degradation due to the presence of active silanol groups.[7]

FAQ 3: What is the expected retention behavior of the primary degradant (ciprofloxacin)? Ciprofloxacin is more polar than this compound. Therefore, in a reversed-phase system, ciprofloxacin will have a shorter retention time and elute earlier than the parent compound.

FAQ 4: Can high temperatures in the autosampler cause degradation before injection? While on-column degradation is the primary focus, pre-injection degradation can also occur. If your autosampler is not temperature-controlled and the ambient temperature is high, or if samples are left in the autosampler for an extended period, degradation in the vial can occur. It is recommended to use a temperature-controlled autosampler set to a cool temperature (e.g., 4-10°C) for long analytical sequences.

References

  • Ali, K. F. (2014). Estimation and evaluation of the effect of pH on ciprofloxacin in drug formulations. Journal of Chemical and Pharmaceutical Research, 6(4), 910-916.
  • Al-Aani, H., & Al-Rekabi, M. (2019). Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. Indian Journal of Pharmaceutical Sciences, 81(4), 748-753*.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Dolan, J. W. (2007). On-Column Sample Degradation. LCGC North America, 25(1), 32-38*.
  • Ghanem, E., & Al-Remawi, M. (2010). Stability of Ciprofloxacin in Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 63(5), 376–382*.
  • Karima F. Ali. (2014). Estimation and evaluation of the effect of pH on ciprofloxacin in drug formulations. Journal of Chemical and Pharmaceutical Research, 6(4), 910-916*.
  • MDPI. (2023).
  • Nascimento, J. W. F., et al. (2016). Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. Indian Journal of Pharmaceutical Sciences, 78(4), 541-546*.
  • Nielsen, P. T., et al. (2012). Piperazine Degradation in Pilot Plants. Energy Procedia, 23, 137-145.
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701.
  • UNODC. (2009).
  • Ziółkowski, G., et al. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

Sources

Technical Support Center: N-Ethoxycarbonyl-ciprofloxacin (NEC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to pH-Mediated Retention in HPLC

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-Ethoxycarbonyl-ciprofloxacin (NEC) and encountering challenges related to its chromatographic analysis. As a derivative of Ciprofloxacin, NEC's retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC) is critically dependent on the mobile phase pH. This document provides in-depth, question-and-answer-based troubleshooting to help you understand the underlying mechanisms and optimize your separations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure influence its retention?

This compound (NEC) is a derivative and impurity of the fluoroquinolone antibiotic Ciprofloxacin.[1][2][3][4][5][6] Its chemical name is 1-cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[2][4]

The key to understanding its retention lies in its ionizable functional group: a carboxylic acid. Unlike its parent compound, Ciprofloxacin, which is zwitterionic with both an acidic (pKa ~6.0) and a basic (pKa ~8.6) center, NEC has its basic piperazine nitrogen derivatized with an ethoxycarbonyl group.[7] This modification significantly reduces the basicity of the piperazine ring, leaving the carboxylic acid as the primary group that interacts with mobile phase pH. The predicted pKa of this carboxylic acid group is approximately 6.4.[1][8]

In RP-HPLC, retention is driven by hydrophobic interactions with the stationary phase. The polarity of the analyte, which is controlled by its ionization state, is therefore a critical parameter.

  • At low pH (pH < 4.4): The carboxylic acid group is fully protonated (neutral), making the molecule less polar. This leads to stronger hydrophobic interactions with the C18 stationary phase and, consequently, longer retention times.

  • At high pH (pH > 8.4): The carboxylic acid group is fully deprotonated, giving the molecule a negative charge (anionic). This increases its polarity, weakening its interaction with the stationary phase and resulting in shorter retention times.

Q2: My retention time for NEC is drifting between injections. What is the most likely cause?

Unstable retention times for an ionizable compound like NEC are most often due to inadequate control of the mobile phase pH.[9][10] If you are not using a buffer, or if the buffer is improperly prepared, small changes can lead to significant shifts in retention.[9]

Common Causes:

  • No Buffer: Using a simple acid/base to adjust the pH of the mobile phase without a proper buffering agent provides no resistance to pH changes.

  • Buffer Out of Range: A buffer is most effective within +/- 1 pH unit of its pKa.[9][11][12] Using a buffer outside this range (e.g., using an acetate buffer with a pKa of 4.76 to control the pH at 7) will result in poor pH stability.

  • Low Buffer Concentration: Buffer concentrations below 10 mM may not have sufficient capacity to maintain a stable pH, especially over long analytical sequences.[9] A typical starting concentration is 25-50 mM.[11]

  • Atmospheric CO2: Carbon dioxide from the air can dissolve into an unbuffered or weakly buffered mobile phase, forming carbonic acid and lowering the pH over time.[13]

Q3: I'm observing severe peak tailing for my NEC peak. How can I improve the peak shape?

Peak tailing for acidic or basic compounds is a common issue in RP-HPLC.[14][15][16] It typically indicates a secondary, undesirable interaction between the analyte and the stationary phase.[16] While the primary basic center of NEC is derivatized, the molecule can still interact with residual silanol groups on the silica surface of the column.[14]

Key Causes and Solutions:

  • Silanol Interactions: At mid-range pH values (e.g., pH 3-7), residual silanol groups on the silica backbone can be ionized (negatively charged) and interact with any residual positive character on the analyte, causing tailing.[14][15]

    • Solution 1: Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.0) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[13][16]

    • Solution 2: Use a Modern, End-Capped Column: High-purity, base-deactivated, and end-capped columns are specifically designed to have minimal accessible silanol groups, providing much better peak shapes for challenging compounds.[15]

  • Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks. Try reducing the injection volume or sample concentration.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak dispersion and tailing.[15] Ensure connections are made with minimal tubing length and appropriate inner diameters.

Troubleshooting Guide: Scenarios & Solutions

Scenario 1: Poor Retention - NEC Elutes Near the Solvent Front
  • Problem: My peak for this compound is eluting very early, with a retention factor (k) less than 1.

  • Underlying Cause: This indicates the analyte is too polar under the current conditions. The mobile phase pH is likely well above the pKa of NEC's carboxylic acid (~6.4), causing it to be fully ionized (anionic) and poorly retained on the non-polar stationary phase.

  • Solution Protocol: The goal is to increase the hydrophobicity of NEC by protonating its carboxylic acid group. This requires lowering the mobile phase pH.

    • Select an Appropriate Buffer: Choose a buffer with a pKa near your target pH. For maximum retention, a pH of 2.5-3.5 is recommended. A phosphate buffer is an excellent choice for this range.[11]

    • Prepare the Aqueous Buffer: Prepare a 25 mM solution of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water.

    • Adjust pH: Titrate the buffer solution with a small amount of phosphoric acid (H3PO4) to reach the target pH (e.g., 3.0). Ensure the pH is measured before adding the organic solvent.[9]

    • Prepare Mobile Phase: Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio.

    • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Mobile Phase pHExpected Ionization State of NECExpected PolarityPredicted Retention Behavior
2.5 - 3.5Fully Protonated (Neutral)LowMaximum Retention
5.5 - 7.5 (near pKa)Mixture of Protonated & DeprotonatedHigh / MixedVariable, Poor Retention, Risk of Peak Splitting
> 8.5Fully Deprotonated (Anionic)HighMinimum Retention (Elutes near void)
A summary of the expected relationship between pH and NEC retention.
Scenario 2: My NEC Peak is Split or Unusually Broad
  • Problem: The chromatographic peak for NEC is not sharp and Gaussian, but appears as a split peak or a very broad hump.

  • Underlying Cause: This is a classic symptom of operating the mobile phase at a pH very close to the analyte's pKa.[9][15] When pH ≈ pKa, the analyte exists in a 50/50 equilibrium between its protonated (neutral) and deprotonated (anionic) forms. These two forms can have slightly different retention times, leading to peak distortion.

  • Solution Protocol: The solution is to shift the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa (~6.4) to ensure that over 99% of the analyte is in a single, stable ionic form.[9][10][11]

    • Option A (Recommended for good retention): Adjust the mobile phase pH to ≤ 4.4. A pH of 3.0 is a robust starting point.

    • Option B (If early elution is desired): Adjust the mobile phase pH to ≥ 8.4. Note that standard silica columns are not stable above pH 8.[10][12] If high pH is necessary, you must use a specialized hybrid or high-pH stable column.

G cluster_low_ph pH << pKa (e.g., pH 3.0) cluster_near_pka pH ≈ pKa (e.g., pH 6.4) cluster_high_ph pH >> pKa (e.g., pH 9.0) low_ph_node Single Species: Neutral Form (Good Retention, Sharp Peak) near_pka_node Two Species in Equilibrium: Neutral <=> Anionic (Poor Retention, Split/Broad Peak) near_pka_node->low_ph_node Adjust pH by >2 units high_ph_node Single Species: Anionic Form (Poor Retention, Sharp Peak) near_pka_node->high_ph_node Adjust pH by >2 units

Workflow for resolving pH-induced peak splitting.

Experimental Protocols & Best Practices

Protocol: Robust Buffer Preparation for NEC Analysis

This protocol outlines the steps for preparing a reliable phosphate buffer at pH 3.0, ideal for achieving strong retention and good peak shape for this compound.

Materials:

  • HPLC-grade water

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade

  • Phosphoric acid (H3PO4), 85%

  • 0.45 µm solvent filter

Procedure:

  • Calculate Mass: To make 1 L of a 25 mM phosphate buffer, calculate the required mass of KH2PO4 (Molar Mass = 136.09 g/mol ):

    • 0.025 mol/L * 136.09 g/mol = 3.40 g

  • Dissolve: Weigh 3.40 g of KH2PO4 and dissolve it in ~950 mL of HPLC-grade water in a clean 1 L beaker or volumetric flask. Stir until fully dissolved.

  • Calibrate pH Meter: Calibrate your pH meter using standard calibration buffers (e.g., pH 4.0 and 7.0).

  • Adjust pH: Place the calibrated pH electrode in the buffer solution. While stirring gently, add phosphoric acid drop-by-drop until the pH meter reads exactly 3.00.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filter: Vacuum-filter the final buffer solution through a 0.45 µm solvent filter to remove particulates and degas the solution. This prevents damage to the HPLC pump and column.[17]

  • Mobile Phase Preparation: Combine the filtered aqueous buffer with the organic modifier (e.g., for a 60:40 ACN:Buffer mobile phase, mix 400 mL of buffer with 600 mL of ACN). Always add the organic solvent after pH adjustment.

G A Weigh KH2PO4 B Dissolve in ~950mL HPLC-grade Water A->B C Calibrate pH Meter B->C D Adjust pH to 3.0 with H3PO4 C->D E Bring to Final Volume (1L) D->E F Vacuum Filter (0.45 µm) E->F G Mix with Organic Solvent F->G

Workflow for preparing a reliable HPLC buffer.
Buffer SystempKaUseful Buffering Range (pH)Compatible with Mass Spec?
Phosphate2.15, 7.202.0 - 3.2, 6.2 - 8.2No
Formate3.752.8 - 4.8Yes
Acetate4.763.8 - 5.8Yes
Selection of common HPLC buffers. For UV detection, phosphate is ideal for low pH control. For LC-MS, volatile buffers like formate or acetate must be used.[11][12]

References

  • How to Select a Buffer for your HPLC Mobile Phase? - Axion Labs. Available at: [Link]

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024). Available at: [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide - SCION Instruments. Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. Available at: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. (2018). Available at: [Link]

  • Molecular structure of the ciprofloxacin, and estimated pKa values of the different functional groups—BH⁺ is referred to their degree ionization - ResearchGate. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Available at: [Link]

  • Estimation and evaluation of the effect of pH on ciprofloxacin in drug formulations - JOCPR. Available at: [Link]

  • The structures of (A) ciprofloxacin (pKa: 6.09 and 8.62), (B)... - ResearchGate. Available at: [Link]

  • This compound | 93594-29-7 | SynZeal. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Biowaiver monographs for immediate release solid oral dosage forms: Ciprofloxacin hydrochloride - FIP - International Pharmaceutical Federation. (2010). Available at: [Link]

  • Estimation and evaluation of the effect of pH on ciprofloxacin in drug formulations. (2019). ResearchGate. Available at: [Link]

  • This compound | 93594-29-7 | : Venkatasai Life Sciences. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. Available at: [Link]

  • N-Ethoxy Carbonyl Ciprofloxacin | CAS No: 93594-29-7. Available at: [Link]

  • Determination of ciprofloxacin in biological samples by reversed-phase high performance liquid chromatography - PubMed. Available at: [Link]

  • Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study - MDPI. (2023). Available at: [Link]

  • Ciprofloxacin Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • Ciprofloxacin - Wikipedia. Available at: [Link]

Sources

strategies for baseline noise reduction in N-Ethoxycarbonyl-ciprofloxacin chromatograms

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Baseline Noise Reduction Strategies for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant baseline noise in my N-Ethoxycarbonyl-ciprofloxacin chromatogram. What are the most common causes?

Baseline noise in High-Performance Liquid Chromatography (HPLC) can originate from various sources, broadly categorized into issues with the mobile phase, the HPLC system components, or the column itself.[1][2][3] For a compound like this compound, which is a derivative of ciprofloxacin, particular attention should be paid to mobile phase preparation and potential contaminants.

Common Culprits Include:

  • Mobile Phase Issues: Improperly degassed solvents can introduce air bubbles into the system, leading to pressure fluctuations and a noisy baseline.[3][4][5] Contamination, even from HPLC grade solvents, can also be a significant factor, especially in gradient elution.[1] The use of additives like trifluoroacetic acid (TFA) can increase noise due to their UV absorbance, particularly at low wavelengths.

  • HPLC System Problems: Leaks in fittings, worn pump seals, or faulty check valves can cause pressure pulsations that manifest as a rhythmic baseline noise.[1][2][6] A dirty or failing detector lamp can also be a source of erratic noise and spikes.[2][3]

  • Column Contamination or Degradation: Contaminants from previous injections can leach from the column, causing baseline disturbances.[1] Column degradation due to harsh mobile phase conditions (e.g., extreme pH) can also contribute to noise.[1]

Q2: My baseline shows a regular, pulsating noise. How can I diagnose and fix this?

A regular, pulsating baseline noise often points to a problem with the pump or the mixing of the mobile phase.

Troubleshooting Steps:

  • Check for Leaks: Carefully inspect all fittings and connections for any signs of leakage. Even a small leak can cause pressure fluctuations.[2][7]

  • Inspect Pump Components: Worn pump seals and faulty check valves are common causes of pulsating baselines.[1][6] Consider a preventative maintenance schedule for replacing these components.

  • Ensure Proper Degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump heads, causing pressure instability.[3][5] Utilize an inline degasser or vacuum degas your solvents before use.

  • Improve Mobile Phase Mixing: If you are running a gradient, insufficient mixing of the mobile phase components can result in a noisy baseline.[3][8] Using a larger volume mixer can often resolve this issue.[9]

Experimental Protocol: Isolating the Source of Baseline Noise

This workflow helps to systematically identify the origin of baseline noise.

Caption: Systematic troubleshooting workflow for HPLC baseline noise.

Q3: I'm using a mobile phase with a phosphate buffer for my this compound analysis and seeing baseline drift. What could be the cause?

Baseline drift, a gradual upward or downward slope of the baseline, can be particularly problematic in gradient elution.

Potential Causes and Solutions:

  • Temperature Fluctuations: HPLC detectors, especially refractive index detectors, are sensitive to temperature changes.[6][10] Ensure the column and detector are in a temperature-controlled environment. Using a column oven can provide stable temperatures.[4]

  • Mobile Phase Inhomogeneity: In gradient runs, if the absorbance of the two mobile phases at the detection wavelength is different, you will observe a drifting baseline as the composition changes.[6] To mitigate this, you can try to match the absorbance of your mobile phases.

  • Column Equilibration: Insufficient column equilibration time before starting a run can lead to baseline drift.[11] This is especially true when using ion-pairing reagents.

  • Buffer Precipitation: Phosphate buffers can precipitate when mixed with high concentrations of organic solvents like acetonitrile.[6] This can cause blockages and pressure fluctuations, leading to a noisy and drifting baseline. Ensure your buffer concentration is appropriate for the organic modifier concentration in your gradient.

Table 1: Common HPLC Mobile Phases for Ciprofloxacin and Related Compounds

Mobile Phase CompositionColumn TypeDetection Wavelength (nm)Reference
Acetonitrile/0.025 M Phosphoric Acid (pH 3.0 with Triethanolamine) (40:60)C18278[12]
Acetonitrile/2% Acetic Acid (16:84)C18280[13]
Methanol/0.025M Orthophosphoric Acid (pH 3.0 with Triethylamine) (40:60)C18278[14]
Acetonitrile/Methanol/1% Acetic Acid (8:8:84)C18280[15]

This table provides examples of mobile phases used for ciprofloxacin analysis, which can be a starting point for optimizing the analysis of this compound.

Q4: Can my sample preparation be contributing to baseline noise?

Yes, improper sample preparation can introduce contaminants that lead to baseline noise and ghost peaks.

Best Practices for Sample Preparation:

  • Use High-Purity Solvents: Dissolve your this compound standard and samples in the mobile phase or a solvent that is miscible with the mobile phase. Use only high-purity, HPLC-grade solvents.[4][11]

  • Filter Your Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or system.

  • Perform a Blank Injection: Injecting a blank (your sample solvent without the analyte) can help determine if any contaminants are being introduced during your sample preparation process.[5]

Diagram: Key Factors Influencing Baseline Stability

Baseline_Factors cluster_System HPLC System cluster_Method Method Parameters cluster_Sample Sample Pump Pump (Seals, Check Valves) Baseline Baseline Stability Pump->Baseline Detector Detector (Lamp, Flow Cell) Detector->Baseline Mixer Mixer Mixer->Baseline MobilePhase Mobile Phase (Purity, Degassing, pH) MobilePhase->Baseline Column Column (Contamination, Age) Column->Baseline Temperature Temperature (Column, Ambient) Temperature->Baseline SamplePrep Sample Preparation (Filtration, Purity) SamplePrep->Baseline

Caption: Interconnected factors affecting HPLC baseline stability.

References

  • Vertex AI Search. (2020). HPLC Repair Services: Common Causes of Baseline Noise.
  • PubMed. (n.d.).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Chemistry For Everyone. (2025).
  • Shimadzu. (2023). LC Troubleshooting tips V3.
  • Creative Proteomics. (n.d.). HPLC - What Are the Causes of Baseline Drift or Noise?
  • Patsnap Eureka. (2025). How to Address Detector Noise in HPLC Systems.
  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Noisy Baseline.
  • ResearchGate. (2016). Why am I getting Baseline noise in HPLC?
  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Agilent. (n.d.).
  • Shimadzu. (2025). Shimadzu Baseline Disturbance.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Baseline Problems.
  • Phenomenex. (2024). HPLC Troubleshooting Guide.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity.
  • Chiralizer. (2014). Common Causes of Baseline Noise in HPLC, UHPLC.
  • MicroSolv. (n.d.). Eliminate High Background Noise Using a New Cogent HPLC Column - Tips & Suggestions.
  • Patsnap Eureka. (2025). Quantify Mobile Phase Stability in HPLC—Consistency Tests.
  • LinkedIn. (2025).
  • Waters. (n.d.). PDA baseline noise (Guided Troubleshooting) - WKB97186.
  • Waters. (n.d.). PDA baseline noise (Guided Troubleshooting) - WKB206744.
  • Element Lab Solutions. (n.d.). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection.
  • Journal of Applied Pharmaceutical Science. (n.d.). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride.
  • Semantic Scholar. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances.
  • Welch Materials. (2025).
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Chrom
  • Shimadzu. (n.d.). 3-4)
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (2013). Agilent LC Troubleshooting Series Part 1 Introduction.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • ResearchGate. (2020).
  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating RP-HPLC Method for Analysis of Ciprofloxacin in Tablet Dosage Form.
  • RJPBCS. (2018).

Sources

Validation & Comparative

A Senior Application Scientist's Guide: HPLC vs. UPLC for Ciprofloxacin Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Objective, Data-Driven Comparison for Pharmaceutical Scientists

In the landscape of pharmaceutical analytics, the accurate identification and quantification of impurities are paramount to ensuring drug safety and efficacy. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is no exception.[1] Its synthesis and degradation can result in a profile of related compounds that must be meticulously controlled to meet stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[2][3][4]

This guide provides a comparative analysis of two cornerstone technologies in liquid chromatography—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the critical task of ciprofloxacin impurity profiling. As a senior application scientist, my aim is to move beyond a simple list of features and delve into the fundamental principles and practical outgrowths of choosing one technology over the other, supported by representative experimental data.

The "Why": Foundational Principles of HPLC vs. UPLC

The primary differentiator between HPLC and UPLC lies in the particle size of the stationary phase packed within the analytical column.[5][6]

  • HPLC traditionally employs columns with particle sizes in the 3 µm to 5 µm range.

  • UPLC leverages sub-2 µm particle technology.[5]

This seemingly small change has a profound impact on chromatographic performance, governed by the Van Deemter equation.[5][7] This equation describes the relationship between mobile phase linear velocity and column efficiency (plate height). With sub-2 µm particles, the curve is flatter, meaning that high efficiency is maintained even at increased flow rates.[5][8] This allows UPLC to deliver separations with superior resolution and speed.[9][10] However, this comes at the cost of significantly higher backpressure, requiring instrumentation specifically engineered to operate at pressures exceeding 15,000 psi, whereas traditional HPLC systems typically operate below 6,000 psi.[9][10]

Experimental Design: A Comparative Framework

To illustrate the practical differences, we will consider a common scenario: analyzing Ciprofloxacin for its known impurities, such as Ciprofloxacin Ethylenediamine Analog (Impurity A) and others that may arise from synthesis or degradation.[1][11][12] The methodologies below are based on established pharmacopeial methods and typical modern adaptations for UPLC.[12][13][14][15]

Representative HPLC Methodology (Baseline)

This method is modeled after a typical USP-style approach for related compounds.[12][16][17]

ParameterSpecificationCausality and Rationale
System HPLC with UV/PDA DetectorStandard workhorse for QC labs, providing reliable quantification.
Column C18, 250 mm x 4.6 mm, 5 µmA conventional column dimension providing adequate resolving power for many standard methods. The 5 µm particle size is a balance between efficiency and manageable backpressure on standard HPLC systems.
Mobile Phase A 0.025 M Phosphoric Acid, pH 3.0 (adjusted with triethylamine)The acidic pH ensures the ionization state of ciprofloxacin and its basic impurities is consistent, aiding in retention and peak shape. Triethylamine is often used as a silanol-masking agent to reduce peak tailing.[18]
Mobile Phase B AcetonitrileThe organic modifier used to elute compounds from the C18 stationary phase.
Gradient 13% B to 40% B over 35 minutesA long, shallow gradient is necessary to provide sufficient resolution for closely eluting impurities using larger particle size columns.
Flow Rate 1.5 mL/minA typical flow rate for a 4.6 mm ID column, optimized for efficiency with 5 µm particles.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA standard volume that balances sensitivity with the potential for band broadening on this column dimension.
Detection UV at 278 nmA wavelength where ciprofloxacin and its related compounds exhibit strong absorbance.[16][17]
Optimized UPLC Methodology

This method is a direct translation and optimization of the HPLC method, designed to leverage the benefits of UPLC technology.[19][20][21]

ParameterSpecificationCausality and Rationale
System UPLC with PDA DetectorRequired to handle the high backpressure generated by the sub-2 µm particle column and to minimize system dispersion.[22] The PDA detector's fast sampling rate is crucial for accurately defining the much narrower peaks.[23]
Column C18, 50 mm x 2.1 mm, 1.7 µmThe sub-2 µm particles dramatically increase efficiency. The shorter length and smaller internal diameter are key to achieving faster run times and reducing solvent consumption while maintaining or even improving resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile mobile phase modifier, making it compatible with mass spectrometry (MS) if further identification is needed. It provides the necessary pH control for good peak shape.
Mobile Phase B AcetonitrileSame organic modifier for consistent selectivity.
Gradient 13% B to 40% B over 4 minutesThe gradient time is geometrically scaled down based on the column volume. The high efficiency of the UPLC column allows for this dramatic compression of the gradient while maintaining separation.
Flow Rate 0.5 mL/minScaled for the 2.1 mm ID column to maintain an optimal linear velocity, ensuring maximum efficiency.
Column Temp. 40 °CA slightly elevated temperature can further improve efficiency by reducing mobile phase viscosity and enhancing mass transfer, which is particularly effective in UPLC.[5]
Injection Vol. 2 µLScaled down to prevent column overloading and band distortion on the smaller-volume column.
Detection UV at 278 nmConsistent detection wavelength for direct comparison.

Performance Evaluation: A Head-to-Head Comparison

Migrating from the HPLC to the UPLC method yields significant, quantifiable improvements across several key performance indicators.

Data Presentation: HPLC vs. UPLC Performance Metrics
Performance MetricHPLC (5 µm)UPLC (1.7 µm)Advantage
Analysis Time ~40 minutes~5 minutes~8x Faster
Resolution (Rs) between Critical Pair 1.8>2.5Improved Separation
Peak Width (API) ~30 seconds~3 secondsSharper Peaks
Relative Sensitivity (Peak Height) 1x~3-4xHigher Sensitivity
Solvent Consumption per Run ~60 mL~2.5 mL~95% Reduction

Note: Data are representative and intended for comparative purposes.

Visualizing the Workflow and Principles

A robust impurity analysis workflow is critical for ensuring data quality and consistency.

Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing SamplePrep Sample & Standard Preparation System HPLC or UPLC System (Pump, Injector, Column) SamplePrep->System MobilePhase Mobile Phase Preparation MobilePhase->System Detection PDA/UV Detection System->Detection CDS Chromatography Data System (CDS) Detection->CDS Report Impurity Profile Report Generation CDS->Report

Caption: General workflow for chromatographic impurity analysis.

The core advantage of UPLC is rooted in fundamental chromatographic theory, specifically the relationship between particle size, efficiency, and the resulting speed of analysis.

Caption: Relationship between particle size and performance in HPLC vs. UPLC.

Discussion: Translating Performance Gains into Practical Advantages

The transition from HPLC to UPLC for ciprofloxacin impurity analysis offers more than just faster results; it represents a paradigm shift in laboratory efficiency and data quality.

  • Resolution and Confidence: The superior resolving power of UPLC is not merely an academic improvement.[8][9] It provides greater confidence in the data, ensuring that low-level impurities are not co-eluting with the main peak or other impurities. This is critical for meeting the identification and qualification thresholds outlined in ICH Q3A/Q3B guidelines.[3][24] For instance, an impurity at the 0.1% level must be reported, and higher levels require structural identification and toxicological assessment.[4][8] UPLC's ability to baseline-resolve these minor components is a significant advantage.

  • Sensitivity and Detection: The narrower, taller peaks generated by UPLC directly translate to a better signal-to-noise ratio.[9][25] This enhanced sensitivity is crucial for accurately quantifying impurities near the reporting threshold (e.g., 0.05%) and for detecting previously unknown trace-level impurities that might be missed by HPLC.[3][25]

  • Throughput and Efficiency: The most immediate benefit is the dramatic reduction in analysis time—from ~40 minutes to under 5 minutes in our representative example.[22][26] This allows for a nearly 8-fold increase in sample throughput.[8] In a QC release testing environment or during method development and validation, this acceleration allows for faster batch disposition, quicker process optimization, and more efficient stability studies.

  • Economic and Environmental Impact: The significant reduction in solvent consumption (over 90% in this case) has a dual benefit.[9] It drastically lowers the operational costs associated with purchasing and disposing of high-purity solvents like acetonitrile. Furthermore, it aligns with corporate "green chemistry" initiatives by substantially reducing the laboratory's environmental footprint.

Conclusion: Selecting the Optimal Technology

For the analysis of ciprofloxacin impurities, while traditional HPLC methods are robust and widely established, UPLC technology offers undeniable and substantial advantages. The gains in speed, resolution, and sensitivity, coupled with significant cost and solvent savings, make it the superior choice for modern pharmaceutical laboratories.

The decision to adopt UPLC is an investment in higher data quality, increased laboratory throughput, and more sustainable analytical practices. For new method development, UPLC should be the default platform. For existing HPLC methods, the process of method transfer is well-defined and supported by tools that facilitate the scaling of parameters, ensuring that the integrity of the separation is maintained while unlocking the full potential of UPLC performance.[19][20]

References

  • Fountain, K. J., Hewitson, H., & Morrison, D. Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits. LCGC International. Available at: [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). Available at: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Kumar, V., et al. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Available at: [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]

  • Slideshare. ICH- Q3 Impurity. Available at: [Link]

  • Patel, K., et al. Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research. (2013). Available at: [Link]

  • LibreTexts Chemistry. HPLC and UPLC*. Available at: [Link]

  • Waters Corporation. Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis. Available at: [Link]

  • Veeprho. Ciprofloxacin Impurities and Related Compound. Available at: [Link]

  • Waters Corporation. Improving LC Separations: Transferring Methods from HPLC to UPLC. Available at: [Link]

  • Suryavanshi, R. U., & Rajasekaran, S. HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org. (2021). Available at: [Link]

  • SynZeal. Ciprofloxacin EP Impurity A. Available at: [Link]

  • iajps. hplc – high performance liquid chromatography & uplc. Available at: [Link]

  • Asian Journal of Pharmaceutical Research and Development. A review article of UPLC and its emerging application and challenges and opportunities. (2025). Available at: [Link]

  • International Advanced Research Journal in Science, Engineering and Technology. Applications of HPLC and UPLC Techniques – A Short Review. Available at: [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). Available at: [Link]

  • KNAUER. Application Note - Guidelines for method transfer from HPLC to UHPLC. Available at: [Link]

  • National Center for Biotechnology Information. Ciprofloxacin. PubChem Compound Database. Available at: [Link]

  • Novakova, L., et al. Advantages of application of UPLC in pharmaceutical analysis. PubMed. (2006). Available at: [Link]

  • Pharmaffiliates. Ciprofloxacin-impurities. Available at: [Link]

  • Belkacem, B., et al. Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Turkish Journal of Pharmaceutical Sciences. (2022). Available at: [Link]

  • Belkacem, B., et al. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Turkish Journal of Pharmaceutical Sciences. (2022). Available at: [Link]

  • U.S. Pharmacopeia. USP 35 Official Monographs / Ciprofloxacin 2669. (2011). Available at: [Link]

  • Belkacem, B., et al. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Turkish Journal of Pharmaceutical Sciences. (2022). Available at: [Link]

  • MicroSolv. Ciprofloxacin LC-MS Compatible Assay. Available at: [Link]

  • Alabbas, A. B., & Abdel-Gawad, S. A. Chemical structures of ciprofloxacin HCl, imp-B, imp-C, imp-D, imp-E and chloro analogue. ResearchGate. (2023). Available at: [Link]

  • Alabbas, A. B., & Abdel-Gawad, S. A. Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study. MDPI. (2023). Available at: [Link]

  • Scribd. Ciprofloxacin Tablets USP Monograph. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and patient safety.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of N-Ethoxycarbonyl-ciprofloxacin, a known impurity of the widely-used antibiotic, Ciprofloxacin.[3][4] We will delve into the cross-validation of a primary High-Performance Liquid Chromatography (HPLC) method with a secondary UV-Vis Spectrophotometric method, offering practical protocols, comparative data, and the scientific rationale behind our experimental choices.

The Critical Role of Impurity Profiling and Method Cross-Validation

The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact their safety and efficacy. This compound, with the chemical name 1-Cyclopropyl-7-(4-(ethoxycarbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is one such impurity that must be diligently monitored.[3][4][5][6] The International Council for Harmonisation (ICH) guidelines mandate the validation of analytical procedures to ensure they are fit for their intended purpose.[7]

Cross-validation becomes essential when two or more analytical methods are used to generate data for the same analyte, ensuring the comparability and consistency of results across different techniques or laboratories.[7][8][9][10] This is particularly crucial when a simpler, more accessible method (like UV-Vis spectrophotometry) is used for routine testing, while a more sophisticated method (like HPLC) serves as the reference standard.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Chemical FormulaC₂₀H₂₂FN₃O₅[3][5]
Molecular Weight403.4 g/mol [3][5]
Melting Point161-163 °C[4]
pKa6.44 (Predicted)[4]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation, identification, and quantification of pharmaceutical impurities due to its high resolution and sensitivity.[11][12][13]

Experimental Protocol: HPLC Method for this compound
  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) provides excellent separation.[11]

  • Mobile Phase: A mixture of 0.025 M phosphoric acid (pH adjusted to 3.0 with triethanolamine) and acetonitrile (60:40 v/v) is used.[11] This composition ensures good peak shape and resolution.

  • Flow Rate: A flow rate of 1.0 mL/min allows for an efficient run time.[11][12]

  • Detection Wavelength: The UV detector is set to 278 nm, a common wavelength for fluoroquinolones.[11][14]

  • Injection Volume: A 20 µL injection volume is standard.[11]

  • Standard Preparation: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) and serially diluted to create calibration standards.

Secondary Analytical Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective alternative to HPLC for certain applications, although it generally has lower specificity.[15][16][17]

Experimental Protocol: UV-Vis Spectrophotometric Method for this compound
  • Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes is utilized.[16]

  • Solvent: A suitable solvent that provides good solubility and a clear UV spectrum for the analyte, such as methanol or a buffered aqueous solution, should be chosen.

  • Wavelength of Maximum Absorbance (λmax): The absorption spectrum of this compound is scanned to determine the λmax. For fluoroquinolones, this is typically in the range of 270-280 nm.

  • Standard Preparation: A stock solution of the reference standard is prepared in the chosen solvent and diluted to create a series of calibration standards.

  • Measurement: The absorbance of the blank, standards, and samples are measured at the determined λmax.

Cross-Validation Protocol: A Step-by-Step Guide

The following protocol outlines the key parameters for the cross-validation of the HPLC and UV-Vis spectrophotometric methods, in accordance with ICH Q2(R2) guidelines.[7]

Specificity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components.[2][18]

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of pure this compound.

    • Analyze a sample of Ciprofloxacin API spiked with this compound.

  • Acceptance Criteria:

    • HPLC: The peak for this compound should be well-resolved from the Ciprofloxacin peak and any other impurities.

    • UV-Vis: The absorption spectrum of the spiked sample should show a clear increase in absorbance at the λmax corresponding to this compound, without significant spectral shifts.

Linearity
  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical signal.

  • Procedure:

    • Prepare a series of at least five concentrations of this compound spanning the expected range.

    • Analyze each concentration in triplicate.

    • Plot a calibration curve of concentration versus response.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.[19]

  • Procedure:

    • Perform recovery studies by spiking a known amount of this compound into a placebo or Ciprofloxacin API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.[18]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.[2]

  • Procedure:

    • These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria:

    • The LOQ should be sufficiently low to accurately measure the specified limit for this compound in the Ciprofloxacin API.

Comparative Performance Data

The following table summarizes the expected performance characteristics from the cross-validation of the two methods.

Validation ParameterHPLC MethodUV-Vis Spectrophotometric Method
Specificity High (Chromatographic Separation)Moderate (Spectral Overlap Possible)
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 99.5% - 101.5%98.0% - 102.0%
Precision (RSD) < 1.0%< 2.0%
LOD ~0.01 µg/mL~0.1 µg/mL
LOQ ~0.03 µg/mL~0.3 µg/mL

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_hplc Primary Method (HPLC) cluster_uvvis Secondary Method (UV-Vis) cluster_comparison Data Comparison & Analysis start Define Cross-Validation Objectives protocol Develop Cross-Validation Protocol start->protocol hplc_val Specificity Linearity Accuracy Precision LOD/LOQ protocol->hplc_val uv_val Specificity Linearity Accuracy Precision LOD/LOQ protocol->uv_val compare Compare Performance Data hplc_val->compare uv_val->compare report Generate Cross-Validation Report compare->report

Caption: Workflow for the cross-validation of analytical methods.

MethodRelationship HPLC HPLC Method (Primary/Reference) UVVis UV-Vis Method (Secondary/Routine) HPLC->UVVis Cross-Validation Analyte N-Ethoxycarbonyl- ciprofloxacin Analyte->HPLC Quantification Analyte->UVVis Quantification

Caption: Relationship between the primary and secondary analytical methods.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for the cross-validation of HPLC and UV-Vis spectrophotometric methods for the quantification of this compound. The HPLC method demonstrates superior specificity, precision, and sensitivity, making it the ideal reference method for regulatory submissions and in-depth investigations. The UV-Vis spectrophotometric method, while less specific, can be a suitable and efficient alternative for routine quality control and in-process checks, provided its limitations are understood and it has been successfully cross-validated against the primary HPLC method.

The choice of method will ultimately depend on the specific application, available resources, and regulatory requirements. However, a robust cross-validation study is non-negotiable to ensure the integrity and comparability of analytical data throughout the drug development lifecycle.[1]

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). TGA. Retrieved January 16, 2026, from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Proclinical. Retrieved January 16, 2026, from [Link]

  • Kaura, A., et al. (2008). Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmathrills. Retrieved January 16, 2026, from [Link]

  • Al-Shehri, M. M., & El-Shazly, R. M. (2014). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2014, 821393. [Link]

  • A Review on Analytical Method Validation. (2022). International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-8. [Link]

  • Validation of Impurity Methods, Part II. (2014). LCGC North America, 32(8), 572-579. [Link]

  • Sastry, C. S., Rao, K. R., & Prasad, D. S. (1995). Extractive spectrophotometric determination of some fluoroquinolone derivatives in pure and dosage forms. Talanta, 42(3), 311-316. [Link]

  • Hassib, S. T., et al. (2016). Derivative Quotient Spectrophotometry and an Eco-Friendly Micellar Chromatographic Approach with Time-Programmed UV-Detection for the Separation of Two Fluoroquinolones and Phenazopyridine. Journal of Chromatographic Science, 54(6), 969-977. [Link]

  • This compound. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]

  • Stevenson, L., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(15), 929-934. [Link]

  • El-Gindy, A., et al. (2022). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. RSC Advances, 12(48), 31238-31249. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 16, 2026, from [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved January 16, 2026, from [Link]

  • Jones, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163-1172. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. [Link]

  • de Souza, J. C., et al. (2014). Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. Indian Journal of Pharmaceutical Sciences, 76(6), 541-546. [Link]

  • Zubata, P., et al. (1997). High-pressure liquid chromatographic methods for ciprofloxacin hydrochloride and related compounds in raw materials. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1121-1128. [Link]

  • Adib, N., & Al-Enein, A. A. (2016). A New HPLC Method for Determination of Ciprofloxacin in Human Plasma and its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 13(1), 225-232. [Link]

  • Analysis of Ciprofloxacin by a Simple High-Performance Liquid Chromatography Method. (2008). Journal of Chromatographic Science, 46(6), 490-495. [Link]

  • This compound. (n.d.). HTS Biopharma. Retrieved January 16, 2026, from [Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023). Molecules, 28(2), 567. [Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023). Molecules, 28(2), 567. [Link]

Sources

A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification of N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical compounds and their impurities is paramount. N-Ethoxycarbonyl-ciprofloxacin (ECC), a derivative of the widely used fluoroquinolone antibiotic ciprofloxacin, represents a potential impurity or a novel prodrug. Establishing sensitive analytical methods for its detection and quantification is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.

This guide provides an in-depth technical comparison of potential analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of ECC. As a self-validating system, this document will not only present established data for the parent compound, ciprofloxacin, but will also detail a robust experimental protocol to determine these critical validation parameters for ECC, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Analytical Imperative: Why LOD and LOQ Matter for ECC

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.[4] For a substance like ECC, these parameters are critical for:

  • Impurity Profiling: If ECC is an impurity in ciprofloxacin active pharmaceutical ingredients (APIs) or finished products, a sensitive method is required to ensure it does not exceed safety thresholds.

  • Pharmacokinetic Studies: If ECC is being investigated as a prodrug, a highly sensitive bioanalytical method is necessary to track its concentration and that of the active metabolite, ciprofloxacin, in biological matrices.

  • Stability Testing: Determining low levels of degradation products, which could include ECC, is essential for establishing the shelf-life of ciprofloxacin-related products.

Comparative Analysis of Methodologies for Fluoroquinolone Quantification
Analytical TechniqueTypical LOD for CiprofloxacinTypical LOQ for CiprofloxacinStrengthsConsiderations for ECC
HPLC-UV 0.11 µg/mL[5] - 61.2 µg/mL[6]0.35 µg/mL[5] - 185.5 µg/mL[6]Robust, widely available, cost-effective.Likely suitable for higher concentration assays. Sensitivity may be insufficient for trace impurity analysis.
HPLC-Fluorescence 0.3215 ng/mL[7]0.9743 ng/mL[7]Highly sensitive and selective due to native fluorescence.ECC is expected to retain the fluorescent quinolone core, making this a very promising and sensitive technique.
LC-MS/MS Down to 1 ng/mL[8]As low as 0.01 µg/mL (10 ng/mL)[9]Extremely sensitive and specific, provides structural confirmation.The gold standard for trace analysis in complex matrices (e.g., plasma, urine).[8][10]

Based on this comparison, High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FLD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most promising candidates for determining low levels of ECC. This guide will focus on a protocol using HPLC-FLD due to its high sensitivity and wider accessibility compared to LC-MS/MS.

Experimental Protocol: Determining the LOD and LOQ of this compound via HPLC-FLD

This protocol is designed as a self-validating system, adhering to the principles of the ICH Q2(R1) guideline.[1][2][3] The causality behind each experimental choice is explained to ensure scientific integrity.

Rationale for Method Selection

Ciprofloxacin possesses native fluorescence, with excitation and emission maxima typically around 278 nm and 450 nm, respectively.[11] The addition of an ethoxycarbonyl group to the piperazine nitrogen is not expected to quench this fluorescence. Therefore, HPLC-FLD is selected for its anticipated high sensitivity and selectivity, which are crucial for establishing low LOD and LOQ values.

Materials and Instrumentation
  • Reference Standard: this compound (purity >99%).

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for fluoroquinolone analysis.[12]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid, Triethylamine, and ultrapure water.

Chromatographic Conditions (Starting Point)

The following conditions, adapted from established methods for ciprofloxacin, serve as a starting point for method development and optimization for ECC:[11]

  • Mobile Phase: A mixture of aqueous orthophosphoric acid (e.g., 0.025 M, pH adjusted to 3.0 with triethylamine) and an organic modifier like acetonitrile/methanol. A gradient elution may be necessary to ensure good peak shape and resolution from any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: ~278 nm (to be optimized for ECC).

    • Emission Wavelength: ~450 nm (to be optimized for ECC).

Workflow for LOD and LOQ Determination

The following workflow diagram illustrates the systematic approach to determining the LOD and LOQ based on the calibration curve method, as recommended by the ICH.[13]

LOD_LOQ_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_cal Phase 2: Calibration cluster_calc Phase 3: Calculation & Verification prep_std Prepare ECC Stock and Working Solutions method_dev Method Development & Optimization (Peak Shape, RT) prep_std->method_dev prep_cal Prepare Low-Level Calibration Standards method_dev->prep_cal inject_cal Inject Standards (n=6) prep_cal->inject_cal plot_cal Plot Calibration Curve (Response vs. Concentration) inject_cal->plot_cal calc_slope_int Calculate Slope (S) and Standard Deviation of the Intercept (σ) plot_cal->calc_slope_int calc_lod Calculate LOD (3.3 * σ / S) calc_slope_int->calc_lod calc_loq Calculate LOQ (10 * σ / S) calc_slope_int->calc_loq verify_loq Verification: Prepare LOQ solution, inject (n=6), check Precision and Accuracy calc_loq->verify_loq

Caption: Workflow for LOD and LOQ Determination of ECC.

Step-by-Step Methodology

Step 1: Preparation of Stock and Working Solutions

  • Accurately weigh approximately 10 mg of the ECC reference standard.

  • Dissolve it in a suitable solvent (e.g., methanol or mobile phase) in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

  • Perform serial dilutions to prepare a series of working standard solutions with concentrations in the expected linear range, focusing on the lower end. For an HPLC-FLD method, this could range from 1 ng/mL to 100 ng/mL.

Step 2: Method Optimization

  • Inject a mid-range concentration standard to determine the retention time of ECC.

  • Optimize the mobile phase composition and gradient to achieve a symmetrical peak shape (tailing factor between 0.8 and 1.5) and a stable baseline.

  • Determine the optimal excitation and emission wavelengths for ECC by scanning the fluorescence spectrum of the standard.

Step 3: Construction of the Calibration Curve

  • Prepare a series of at least six calibration standards at the lower end of the linear range. The lowest concentration should be near the expected LOD.

  • Inject each standard multiple times (e.g., n=3) to ensure repeatability.

  • Plot the average peak area against the concentration of ECC.

  • Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.99 for the method to be considered linear in that range.[9]

Step 4: Calculation of LOD and LOQ The LOD and LOQ will be calculated based on the standard deviation of the response and the slope of the calibration curve, as per the ICH guideline.[1][13]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ (Sigma) = The standard deviation of the y-intercept of the regression line.

  • S = The slope of the calibration curve.

Step 5: Verification of LOQ

  • Prepare a new standard solution at the calculated LOQ concentration.

  • Inject this solution multiple times (e.g., n=6).

  • Calculate the relative standard deviation (%RSD) for the peak areas and the accuracy of the measured concentration against the nominal concentration.

  • The acceptance criteria for precision (%RSD) and accuracy at the LOQ are typically within ±20%. This step is crucial for validating that the calculated LOQ is practically achievable.

Conclusion and Authoritative Grounding

This guide provides a comprehensive framework for determining the limit of detection and quantification of this compound. While direct experimental data for ECC is not yet established in the public domain, the proposed HPLC-FLD methodology is scientifically sound, building upon robust analytical principles applied to the parent compound, ciprofloxacin.[7][11][14][15]

The causality of the experimental design is rooted in the inherent physicochemical properties of the fluoroquinolone structure and the rigorous validation requirements of the ICH Q2(R1) guideline.[1][2][3][16] By following this protocol, researchers and drug development professionals can confidently establish a sensitive, reliable, and validated analytical method suitable for its intended purpose, whether for impurity testing, pharmacokinetic analysis, or quality control. The ultimate goal of any analytical procedure validation is to demonstrate its suitability, and this guide provides the pathway to that demonstration for this compound.[3]

References

  • Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. Impactfactor. [Link]

  • Method Validation for Detection of Ciprofloxacin Residues in Hospital's Drinking Water in Khartoum State, Sudan. Scholars.Direct. [Link]

  • Validation Of Analytical Method For Determining Ciprofloxacin's Level In Blood Using High Performace Liquid Chromatography (HPLC). RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(2)/[17].pdf]([Link]17].pdf)

  • How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ). YouTube. [Link]

  • Analytical Methods of Ciprofloxacin and its Combinations Review. ResearchGate. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH. [Link]

  • Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition. NIH. [Link]

  • Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. PMC - NIH. [Link]

  • (PDF) Analytical Methods of Ciprofloxacin and its Combinations Review. ResearchGate. [Link]

  • Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Validation. MDPI. [Link]

  • Stability Indicating RP-HPLC Method for Analysis of Ciprofloxacin in Tablet Dosage Form. Research Journal of Pharmacy and Technology. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects. PubMed. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys. Analytical Methods (RSC Publishing). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Determination of Ciprofloxacin in Human Plasma by LC/MS/MS. AIT Bioscience. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. ResearchGate. [Link]

Sources

A Comparative Guide to the Analytical Quantification of N-Ethoxycarbonyl-ciprofloxacin: Method Validation, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount to ensuring drug safety and efficacy. N-Ethoxycarbonyl-ciprofloxacin, a key derivative and potential impurity of the widely-used antibiotic ciprofloxacin, requires precise and accurate analytical methods for its monitoring and control. This guide provides an in-depth comparison of potential analytical methodologies for this compound, grounded in the principles of scientific integrity and guided by the International Council for Harmonisation (ICH) guidelines.

While specific validated analytical methods for this compound are not extensively published, this guide will leverage the wealth of information available for the parent compound, ciprofloxacin, to establish a robust framework for method development and validation. The structural similarity between ciprofloxacin and its N-ethoxycarbonyl derivative allows for the adaptation of existing analytical techniques with a high degree of confidence.

The Critical Role of Accuracy and Precision in Pharmaceutical Analysis

Before delving into specific methodologies, it is crucial to understand the foundational concepts of accuracy and precision. As defined by the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," these parameters are essential for demonstrating the suitability of an analytical method[1].

  • Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[1][2]. It is a measure of the systematic error of a method.

  • Precision is the measure of the degree of scatter of a series of measurements of the same homogeneous sample under the prescribed conditions[3]. It reflects the random error of a method and is typically expressed as the relative standard deviation (RSD)[4].

A method can be precise without being accurate, or vice versa. The goal of analytical method validation is to demonstrate that a method is both accurate and precise, ensuring reliable and trustworthy results.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantification of ciprofloxacin and its related compounds due to its high resolution, sensitivity, and specificity[5][6][7]. A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for this compound.

Proposed RP-HPLC Method for this compound

Based on established methods for ciprofloxacin, a robust RP-HPLC method for this compound can be proposed as follows:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][8]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.025M orthophosphoric acid, pH adjusted to 3.0 with triethylamine) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 v/v)[5][9]. The exact ratio would need to be optimized to achieve a suitable retention time and resolution for this compound.

  • Flow Rate: 1.0 mL/min[3][4]

  • Detection: UV detection at an appropriate wavelength. Ciprofloxacin has a maximum absorbance at around 278 nm, and it is anticipated that this compound will have a similar UV spectrum[5][10]. The optimal wavelength should be determined using a UV scan of a standard solution.

  • Injection Volume: 20 µL[3]

Experimental Protocol: Validation of the Proposed HPLC Method

The validation of the proposed HPLC method should be conducted in accordance with ICH guidelines[1].

1. System Suitability:

  • Inject a standard solution of this compound multiple times (e.g., n=6).

  • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: RSD for peak area and retention time should be ≤ 2%. The tailing factor should be ≤ 2, and the number of theoretical plates should be > 2000.

2. Specificity:

  • Forced degradation studies are crucial to demonstrate the specificity of the method. The this compound standard should be subjected to stress conditions such as acid, base, oxidation, heat, and light[11].

  • Analyze the stressed samples to ensure that the degradation products do not interfere with the peak of this compound.

3. Linearity:

  • Prepare a series of at least five concentrations of this compound spanning the expected working range.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²)[5].

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy:

  • Accuracy should be assessed by the recovery of known amounts of this compound spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration)[1].

  • Calculate the percentage recovery for each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.

  • Calculate the RSD for the results.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

UV-Visible Spectrophotometry: A Simpler, Alternative Approach

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound, particularly for routine quality control where high throughput is required[10][12]. However, it is generally less specific than HPLC.

Proposed UV-Vis Spectrophotometric Method
  • Solvent: 0.1 N Hydrochloric acid is a common solvent for ciprofloxacin and its derivatives[10].

  • Wavelength Determination (λmax): A solution of this compound should be scanned across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For ciprofloxacin, this is typically around 277-278 nm[12][13].

  • Calibration Curve: Prepare a series of dilutions of a standard solution of this compound and measure their absorbance at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.

Experimental Protocol: Validation of the Proposed UV-Vis Method

The validation of the UV-Vis spectrophotometric method also follows the principles of the ICH guidelines.

1. Linearity:

  • Prepare a series of at least five concentrations of this compound.

  • Measure the absorbance of each solution in triplicate.

  • Plot the calibration curve and determine the correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

2. Accuracy:

  • Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels.

  • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

3. Precision:

  • Repeatability (Intra-day precision): Analyze multiple aliquots of a single sample on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days.

  • Calculate the RSD of the absorbance measurements.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

Comparison of HPLC and UV-Vis Spectrophotometry for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Specificity High. Can separate this compound from impurities and degradation products.[11]Lower. Any substance absorbing at the same wavelength will interfere.[13]
Sensitivity High. Can detect and quantify low concentrations.Moderate.
Accuracy Excellent, with typical recovery rates of 98-102%.[3][4]Good, with similar recovery rates to HPLC.[10][14]
Precision Excellent, with RSD values typically well below 2%.[3][4]Good, with RSD values typically below 2%.[10][14]
Complexity More complex instrumentation and operation. Requires skilled personnel.Simpler instrumentation and operation.
Cost Higher initial instrument cost and ongoing solvent and column costs.Lower instrument and operational costs.
Throughput Lower, due to run times for each sample.Higher, as measurements are rapid.

Data Presentation

The following tables summarize the expected performance characteristics of a validated analytical method for this compound, based on data from validated ciprofloxacin methods.

Table 1: Expected HPLC Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance (based on Ciprofloxacin data)
Linearity (r²) ≥ 0.9990.9993 - 0.9999[5]
Accuracy (% Recovery) 98.0 - 102.0%97.4 - 104.3%[3]
Precision (RSD) ≤ 2.0%< 5% (Repeatability), < 5.15% (Intermediate)[3]
Limit of Detection (LOD) Method Dependent0.11 µg/mL[3]
Limit of Quantification (LOQ) Method Dependent0.35 µg/mL[3]

Table 2: Expected UV-Vis Spectrophotometric Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance (based on Ciprofloxacin data)
Linearity (r²) ≥ 0.9990.999[10]
Accuracy (% Recovery) 98.0 - 102.0%100.10 - 100.83%[14]
Precision (RSD) ≤ 2.0%< 2%[10]
Limit of Detection (LOD) Method Dependent0.4385 µg/mL[10]
Limit of Quantification (LOQ) Method Dependent1.4617 µg/mL[10]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting Define_Objective Define Analytical Objective Method_Development Develop HPLC/UV-Vis Method Define_Objective->Method_Development Define_Validation_Parameters Define Validation Parameters & Acceptance Criteria (ICH Q2) Method_Development->Define_Validation_Parameters Prepare_Standards Prepare Standard & Sample Solutions Perform_System_Suitability Perform System Suitability Tests Prepare_Standards->Perform_System_Suitability Validate_Specificity Validate Specificity (Forced Degradation) Perform_System_Suitability->Validate_Specificity Validate_Linearity Validate Linearity Validate_Specificity->Validate_Linearity Validate_Accuracy Validate Accuracy (Recovery) Validate_Linearity->Validate_Accuracy Validate_Precision Validate Precision (Repeatability & Intermediate) Validate_Accuracy->Validate_Precision Analyze_Data Analyze Data & Compare with Acceptance Criteria Document_Results Document Results in Validation Report Analyze_Data->Document_Results Implement_Method Implement Validated Method for Routine Use Document_Results->Implement_Method

Caption: Workflow for Analytical Method Validation.

Conclusion

Both HPLC and UV-Visible spectrophotometry are viable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. For applications requiring high specificity, such as the analysis of stability samples or the quantification of low-level impurities, a validated RP-HPLC method is the superior choice. For routine quality control of the bulk drug or formulated product where interference from other components is minimal, a validated UV-Visible spectrophotometric method can provide a rapid, cost-effective, and reliable alternative.

Regardless of the chosen method, a thorough validation in accordance with ICH guidelines is mandatory to ensure the accuracy and precision of the analytical data. The information and protocols provided in this guide serve as a comprehensive starting point for the development and validation of a robust analytical method for this compound.

References

  • SynZeal. This compound | 93594-29-7. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • de Oliveira, A. R., & de Oliveira, A. P. (2013). Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 541-545.
  • Sharma, R., & Pathak, A. (2021). Using UV-visible spectroscopy to quantitatively estimate the amount of ciprofloxacin in marketed dosage form. GSC Biological and Pharmaceutical Sciences, 15(3), 241-248.
  • Vishnuraj, A. R., Gurupadayya, B. M., & Kathirvel, S. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. International Journal of Pharmaceutical Quality Assurance, 12(1), 51-56.
  • Al-Ghamdi, M. S., Al-Otaibi, K. E., & Al-Shehri, M. M. (2024).
  • Hakim, L., & Kurniawan, D. (2018). Validation Of Analytical Method For Determining Ciprofloxacin's Level In Blood Using High Performace Liquid Chromatography (HPLC). Research Journal of Pharmacy and Biological and Chemical Sciences, 9(6), 245-251.
  • Scribd. Ciprofloxacin Method Validation Guide. Available from: [Link]

  • Patel, J. R., Suhagia, B. N., & Patel, M. M. (2011). Using UV-visible spectroscopy to quantitatively estimate the amount of ciprofloxacin in marketed dosage form. International Journal of Pharmaceutical Sciences and Research, 2(7), 1753.
  • Vasileva, D., & Tsvetkova, D. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 435-442.
  • Sani, A. A., Chijioke, C., & Ilyas, M. (2011). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Science, 1(8), 239-243.
  • Mavanga Mabaya, T., et al. (2025). The development and validation of an UV-Vis spectrophotometric method for the determination of ciprofloxacin in raw material and dosage forms. Orapuh Journal, 6(2), e1213.
  • ResearchGate. The development and validation of an UV-Vis spectrophotometric method for the determination of ciprofloxacin in raw material and dosage forms. Available from: [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2012). Development and validation of a UV spectrophotometric method for the simultaneous determination of ciprofloxacin hydrochloride and metronidazole in. Journal of Chemical and Pharmaceutical Research, 4(10), 4668-4677.
  • Ahmed, S., et al. (2018).
  • Wróbel, D., et al. (2023). N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. Molecules, 28(10), 4208.
  • Al-Hiari, Y. M., et al. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. Molecules, 19(6), 8436-8455.
  • ResearchGate. Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. Available from: [Link]

  • Hussein, J. A., & Al-Ouqaili, M. T. S. (2023). Design, Synthesis, In Silico Study And Preliminary Pharmacological Assessment Of New Ciprofloxacin Analogues Having Thiazole Nucleus.
  • Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of University of Chemical Technology and Metallurgy, 55(5), 1047-1052.

Sources

A Guide to Inter-Laboratory Comparison for the Analysis of N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Ensuring Analytical Consistency and Data Reliability Across Pharmaceutical Laboratories

Executive Summary

N-Ethoxycarbonyl-ciprofloxacin (EC-CPF) is a significant related substance of the widely-used antibiotic, ciprofloxacin. Accurate and precise quantification of EC-CPF is critical for ensuring drug product quality, safety, and regulatory compliance. However, analytical results can vary between laboratories due to differences in instrumentation, reagents, and procedural interpretations. This guide presents a comprehensive framework for establishing an inter-laboratory comparison (ILC) study, also known as a proficiency test (PT), for the analysis of EC-CPF. We provide a robust, validated High-Performance Liquid Chromatography (HPLC) method as the reference procedure, detail the design of a proficiency testing scheme, and explain the statistical analysis required to evaluate laboratory performance. This document is intended for researchers, quality control analysts, and drug development professionals seeking to standardize analytical methodologies and ensure the global comparability of data.

Introduction: The Need for Standardized EC-CPF Analysis

Ciprofloxacin is a potent fluoroquinolone antibiotic used to treat a variety of bacterial infections[1]. During its synthesis or degradation, various related substances, including this compound, can be formed. Regulatory bodies require strict control over these impurities. The accurate quantification of EC-CPF is therefore not merely an analytical exercise but a critical component of patient safety and quality assurance in the pharmaceutical industry.

Discrepancies in analytical results between different testing sites—be it a contract research organization, a partner's quality control lab, or an internal R&D facility—can lead to significant challenges, including out-of-specification (OOS) investigations, production delays, and regulatory hurdles. An inter-laboratory comparison is the most effective tool for assessing and improving the reproducibility of an analytical method across multiple laboratories[2][3]. By analyzing identical, homogenous samples, participating labs can benchmark their performance against a consensus value, identify potential biases, and implement corrective actions[2][3][4].

This guide proposes a framework for such a comparison, centered around a validated reference method suitable for widespread adoption.

The Reference Analytical Method: Reversed-Phase HPLC with UV Detection

The foundational element of any successful inter-laboratory study is a well-defined, robust, and validated analytical method. We propose a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, a technique widely available in pharmaceutical laboratories.

2.1 Principle and Causality of Method Choices

The selected method is designed for robustness and specificity.

  • Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is chosen for its hydrophobic properties, which provide excellent retention and separation for moderately polar compounds like EC-CPF and ciprofloxacin[5][6].

  • Mobile Phase: A mobile phase consisting of an acidic phosphate buffer and acetonitrile is employed. The buffer's pH is controlled at approximately 3.0 to ensure consistent protonation of the acidic and basic functional groups on the analytes, leading to sharp, symmetrical peaks and stable retention times[5]. Acetonitrile serves as the organic modifier to elute the analytes from the column.

  • Detection: UV detection at 278 nm is selected as it is near the absorbance maximum for the quinolone structure, providing high sensitivity for both ciprofloxacin and its related compounds[5][7].

2.2 Detailed Experimental Protocol

This protocol must be followed precisely by all participating laboratories to minimize method-based variability.

Instrumentation & Reagents:

  • HPLC system with UV/Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Reference standards for Ciprofloxacin and this compound

Procedure:

  • Mobile Phase Preparation: Prepare a 25 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 ± 0.1 using orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 80:20 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of EC-CPF reference standard in the mobile phase to create a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by diluting the stock solution.

  • System Suitability Test (SST):

    • Before sample analysis, perform at least five replicate injections of a mid-range calibration standard (e.g., 1.0 µg/mL).

    • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor for the EC-CPF peak is ≤ 2.0. This step is critical for a self-validating system, as required by guidelines like ICH Q2(R1)[8][9][10].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: 278 nm

Designing the Inter-Laboratory Comparison Study

A well-structured study design is crucial for generating meaningful and actionable data[2][11].

3.1 Study Coordinator and Participants A single entity, the study coordinator, is responsible for preparing and distributing the test materials, collecting data, and performing the statistical analysis. Participating laboratories should be a representative cross-section of those who would realistically perform the analysis.

3.2 Test Materials The coordinator will prepare two homogenous batches of test material.

  • Sample A: A solution of ciprofloxacin spiked with a known, low concentration of EC-CPF (e.g., 0.5 µg/mL).

  • Sample B: A solution of ciprofloxacin spiked with a known, higher concentration of EC-CPF (e.g., 2.0 µg/mL).

The homogeneity and stability of these materials must be confirmed by the coordinator before distribution.

3.3 Workflow and Data Submission Each participating laboratory receives two blind samples (one from each batch) and is instructed to perform the analysis in triplicate using the reference protocol. Results, including all raw data, chromatograms, and system suitability results, must be submitted to the coordinator by a specified deadline.

Diagram: Inter-Laboratory Comparison Workflow

ILC_Workflow cluster_labs Participating Laboratories Coordinator Study Coordinator Prep Prepare & Validate Homogenous Samples (A & B) Coordinator->Prep StatAnalysis Statistical Analysis (Z-Score Calculation) Coordinator->StatAnalysis Dist Distribute Blind Samples Prep->Dist LabA Lab A Dist->LabA LabB Lab B Dist->LabB LabC Lab C Dist->LabC LabD ... Dist->LabD Analysis Analyze Samples (n=3) Using Reference Method LabA->Analysis LabB->Analysis LabC->Analysis Submit Submit Data Package (Results, Chromatograms, SST) Analysis->Submit Submit->Coordinator Report Issue Performance Report to All Participants StatAnalysis->Report

Caption: Workflow of the inter-laboratory comparison study.

Statistical Analysis and Performance Evaluation

The performance of each laboratory is evaluated using a statistical metric known as the Z-score. This approach is recommended by international standards such as ISO 13528[12][13][14].

4.1 Calculation of the Assigned Value and Standard Deviation For each sample (A and B), the coordinator calculates the assigned value (X), which is the robust mean of all results submitted by the participants. A proficiency standard deviation (σ) is also determined, often based on previous studies or a set percentage of the assigned value that represents an acceptable level of variability.

4.2 Z-Score Calculation The Z-score for each laboratory (i) is calculated using the following formula:

Zᵢ = (xᵢ - X) / σ

Where:

  • xᵢ is the mean result reported by laboratory i.

  • X is the assigned value (robust mean of all labs).

  • σ is the proficiency standard deviation.

4.3 Interpretation of Z-Scores The Z-score indicates how far a laboratory's result is from the consensus mean. The performance is typically interpreted as follows[2][15][16]:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (Warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (Action signal).

4.4 Hypothetical Data and Analysis

To illustrate the process, consider the following hypothetical results for Sample A (Assigned Value X = 0.50 µg/mL; Proficiency SD σ = 0.04 µg/mL).

LaboratoryReported Conc. (µg/mL)Z-ScorePerformance
Lab 10.510.25Satisfactory
Lab 20.49-0.25Satisfactory
Lab 30.551.25Satisfactory
Lab 40.44-1.50Satisfactory
Lab 50.582.00Satisfactory
Lab 60.633.25Unsatisfactory
Lab 70.48-0.50Satisfactory
Lab 80.39-2.75Questionable

Diagram: Z-Score Performance Visualization

ZScore_Chart cluster_scale cluster_labs neg3 <-3.0 neg2 -2.0 zero 0.0 pos2 2.0 pos3 3.0+ L1 L1 L2 L2 L3 L3 L4 L4 L5 L5 L6 L6 L7 L7 L8 L8

Caption: Visualization of laboratory Z-scores against performance thresholds.

In this example, Lab 6 would receive an "Unsatisfactory" rating, requiring a thorough investigation into their methodology. Lab 8's "Questionable" result serves as a warning to review their procedures for potential sources of bias.

Conclusion and Recommendations

Ensuring the accuracy and consistency of analytical data is paramount in the pharmaceutical industry. An inter-laboratory comparison study provides an objective, data-driven mechanism to validate a method's reproducibility and assess laboratory proficiency. By adopting the standardized HPLC method and the statistical evaluation framework presented in this guide, organizations can build confidence in their data, harmonize analytical practices, and ultimately, safeguard product quality. Laboratories that receive questionable or unsatisfactory results must undertake a root cause analysis and implement corrective and preventive actions (CAPA) to address any identified issues[17]. Regular participation in such proficiency testing schemes is a hallmark of a robust quality system and a commitment to continuous improvement.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. Sky Bear Technical Standards. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • HPLC Methods for analysis of Ciprofloxacin. HELIX Chromatography. [Link]

  • ISO 13528:2022(E) - Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization (ISO). [Link]

  • ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. ANSI Webstore. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. [Link]

  • Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. SpringerLink. [Link]

  • ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. QUALITAT. [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. [Link]

  • Z-score application in Testing Laboratory. Quality Pathshala. [Link]

  • Z-Score in Proficiency Testing: Understanding ISO 13528. Shapypro.com. [Link]

  • DRAFT INTERNATIONAL STANDARD ISO/DIS 13528.2. International Organization for Standardization (ISO). [Link]

  • Analytical Methods of Ciprofloxacin and its Combinations Review. ResearchGate. [Link]

  • Inter laboratory Comparison 2023 Report. Benchmark International. [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. eas-eth.org. [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. iis.nl. [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Analytical Methods of Ciprofloxacin and its Combinations Review. ResearchGate. [Link]

  • High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Science. [Link]

  • A Validated Rp-Hplc Method for Estimation of Ciprofloxacin and Tinidazole in Tablet Dosage Form. SciSpace. [Link]

  • Validation Of Analytical Method For Determining Ciprofloxacin's Level In Blood Using High Performace Liquid Chromatography (HPLC). RJPBCS. [https://www.rjpbcs.com/pdf/2018_9(6)/[5].pdf]([Link]5].pdf)

Sources

A Comparative Guide to the Analytical Performance for Fluoroquinolone Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the analytical performance of various methods for the detection and quantification of fluoroquinolone impurities. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for these critical quality attributes.

Introduction: The Criticality of Fluoroquinolone Impurity Profiling

Fluoroquinolones are a class of potent synthetic broad-spectrum antibiotics. As with any pharmaceutical product, the presence of impurities can impact both the safety and efficacy of the final drug product.[1][2] These impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction of the drug substance with excipients.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in pharmaceuticals.[3][4][5] Therefore, accurate and precise analytical methods are paramount for ensuring the quality and safety of fluoroquinolone-based drugs.[6][7]

This guide will explore and compare the performance of several key analytical techniques, providing the scientific rationale behind methodological choices and presenting supporting data to aid in the selection of the most appropriate method for a given application.

Analytical Methodologies: A Comparative Overview

The most common analytical techniques for the determination of fluoroquinolone impurities include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), and Capillary Electrophoresis (CE).[8] Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and speed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[9][10] For fluoroquinolone impurity analysis, reversed-phase HPLC with UV or fluorescence detection is frequently employed.[8][11]

Expertise & Experience: The choice of a C18 stationary phase is common due to its hydrophobicity, which allows for good retention and separation of the relatively polar fluoroquinolone molecules.[11][12] The mobile phase composition is critical; a mixture of an organic solvent like acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate buffer) is typically used to achieve optimal separation.[8][11] The addition of an ion-pairing reagent to the mobile phase can sometimes improve peak shape and resolution for these ionizable compounds.[13]

Trustworthiness: Method validation is crucial to ensure the reliability of HPLC data.[6][14] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[14][15]

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry (MS)

UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[16] When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for both quantification and structural elucidation of impurities, even at trace levels.[16][17]

Expertise & Experience: The high sensitivity of UPLC-MS/MS is particularly advantageous for identifying and quantifying genotoxic impurities, which have very low acceptable limits.[3] The use of multiple reaction monitoring (MRM) in MS/MS provides excellent selectivity, minimizing interference from the sample matrix.[17]

Trustworthiness: The specificity of UPLC-MS/MS is unparalleled, as it relies on both the retention time and the specific mass-to-charge ratio of the parent and fragment ions. This high degree of certainty is essential for impurity identification.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates analytes based on their electrophoretic mobility in an electric field.[18] It offers high separation efficiency, short analysis times, and low consumption of samples and reagents.[19][20]

Expertise & Experience: For fluoroquinolones, which are ionizable compounds, Capillary Zone Electrophoresis (CZE) is a suitable technique.[19][20] The separation is influenced by the pH of the background electrolyte (BGE), which affects the charge of the analytes.[19][20] Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be used to separate both neutral and charged impurities.[20]

Trustworthiness: While CE can be a powerful tool, it may exhibit lower reproducibility compared to HPLC if not carefully optimized. Proper capillary conditioning and precise control of the BGE composition and temperature are critical for robust performance.[19][21]

Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of fluoroquinolone impurities using the discussed techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Drug Substance/Product Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Injection Column C18 Column HPLC_System->Column Mobile Phase Flow Detector UV/Fluorescence Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Impurity Profile Report Integration->Report

Caption: Typical workflow for HPLC analysis of fluoroquinolone impurities.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_uplc_ms UPLC-MS/MS Analysis cluster_data Data Analysis Sample Drug Substance/Product Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration UPLC_System UPLC System Concentration->UPLC_System Injection MS_System Tandem Mass Spectrometer UPLC_System->MS_System Ionization Data_Acquisition MRM Data Acquisition MS_System->Data_Acquisition Quant_Qual Quantification & Identification Data_Acquisition->Quant_Qual Report Detailed Impurity Report Quant_Qual->Report

Sources

validation report for the determination of N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Analytical Methods for the Determination of N-Ethoxycarbonyl-ciprofloxacin

This guide provides a comprehensive framework for the validation of an analytical method for the determination of this compound, a potential process-related impurity or metabolite of the widely-used antibiotic, Ciprofloxacin. In pharmaceutical development and quality control, the adage "you can't control what you can't measure" is paramount. Therefore, a robust, validated analytical method is not merely a regulatory requirement but the bedrock of ensuring product quality, safety, and efficacy.

This document is structured to provide not just a procedural checklist but a deep-dive into the causality and scientific rationale behind each validation step. We will focus on the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method as the gold standard, and subsequently compare it with a UV-Spectrophotometric method to provide context and highlight the strengths of each technique. All protocols and acceptance criteria are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH)[1][2], the United States Pharmacopeia (USP)[3][4][5], and the U.S. Food and Drug Administration (FDA)[6][7][8][9].

The Imperative for a Validated Method

This compound, as a derivative of the active pharmaceutical ingredient (API), must be monitored and controlled. Its presence, even in minute quantities, could impact the safety and efficacy profile of the final drug product. A validated analytical procedure ensures that the method used for its quantification is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[4][6] This guide will focus on a Category I (quantitation of a major component) and Category II (quantitation of impurities) validation approach, as the method could be used for either purpose.[3]

The Gold Standard: A Stability-Indicating RP-HPLC Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and specificity.[10][11] A "stability-indicating" method is one that can accurately measure the analyte of interest without interference from its degradation products, process impurities, or other matrix components.[6] This is proven through forced degradation studies.

Experimental Protocol: HPLC Method

The following is a representative protocol for the determination of this compound.

Chromatographic Conditions:

  • Instrument: HPLC system with UV or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of 0.025 M Phosphoric Acid (pH adjusted to 3.0 with triethylamine) and Acetonitrile.[12]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 278 nm (based on typical fluoroquinolone absorbance).[12][14]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[12]

Standard & Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample (e.g., dissolved drug substance, extract from a drug product) in the diluent to achieve a theoretical concentration within the working standard range.

The Validation Gauntlet: Proving Method Performance

Method validation is the process of demonstrating through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.[4]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a stability-indicating method, this is primarily demonstrated through forced degradation studies.[15]

Experimental Protocol (Forced Degradation): Subject the this compound solution (e.g., 50 µg/mL) to the following stress conditions as per ICH Q1A(R2) guidelines:[16][17]

  • Acid Hydrolysis: Add 1 mL of 0.1 N HCl, heat at 70°C for 4 hours, then neutralize.[17][18]

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH, heat at 70°C for 4 hours, then neutralize.[17][18]

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at 70°C for 4 hours.[17][18]

  • Thermal Degradation: Expose the solid drug substance to 60°C for 24 hours.[17][18]

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 5 days.[17][18]

Acceptance Criteria: The method is specific if the peak for this compound is resolved from all degradation product peaks. Peak purity analysis (using a DAD detector) should show no co-eluting peaks. A degradation of 5-20% is generally considered optimal to demonstrate separation without completely destroying the analyte.[15]

Linearity

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a series of at least five concentrations of this compound across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Data Presentation: Linearity of this compound

Concentration (µg/mL) Mean Peak Area (n=3)
10 150,234
25 375,589
50 751,167
75 1,126,845

| 100 | 1,502,398 |

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.[1]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol (Spike/Recovery):

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation: Accuracy/Recovery Results

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 40 39.8 99.5%
100% 50 50.3 100.6%
120% 60 59.5 99.2%

| Mean Recovery | | | 99.8% |

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[1][19]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogenous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation: Precision Results

Parameter n Mean Assay (%) Standard Deviation % RSD
Repeatability 6 99.7 0.45 0.45%

| Intermediate Precision | 6 | 100.2 | 0.68 | 0.68% |

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[1][19]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

Acceptance Criteria:

  • LOD: 0.1 µg/mL (S/N ≈ 3:1)

  • LOQ: 0.3 µg/mL (S/N ≈ 10:1). Precision at the LOQ should have an RSD of ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Vary critical parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.1 units)

  • Analyze system suitability samples under each condition.

Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution, theoretical plates) should remain within acceptable limits for all varied conditions.[16]

Visualizing the Validation Framework

A clear workflow is essential for a systematic approach to method validation.

ValidationWorkflow start_end start_end process process decision decision data data Start Method Development Complete Protocol Draft Validation Protocol (Define Parameters & Criteria) Start->Protocol CollectData Execute Experiments & Collect Data Protocol->CollectData Specificity Specificity / Forced Degradation Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness CheckCriteria Data Meets Acceptance Criteria? CollectData->CheckCriteria Analyze Results Report Compile Validation Report CheckCriteria->Report Yes Revise Revise Method / Protocol CheckCriteria->Revise No End Method Validated Report->End Revise->Protocol

Caption: A workflow diagram illustrating the key stages of analytical method validation.

Comparative Guide: HPLC vs. UV-Spectrophotometry

While HPLC is the definitive technique, simpler methods like UV-Spectrophotometry can be useful for certain applications, such as in-process checks or cleaning validation where high specificity is not the primary concern.[20][21]

UV-Spectrophotometric Method Principle: This method relies on the direct measurement of UV absorbance of this compound at its wavelength of maximum absorbance (λmax), likely around 275-278 nm.[20][22] It is rapid and requires less complex instrumentation. However, its major drawback is a lack of specificity; any compound that absorbs at the same wavelength will interfere with the measurement.[22]

LogicalRelationships Method Validated Analytical Method Core Core Performance Linearity Accuracy Precision Method->Core Reliability Method Reliability Specificity Robustness Method->Reliability Limits Sensitivity LOD LOQ Method->Limits Range Defines Useful Range Core:l->Range Core:a->Range Core:p->Range Range->Method

Caption: Logical relationships between key analytical validation parameters.

Head-to-Head Comparison
FeatureStability-Indicating HPLC MethodUV-Spectrophotometric Method
Principle Chromatographic separation followed by detection.Direct measurement of light absorbance.
Specificity Very High. Can separate the analyte from impurities and degradants.[10]Low. Prone to interference from other UV-absorbing compounds.[22]
Sensitivity (LOQ) High. Typically in the low µg/mL to ng/mL range.[16]Moderate. Typically in the µg/mL range.[20]
Linear Range Wide. Often spans several orders of magnitude.Narrow. Adherence to Beer's Law is limited to a smaller range.
Cost & Complexity High. Expensive equipment and solvents, requires skilled operators.Low. Inexpensive, simple to operate.[21][23]
Analysis Time Moderate. Typically 5-15 minutes per sample run time.Very Fast. Seconds per sample.
Best For Final product release, stability studies, impurity quantification, R&D.Raw material identification (if simple matrix), in-process checks, cleaning validation.

Conclusion

The validation of an analytical method for this compound is a critical activity that underpins the entire quality control strategy. A stability-indicating HPLC method, validated according to ICH, USP, and FDA guidelines, provides the highest degree of confidence in the reported results, ensuring that the data is accurate, precise, and specific.[24] While alternative methods like UV-Spectrophotometry have their place for specific, less-demanding applications, they lack the specificity required for stability testing and final product release. The choice of analytical methodology must always be fit-for-purpose, and its performance rigorously verified through a comprehensive validation study as outlined in this guide.

References

  • USP <1225> Method Valid
  • FDA Guidance For Industry Analytical Procedures and Methods Valid
  • VALIDATION OF COMPENDIAL METHODS - General Chapters.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy - gmp-compliance.org.
  • Application of derivative UV spectrophotometry for the determination of ciprofloxacin, norfloxacin and ofloxacin in tablets. PubMed.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Quality Guidelines. ICH.
  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register.
  • ICH Q2(R1)
  • 3 Key Regulatory Guidelines for Method Valid
  • Analytical Methods for Determining Third and Fourth Gener
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • 〈1225〉 Valid
  • Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of Ciprofloxacin Hydrochloride Tablets.
  • fluoroquinolones: official and reported methods of analysis (review).
  • Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution.
  • Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Valid
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System
  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central.
  • Study of forced degradation of ciprofloxacin hcl indic
  • Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. Impactfactor.
  • Validation Of Analytical Method For Determining Ciprofloxacin's Level In Blood Using High Performace Liquid Chrom
  • STUDY ON FORCED DEGRADATION OF CIPROFLOXACIN HYDROCHLORIDE BY UV VISIBLE SPECTROPOTOMETER AND MICROBIOLOGICAL ASSAY. Journal of Cardiovascular Disease Research.
  • Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection. PMC - NIH.
  • New Trends in Forced Degrad
  • ANALYTICAL ESTIMATION AND VALIDATION OF CIPROFLOXACIN HCL BY USING NEW STR

Sources

Safety Operating Guide

N-Ethoxycarbonyl-ciprofloxacin proper disposal procedures

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to responsible scientific practice. By treating this compound as hazardous waste, segregating it at the source, and following established protocols for containment and disposal, we protect ourselves, our colleagues, and the environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health & Safety professionals. They are your most valuable resource for ensuring compliance with all federal, state, and local regulations. [10][11]

References

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019). Hazardous Waste Experts. [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (2015). Waste360. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. (n.d.). Stericycle. [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2023). US EPA. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). US EPA. [Link]

  • Material Safety Data Sheet - Ciprofloxacin Tablets. (2009). PACK Pharmaceuticals, LLC. [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2022). Bitesize Bio. [Link]

  • Environmental contamination by fluoroquinolones. (2013). ResearchGate. [Link]

  • USP 800 & Hazardous Drug Disposal. (n.d.). Stericycle. [Link]

  • Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle. [Link]

Personal protective equipment for handling N-Ethoxycarbonyl-ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling N-Ethoxycarbonyl-ciprofloxacin

The core philosophy of this guide is proactive risk mitigation. Given the pharmacological activity of the parent compound, ciprofloxacin, it is prudent to handle this compound with a high degree of caution to minimize any potential for occupational exposure.

Hazard Assessment and Risk Mitigation

While not classified as a hazardous substance under the Globally Harmonised System (GHS), the toxicological properties of this compound have not been thoroughly investigated. Therefore, a conservative approach is warranted. The primary risks associated with handling this compound in a powdered form are inhalation of airborne particles and dermal contact.

Occupational Exposure Banding (OEB): In the absence of specific toxicity data, it is best practice to assign a provisional Occupational Exposure Band (OEB). For a novel derivative of a potent API, a default classification into OEB 3 or 4 is a responsible starting point. This necessitates the use of containment strategies and personal protective equipment designed for handling compounds with a moderate to high level of potency.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound, particularly when manipulating the solid compound.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher respirator. For larger quantities or potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[4]Prevents inhalation of fine particles, a primary route of exposure for powdered APIs.
Hand Protection Double-gloving with nitrile gloves.[3]Provides a robust barrier against dermal absorption. The outer glove can be removed upon leaving the immediate work area to prevent cross-contamination.
Eye Protection Chemical safety goggles or a face shield.[5]Protects eyes from airborne particles and potential splashes.
Body Protection A disposable lab coat with elastic cuffs or a disposable coverall.[3][6]Prevents contamination of personal clothing and subsequent skin exposure.
Foot Protection Closed-toe shoes and disposable shoe covers.Minimizes the risk of contaminating personal footwear and tracking the compound outside the laboratory.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow is essential for minimizing exposure and ensuring reproducible safety practices.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.

  • Pre-use Checks: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE and spill cleanup materials are readily available.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.

  • Weighing: When weighing, use a balance inside the containment hood. Use anti-static weigh paper or a tared container to minimize the generation of airborne dust.

  • Dissolution: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing. Cap the container securely before removing it from the hood.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions and manipulations in closed systems to minimize the release of the compound into the laboratory environment.

  • Labeling: Clearly label all containers with the name of the compound, concentration, and any known hazards.

  • Transport: When moving solutions of this compound, use secondary containment to prevent spills.

Post-Experiment Decontamination
  • Surface Cleaning: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol) after each use.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment that has come into contact with the compound.

  • Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid contaminating yourself. Dispose of disposable PPE as outlined in the disposal plan.

The following diagram illustrates the logical flow of the safe handling workflow:

G cluster_prep Preparation cluster_exp Experimental Use cluster_post Post-Experiment prep_start Start don_ppe Don Appropriate PPE prep_start->don_ppe enter_hood Enter Containment Hood don_ppe->enter_hood weigh Weigh Compound enter_hood->weigh dissolve Prepare Solution weigh->dissolve use_closed Utilize Closed Systems dissolve->use_closed Proceed to Experiment label_containers Label All Containers use_closed->label_containers transport Transport with Secondary Containment label_containers->transport decontaminate_surfaces Decontaminate Surfaces transport->decontaminate_surfaces Experiment Complete clean_equipment Clean Equipment decontaminate_surfaces->clean_equipment doff_ppe Doff PPE clean_equipment->doff_ppe dispose Dispose of Waste doff_ppe->dispose post_end End dispose->post_end

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Responsible Waste Management

Improper disposal of antibiotics and their derivatives can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[7] Therefore, a stringent disposal protocol is essential.

  • Solid Waste: All solid waste contaminated with this compound, including weigh paper, gloves, disposable lab coats, and shoe covers, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental waste containing this compound should be collected in a designated, sealed hazardous waste container.[7] Do not pour this waste down the drain.[8]

  • Sharps: Any sharps, such as needles or razor blades, that are contaminated with the compound should be disposed of in a designated sharps container.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

  • Spill: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS office.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment.

References

  • Best Practices for Pharmaceutical PPE. (n.d.). Scribd. Retrieved from [Link]

  • Pharmaceutical PPE. (n.d.). Respirex International. Retrieved from [Link]

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety. (n.d.). 3M India. Retrieved from [Link]

  • Pharmaceutical industry best practice. (n.d.). 3M. Retrieved from [Link]

  • Pharmaceutical PPE | Worker Health & Safety. (n.d.). 3M Nederland. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - Ciprofloxacin Tablets. (2009, December 10). PACK Pharmaceuticals, LLC. Retrieved from [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio. Retrieved from [Link]

  • Laboratory waste. (2025, May 28). KI Staff portal. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethoxycarbonyl-ciprofloxacin
Reactant of Route 2
Reactant of Route 2
N-Ethoxycarbonyl-ciprofloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.